Product packaging for Dibromoethylbenzene(Cat. No.:CAS No. 30812-87-4)

Dibromoethylbenzene

Cat. No.: B3051071
CAS No.: 30812-87-4
M. Wt: 263.96 g/mol
InChI Key: SYHAHHTUPPCPTM-UHFFFAOYSA-N
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Description

Dibromoethylbenzene is a useful research compound. Its molecular formula is C8H8Br2 and its molecular weight is 263.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8Br2 B3051071 Dibromoethylbenzene CAS No. 30812-87-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dibromoethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8Br2/c9-8(10)6-7-4-2-1-3-5-7/h1-5,8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHAHHTUPPCPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30812-87-4
Record name Benzene, dibromoethyl-
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Record name Benzene, dibromoethyl-
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Record name Dibromoethylbenzene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1,2-Dibromoethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

(For Researchers, Scientists, and Drug Development Professionals)

Abstract

(1,2-Dibromoethyl)benzene, also known as styrene dibromide, is a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its vicinal dibromide structure allows for a variety of subsequent chemical transformations, making it a versatile building block. This technical guide provides a comprehensive overview of the primary synthesis pathway for (1,2-Dibromoethyl)benzene, focusing on the electrophilic addition of bromine to styrene. This document includes detailed experimental protocols, quantitative data analysis, and a mechanistic exploration of the reaction.

Introduction

(1,2-Dibromoethyl)benzene is a key organic compound utilized in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals. The bromine atoms in its structure serve as excellent leaving groups in nucleophilic substitution reactions and are precursors for elimination reactions to form alkynes, such as phenylacetylene. The efficient and high-yield synthesis of (1,2-Dibromoethyl)benzene is therefore of significant interest to the chemical and pharmaceutical industries. The most common and direct method for its preparation is the bromination of styrene.

Synthesis Pathway: Electrophilic Addition of Bromine to Styrene

The primary route for the synthesis of (1,2-Dibromoethyl)benzene is the electrophilic addition of molecular bromine (Br₂) to styrene (phenylethene). The double bond of the styrene acts as a nucleophile, attacking the bromine molecule.

Reaction Mechanism

The reaction proceeds via a cyclic bromonium ion intermediate. This mechanism explains the observed stereochemistry of the addition, which is typically anti-addition.

  • Polarization and Electrophilic Attack: The electron-rich double bond of styrene induces a dipole in the approaching bromine molecule, making one bromine atom electrophilic. The π-electrons of the alkene attack the electrophilic bromine atom.

  • Formation of a Bromonium Ion: A cyclic bromonium ion is formed as an intermediate.[1] In this three-membered ring, the positive charge is delocalized over the bromine atom and the two carbon atoms of the original double bond.

  • Nucleophilic Attack by Bromide: The bromide ion (Br⁻), generated in the first step, then acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge. This SN2-like ring-opening results in the anti-addition of the two bromine atoms across the double bond.

Experimental Protocols

Several experimental procedures for the bromination of styrene have been reported. Below are detailed protocols for two common methods.

Protocol 1: Bromination in Carbon Tetrachloride

This is a classic and high-yielding method for the synthesis of (1,2-Dibromoethyl)benzene.[2]

Materials:

  • Styrene (52 g)

  • Bromine (80 g)

  • Carbon tetrachloride (150 ml)

Procedure:

  • Dissolve 52 g of styrene in 50 ml of carbon tetrachloride in a flask.

  • In a separate container, dissolve 80 g of bromine in 100 ml of carbon tetrachloride.

  • Cool the styrene solution to between -15 °C and -10 °C with vigorous stirring.

  • Slowly add the bromine solution dropwise to the cooled styrene solution. Maintain the temperature within the specified range.

  • Towards the end of the reaction, the cooling bath can be switched to water or ice to prevent premature solidification of the product.

  • After the addition is complete, the product, (1,2-Dibromoethyl)benzene, will precipitate.

  • Filter the solid product and allow it to air dry.

Yield: 90-95%[2]

Protocol 2: Bromination using Dioxane Dibromide

This method utilizes a milder brominating agent, which can afford a high yield without nuclear substitution.[2]

Materials:

  • Styrene (10.4 g)

  • Dioxane dibromide (C₄H₈O₂·Br₂) (25 g)

Procedure:

  • Cool 10.4 g of styrene in a flask using running water.

  • Gradually add 25 g of dioxane dibromide to the cooled styrene.

  • After the addition is complete, dilute the reaction mixture with water.

  • The product, (1,2-Dibromoethyl)benzene, will separate and can be isolated.

Yield: 100%[2]

Protocol 3: Electrochemical Bromination

A more modern and "green" approach involves the electrochemical generation of bromine from hydrobromic acid.[3]

Materials:

  • Styrene (100 mM solution in acetonitrile)

  • Hydrobromic acid (600 mM solution in acetonitrile)

  • Graphite anode

  • Platinum-coated titanium cathode

Procedure:

  • Prepare solutions of styrene and hydrobromic acid in acetonitrile.

  • Use a flow electrochemical reactor with a graphite anode and a platinum-coated titanium cathode.

  • Mix the alkene and hydrobromic acid solutions before they enter the reactor.

  • Apply a constant current (e.g., 257 mA) corresponding to a charge of 4 F mol⁻¹.

  • The product is collected from the output of the flow reactor.

Yield: An isolated yield of 86% has been reported under optimized conditions.[3]

Quantitative Data

The following table summarizes the quantitative data from the described synthesis protocols.

ProtocolBrominating AgentSolventTemperature (°C)Reactant Ratio (Styrene:Bromine source)Yield (%)Reference
1Br₂Carbon Tetrachloride-15 to -101 : 190-95[2]
2Dioxane DibromideNone (neat)Running water1 : 1100[2]
3HBr (electrochemically oxidized)AcetonitrileNot specified1 : 686[3]

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway Styrene Styrene Intermediate Bromonium Ion Intermediate Styrene->Intermediate + Br₂ Bromine Br₂ Product (1,2-Dibromoethyl)benzene Intermediate->Product + Br⁻

Caption: Synthesis of (1,2-Dibromoethyl)benzene from Styrene.

Experimental Workflow for Protocol 1

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation prep_styrene Dissolve Styrene in CCl₄ cool Cool Styrene Solution (-15 to -10 °C) prep_styrene->cool prep_bromine Dissolve Bromine in CCl₄ add_bromine Add Bromine Solution (dropwise) prep_bromine->add_bromine cool->add_bromine precipitate Precipitation of Product add_bromine->precipitate filter Filter Solid precipitate->filter dry Air Dry Product filter->dry

Caption: Workflow for Bromination in Carbon Tetrachloride.

Safety Considerations

  • Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Carbon Tetrachloride: A toxic and carcinogenic solvent. Its use is often restricted, and less hazardous alternatives should be considered if possible.

  • (1,2-Dibromoethyl)benzene: A skin irritant.[4] Avoid contact with skin and eyes.

Conclusion

The synthesis of (1,2-Dibromoethyl)benzene via the bromination of styrene is a well-established and efficient method. While traditional methods using molecular bromine in chlorinated solvents provide high yields, modern approaches such as electrochemical synthesis offer a greener alternative. The choice of method will depend on the specific requirements of the synthesis, including scale, desired purity, and environmental considerations. This guide provides the necessary technical details for researchers and professionals to successfully synthesize this important chemical intermediate.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dibromoethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Dibromoethylbenzene (C8H8Br2) is a halogenated aromatic compound with several isomeric forms, each possessing distinct physical and chemical properties. The position of the bromine atoms—either on the ethyl side chain or directly on the benzene ring—significantly influences the molecule's reactivity, stability, and physical characteristics. This technical guide provides a comprehensive overview of the key physical and chemical properties of various this compound isomers, detailed experimental protocols for their synthesis and common reactions, and visual diagrams of structures and reaction pathways to support researchers in synthetic chemistry and drug development.

Isomers of this compound

The term "this compound" can refer to multiple isomers. The primary distinction lies in the location of the two bromine atoms. They can be attached to the ethyl side chain (vicinal or geminal substitution) or the aromatic ring (various ortho, meta, para combinations relative to the ethyl group). This guide focuses on the most commonly cited isomers in chemical literature.

A logical diagram illustrating the structural relationship between ethylbenzene and its dibrominated isomers is provided below.

Isomers cluster_isomers This compound Isomers Ethylbenzene Ethylbenzene SideChain Side-Chain Substituted Ethylbenzene->SideChain Bromination (Side Chain) Ring Ring Substituted Ethylbenzene->Ring Bromination (Ring) Vicinal (1,2-Dibromoethyl)benzene SideChain->Vicinal Ring124 1,2-Dibromo-4-ethylbenzene Ring->Ring124 Ring142 1,4-Dibromo-2-ethylbenzene Ring->Ring142 Ring135 1,3-Dibromo-5-ethylbenzene Ring->Ring135

Figure 1: Structural relationships of this compound isomers.

Physical Properties

The physical properties of this compound isomers vary significantly based on the substitution pattern. Quantitative data for several key isomers are summarized in the table below for easy comparison.

Property(1,2-Dibromoethyl)benzene1,2-Dibromo-4-ethylbenzene1,3-Dibromo-5-ethylbenzene1,4-Dibromo-2-ethylbenzene
CAS Number 93-52-7[1][2][3][4]134940-69-5[5]59785-43-2[6][7]289039-53-8[8][9]
Molecular Formula C8H8Br2[1][4][10]C8H8Br2[5]C8H8Br2[6][7]C8H8Br2[8][11]
Molecular Weight 263.96 g/mol [4][10][12]263.96 g/mol [5]263.96 g/mol [7]263.96 g/mol [8][11]
Appearance Colorless liquid or light yellow to light brown crystalline powder[1][12]-Colorless liquid[13]-
Melting Point 68-74 °C[1][3][10][12]---
Boiling Point 139-141 °C at 15 mmHg[3][10][12]-264.4 °C at 760 mmHg[7]-
Density 1.74 g/mL[1][10]-1.707 g/cm³[7]-
Refractive Index ~1.602 - 1.611[1][3]---
Flash Point 116.5 °C[1]-127.1 °C[7]-
Solubility Soluble in methanol[12]-Insoluble in water-

Chemical Properties and Reactivity

The chemical reactivity is highly dependent on the isomer.

  • (1,2-Dibromoethyl)benzene: With bromine atoms on the aliphatic side chain, this isomer readily undergoes elimination reactions. Treatment with a strong base induces a double dehydrobromination to form phenylacetylene.[10] It is also a precursor for nucleophilic substitution reactions.

  • Ring-Substituted Isomers: When bromine atoms are on the aromatic ring, the compound is more stable. The primary reactions involve the ethyl group (e.g., benzylic bromination) or further electrophilic aromatic substitution, although the existing bromine atoms are deactivating. These isomers are valuable substrates for forming organometallic reagents, such as Grignard reagents, which are potent nucleophiles in carbon-carbon bond-forming reactions.[1]

Below is a diagram illustrating common reaction pathways for this compound isomers.

Reactions DBEB (1,2-Dibromoethyl)benzene Bromostyrene β-Bromostyrene DBEB->Bromostyrene  E2 Elimination (Base, e.g., KOH) Phenylacetylene Phenylacetylene Bromostyrene->Phenylacetylene  E2 Elimination (Stronger Base, e.g., NaNH2) RingDBEB Ring-Dibromoethylbenzene (e.g., 1-bromo-4-(1-bromoethyl)benzene) Grignard Grignard Reagent (Ar-MgBr) RingDBEB->Grignard  Mg, Ether NewProduct New C-C Bond Product (e.g., Carboxylic Acid, Alcohol) Grignard->NewProduct  1. CO2 or Carbonyl  2. H3O+ workup

Figure 2: Common reaction pathways for this compound isomers.

Experimental Protocols

Detailed, step-by-step protocols are proprietary to specific publications. However, the general methodologies for key transformations are well-established.

Synthesis of (1,2-Dibromoethyl)benzene from Styrene

This synthesis involves the electrophilic addition of bromine across the double bond of styrene.

Methodology:

  • Dissolution: Styrene is dissolved in a suitable, inert solvent such as dichloromethane and chilled in an ice bath to control the exothermic reaction.[10]

  • Bromine Addition: A solution of elemental bromine (Br2) in the same solvent is added dropwise to the stirred styrene solution. The reaction progress is monitored by the disappearance of the reddish-brown bromine color.[10]

  • Reaction Completion: The addition is continued until a faint, persistent yellow color remains, indicating a slight excess of bromine and complete consumption of styrene.[10]

  • Workup: The solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude (1,2-dibromoethyl)benzene.[10]

Purification by Recrystallization

Crude solid products like (1,2-dibromoethyl)benzene can be purified to remove impurities.

Methodology:

  • Solvent Selection: The crude solid is dissolved in a minimum amount of a hot solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures (e.g., aqueous isopropanol).[10]

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered.

  • Crystallization: The solution is allowed to cool slowly to room temperature, followed by further chilling in an ice bath to induce crystallization of the pure product.[10]

  • Isolation: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove residual soluble impurities, and dried.[8][10]

The general workflow for synthesis and purification is shown below.

Workflow start Start: Reactants (Styrene, Br2, Solvent) reaction 1. Reaction (Controlled Temp, Stirring) start->reaction workup 2. Workup (Solvent Removal) reaction->workup crude Crude Product workup->crude purify 3. Purification (Recrystallization) crude->purify isolate 4. Isolation (Vacuum Filtration) purify->isolate pure Pure this compound isolate->pure end End: Analysis (NMR, MS, MP) pure->end

Figure 3: General experimental workflow for synthesis and purification.

Grignard Reagent Formation

Ring-brominated ethylbenzenes can be used to form Grignard reagents, a cornerstone of organic synthesis. This procedure requires strictly anhydrous (water-free) conditions.

Methodology:

  • Apparatus Preparation: All glassware must be rigorously dried, typically in an oven, and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Initiation: Magnesium turnings are placed in a flask with anhydrous ether. A small amount of the this compound isomer solution is added. The reaction is often initiated by adding a crystal of iodine or a few drops of 1,2-dibromoethane.[4]

  • Addition: Once the reaction begins (indicated by cloudiness and gentle reflux), the remaining solution of the aryl bromide is added dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, the mixture is typically heated to reflux for a period (e.g., 30 minutes) to ensure all the magnesium has reacted, resulting in a solution of the Grignard reagent.[1]

Spectroscopic and Analytical Data

Characterization of this compound isomers relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy are used to confirm the structure. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum provide definitive information about the arrangement of protons and thus the isomeric form.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) creates a characteristic M, M+2, M+4 pattern for dibrominated compounds, which is a key diagnostic feature.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. For this compound, key signals would include those for C-H stretching and bending in the aromatic ring and the ethyl group, as well as C-Br stretching vibrations.

References

An In-depth Technical Guide to the Structural and Stereoisomers of Dibromoethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural and stereoisomeric forms of dibromoethylbenzene. The information is presented to facilitate research and development activities where these compounds may be of interest, offering detailed data on their physical properties, synthesis, and isomeric relationships.

Introduction to this compound Isomerism

This compound (C₈H₈Br₂) is an aromatic compound that can exist in numerous isomeric forms. These isomers are broadly classified into three categories based on the positions of the two bromine atoms: substitution on the ethyl side-chain, substitution on the benzene ring, and mixed substitution with one bromine on the ring and one on the side-chain. The specific arrangement of these bromine atoms gives rise to distinct chemical and physical properties, and in some cases, stereoisomerism. Understanding the nuances of these isomers is critical for applications in organic synthesis, materials science, and pharmaceutical development.

Structural Isomers of this compound

There are 15 possible structural isomers of this compound. These are systematically categorized below.

Side-Chain Substituted Isomers

In this category, both bromine atoms are attached to the ethyl group.

  • 1,1-Dibromoethylbenzene: Both bromine atoms are on the first carbon of the ethyl group.

  • 1,2-Dibromoethylbenzene: The bromine atoms are on adjacent carbons of the ethyl group.

  • 2,2-Dibromoethylbenzene: Both bromine atoms are on the terminal carbon of the ethyl group.[1]

Ring Substituted Isomers

Here, both bromine atoms are attached to the benzene ring.

  • 2,3-Dibromoethylbenzene

  • 2,4-Dibromoethylbenzene

  • 2,5-Dibromoethylbenzene

  • 2,6-Dibromoethylbenzene

  • 3,4-Dibromoethylbenzene

  • 3,5-Dibromoethylbenzene [2]

Mixed Substituted Isomers

This category includes isomers with one bromine atom on the benzene ring and one on the ethyl side-chain.

  • 1-(2-Bromophenyl)-1-bromoethane

  • 1-(3-Bromophenyl)-1-bromoethane

  • 1-(4-Bromophenyl)-1-bromoethane

  • 1-(2-Bromophenyl)-2-bromoethane

  • 1-(3-Bromophenyl)-2-bromoethane

  • 1-(4-Bromophenyl)-2-bromoethane

The relationship between these structural isomers can be visualized as follows:

G cluster_side_chain Side-Chain Isomers cluster_ring Ring Isomers cluster_mixed Mixed Isomers This compound This compound Side-Chain Isomers Side-Chain Isomers This compound->Side-Chain Isomers Substitution on ethyl group Ring Isomers Ring Isomers This compound->Ring Isomers Substitution on benzene ring Mixed Isomers Mixed Isomers This compound->Mixed Isomers Mixed substitution 1,1-Dibromoethylbenzene 1,1-Dibromoethylbenzene 1,2-Dibromoethylbenzene 1,2-Dibromoethylbenzene 2,2-Dibromoethylbenzene 2,2-Dibromoethylbenzene 2,3-Dibromoethylbenzene 2,3-Dibromoethylbenzene 2,4-Dibromoethylbenzene 2,4-Dibromoethylbenzene 2,5-Dibromoethylbenzene 2,5-Dibromoethylbenzene 2,6-Dibromoethylbenzene 2,6-Dibromoethylbenzene 3,4-Dibromoethylbenzene 3,4-Dibromoethylbenzene 3,5-Dibromoethylbenzene 3,5-Dibromoethylbenzene 1-(Bromophenyl)-1-bromoethanes 1-(Bromophenyl)-1-bromoethanes 1-(Bromophenyl)-2-bromoethanes 1-(Bromophenyl)-2-bromoethanes

Classification of this compound Structural Isomers.

Stereoisomers of this compound

Certain structural isomers of this compound possess chiral centers, leading to the existence of stereoisomers, specifically enantiomers.

Chiral Side-Chain Isomers
  • (1,2-Dibromoethyl)benzene: This molecule has a chiral center at the carbon atom bonded to the phenyl group and a bromine atom (C1 of the ethyl chain). Therefore, it exists as a pair of enantiomers: (R)-(1,2-dibromoethyl)benzene and (S)-(1,2-dibromoethyl)benzene.[3]

Chiral Mixed-Substituted Isomers
  • 1-(Bromophenyl)-1-bromoethanes: The carbon atom attached to both a bromine atom and the bromophenyl ring is a chiral center. This gives rise to three pairs of enantiomers:

    • (R)- and (S)-1-(2-Bromophenyl)-1-bromoethane

    • (R)- and (S)-1-(3-Bromophenyl)-1-bromoethane

    • (R)- and (S)-1-(4-Bromophenyl)-1-bromoethane

The other structural isomers of this compound do not have a chiral center and are therefore achiral.

The enantiomeric relationship for (1,2-dibromoethyl)benzene is illustrated below:

G cluster_enantiomers Enantiomers of (1,2-Dibromoethyl)benzene R_isomer (R)-1,2-Dibromoethylbenzene Mirror Mirror Plane R_isomer->Mirror S_isomer (S)-1,2-Dibromoethylbenzene Mirror->S_isomer

Enantiomers of (1,2-Dibromoethyl)benzene.

Physical Properties

The physical properties of this compound isomers vary depending on the substitution pattern. The available data is summarized in the table below.

IsomerIUPAC NameCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1,2-Dibromoethylbenzene1,2-Dibromo-1-phenylethane93-52-7263.9670-74139-141 @ 15 mmHg
2,2-Dibromoethylbenzene1-(2,2-Dibromoethyl)benzene30812-87-4263.96--
3,5-Dibromoethylbenzene1,3-Dibromo-5-ethylbenzene59785-43-2263.96--

Experimental Protocols

Detailed methodologies for the synthesis of specific this compound isomers are crucial for their practical application. Below are representative experimental protocols.

Synthesis of (1,2-Dibromoethyl)benzene

This isomer is commonly synthesized by the bromination of styrene.

Reaction:

C₆H₅CH=CH₂ + Br₂ → C₆H₅CH(Br)CH₂Br

Procedure:

  • Dissolve styrene (1 equivalent) in a suitable inert solvent such as dichloromethane or carbon tetrachloride in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel with continuous stirring. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or hexane to yield white crystals of (1,2-dibromoethyl)benzene.

A general workflow for this synthesis is depicted below:

G Styrene Styrene Reaction Bromination (0°C to RT) Styrene->Reaction Bromine Bromine Bromine->Reaction Solvent Dichloromethane Solvent->Reaction Workup Aqueous Workup (Na2S2O3, H2O, Brine) Reaction->Workup Drying Drying (MgSO4) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization (Ethanol) Evaporation->Purification Product (1,2-Dibromoethyl)benzene Purification->Product

Synthesis workflow for (1,2-Dibromoethyl)benzene.
Synthesis of Ring-Substituted Dibromoethylbenzenes (General Approach)

The synthesis of dibromoethylbenzenes with substitution on the aromatic ring typically involves the direct bromination of ethylbenzene using a Lewis acid catalyst. However, this method often leads to a mixture of ortho, meta, and para isomers, as well as polybrominated products. The separation of these isomers can be challenging.

A more controlled synthesis involves a multi-step process, for example, for the synthesis of 3,5-dibromoethylbenzene:

  • Friedel-Crafts Acylation of Benzene: Benzene is acylated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form acetophenone.

  • Bromination of Acetophenone: Acetophenone is a meta-directing deactivator. Bromination of acetophenone with bromine and a Lewis acid catalyst yields 3,5-dibromoacetophenone.

  • Wolff-Kishner or Clemmensen Reduction: The carbonyl group of 3,5-dibromoacetophenone is reduced to a methylene group to afford 3,5-dibromoethylbenzene.

Conclusion

The 15 structural isomers of this compound, along with the stereoisomeric forms of the chiral isomers, represent a diverse set of compounds with distinct properties. This guide provides a foundational understanding of their classification, physical characteristics, and synthetic approaches. The detailed information and visualizations are intended to support researchers in their exploration and utilization of these versatile chemical entities. Further research is required to fully characterize the physical and chemical properties of all isomers.

References

An In-depth Technical Guide to (1,2-Dibromoethyl)benzene: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,2-Dibromoethyl)benzene, a halogenated aromatic compound, serves as a crucial intermediate in various organic syntheses, including the preparation of pharmaceuticals and specialty polymers. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its toxicological profile. While direct interactions with specific signaling pathways remain an area for further investigation, this document lays the foundational knowledge for researchers and drug development professionals working with this versatile chemical.

Core Properties of (1,2-Dibromoethyl)benzene

(1,2-Dibromoethyl)benzene, also known as styrene dibromide, is a solid at room temperature. Its core physicochemical properties are summarized in the table below, providing essential data for experimental design and safety considerations.

PropertyValueReference
CAS Number 93-52-7[1]
Molecular Formula C₈H₈Br₂[1]
Molecular Weight 263.96 g/mol [1]
Appearance Solid
Melting Point 70-74 °C[2]
Boiling Point 139-141 °C at 15 mmHg[2]

Synthesis and Reactivity

(1,2-Dibromoethyl)benzene is primarily synthesized through the bromination of styrene. The addition of bromine across the double bond of styrene proceeds readily to yield the vicinal dibromide. This compound is a versatile substrate for further chemical transformations, notably dehydrobromination and nucleophilic substitution reactions, making it a valuable building block in organic synthesis.[3]

Experimental Protocol: Synthesis of (1,2-Dibromoethyl)benzene from Styrene

Objective: To synthesize (1,2-Dibromoethyl)benzene by the direct bromination of styrene.

Materials:

  • Styrene (57.2 mL)

  • Bromine (25.6 mL)

  • Dichloromethane (approx. 100 mL)

  • Ice bath

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 57.2 mL of styrene in approximately 50 mL of dichloromethane.[4]

  • Cool the flask in an ice bath to maintain a low temperature during the reaction.[4]

  • In the dropping funnel, carefully place 25.6 mL of bromine, diluted with a small amount of dichloromethane to facilitate a controlled addition.[4]

  • Add the bromine solution dropwise to the stirred styrene solution. The characteristic red-brown color of bromine should disappear as it reacts with the styrene.[4] The reaction is an addition of bromine across the double bond.[4]

  • Continue the addition until a faint bromine color persists, indicating the complete consumption of styrene.

  • After the reaction is complete, the dichloromethane can be removed by simple distillation to recover the solvent.[4]

  • The crude product can be purified by recrystallization from a suitable solvent.

Workflow for the Synthesis of (1,2-Dibromoethyl)benzene

G Styrene Styrene in Dichloromethane Reaction Reaction Vessel (Ice Bath) Styrene->Reaction Bromine Bromine in Dichloromethane Bromine->Reaction Addition Product (1,2-Dibromoethyl)benzene in Dichloromethane Reaction->Product Addition Dropwise Addition Distillation Solvent Removal (Distillation) Product->Distillation Purification Recrystallization Distillation->Purification FinalProduct Pure (1,2-Dibromoethyl)benzene Purification->FinalProduct G Compound (1,2-Dibromoethyl)benzene Exposure Exposure (Dermal, Ocular, Inhalation) Compound->Exposure DirectEffects Direct Effects Exposure->DirectEffects SystemicEffects Potential Systemic Effects (Further Research Needed) Exposure->SystemicEffects SkinBurns Severe Skin Burns DirectEffects->SkinBurns EyeDamage Eye Damage (Lachrymator) DirectEffects->EyeDamage LungInjury Toxic Pneumonitis DirectEffects->LungInjury SignalingPathways Interaction with Signaling Pathways? SystemicEffects->SignalingPathways

References

Navigating the Risks: A Technical Guide to the Safe Handling of Dibromoethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations essential for handling dibromoethylbenzene in a laboratory setting. Due to the limited availability of specific toxicological data for this compound, this document incorporates information from safety data sheets, relevant OECD guidelines for chemical testing, and toxicological principles derived from structurally related compounds.

Hazard Identification and Classification

This compound is classified as a corrosive substance.[1][2][3][4][5] The primary hazards associated with its handling are severe skin burns and serious eye damage.[1][2][3][5][6][7] It is also recognized as a lachrymator, a substance that irritates the eyes and causes tearing.[6]

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[5][6]

Signal Word: Danger[1][2][4][7]

Physicochemical and Toxicological Properties

A summary of the available physicochemical and toxicological data for this compound is presented below. It is important to note that the toxicological properties of this material have not been thoroughly investigated.[1][2][8]

Table 1: Physicochemical Properties of (1,2-Dibromoethyl)benzene

PropertyValueSource
CAS Number 93-52-7[1][4][5][6][8][9][10]
Molecular Formula C₈H₈Br₂[1][5][6][8][9][10]
Molecular Weight 263.96 g/mol [4][5][6][8][9][10]
Appearance Light yellow powder/solid[2][3][7]
Melting Point 70-74 °C[4][5][8]
Boiling Point 139-141 °C @ 15 mmHg[4][5][8]

Table 2: Toxicological Data Summary for this compound

EndpointResultSpeciesMethod
Acute Oral Toxicity Data not available--
Acute Dermal Toxicity Data not available--
Acute Inhalation Toxicity Data not available--
Skin Corrosion/Irritation Causes severe skin burnsInferred from GHS classification-
Eye Damage/Irritation Causes serious eye damageInferred from GHS classification-
Carcinogenicity Not listed by IARC, NTP, ACGIH, or OSHA-[2][8]
Mutagenicity Data not available--

Exposure Controls and Personal Protective Equipment

Due to the corrosive nature of this compound, stringent exposure controls are necessary to ensure personnel safety.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles and a face shield are required where there is a potential for splashing.[5][11]

  • Skin Protection:

    • Gloves: Wear compatible, chemical-resistant gloves.[1] Always inspect gloves prior to use and dispose of contaminated gloves properly.

    • Protective Clothing: A lab coat or chemical-resistant apron should be worn. For tasks with a higher risk of exposure, chemical-resistant coveralls may be necessary.[5][11]

  • Respiratory Protection: If engineering controls do not maintain airborne concentrations at a safe level, a NIOSH/MSHA-approved respirator should be used.[1] The specific type of respirator will depend on the potential airborne concentration.

Safe Handling and Storage Procedures

Handling:

  • Avoid all contact with skin, eyes, and clothing.[1]

  • Do not breathe dust or vapors.[1][2]

  • Wash hands thoroughly after handling.[1]

  • Use only in a chemical fume hood.[2][3]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][2]

  • Keep containers tightly closed when not in use.[2]

  • Store away from incompatible materials, which include bases and metals.[2]

  • Store in a designated corrosives area.[2]

First Aid Measures

In the event of exposure to this compound, immediate medical attention is required.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention from an ophthalmologist.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][2] Seek immediate medical attention.[2]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][2] If breathing is difficult or has stopped, provide artificial respiration.[1][3] Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]

Spill and Emergency Procedures

Spill Response:

  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Wear appropriate PPE.

    • Cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2]

    • Clean the spill area thoroughly with soap and water.

  • Large Spills:

    • Evacuate the area immediately and call for emergency response.

    • Prevent the spill from entering drains or waterways.[1]

Fire and Explosion Hazards:

  • This compound is not considered to be a significant fire hazard, but it can decompose upon heating to produce hazardous gases.

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[2][8]

  • Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (hydrogen bromide).[2][3][8]

  • Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[1][2]

Experimental Protocols

The corrosive nature of this compound necessitates standardized testing to evaluate its potential for skin and eye damage. The following are summaries of the relevant OECD test guidelines.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline details a procedure to assess the potential of a substance to cause skin irritation or corrosion.[3][12]

  • Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal (typically an albino rabbit).[3]

  • Procedure:

    • The test substance (0.5 g for solids) is applied to a small patch of skin.[3]

    • The exposure period is typically 4 hours.[3]

    • After exposure, the substance is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals for up to 14 days.[3]

  • Evaluation: The severity and reversibility of the skin lesions are scored to determine if the substance is an irritant or corrosive.[3]

OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to assess the potential of a substance to cause serious eye damage or irritation.[2][4]

  • Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal (typically an albino rabbit).[4] The other eye serves as a control.[4]

  • Procedure:

    • The test substance is instilled into the eye of a single animal initially.[2][4]

    • The eye is examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[4]

    • If a corrosive effect is not observed, the test may be confirmed in up to two additional animals.[4][13]

  • Evaluation: The severity and reversibility of the ocular lesions are scored to classify the substance's potential for eye irritation or serious eye damage.[4]

Potential Mechanisms of Toxicity and Environmental Fate

While specific signaling pathways for this compound-induced toxicity have not been elucidated, its corrosive nature suggests a mechanism involving direct chemical injury to tissues.

Proposed Mechanism of Corrosive Injury:

Halogenated organic compounds can cause tissue damage through several mechanisms, including oxidation and the formation of reactive intermediates.[14][15] The bromine atoms in this compound likely contribute to its reactivity.

  • Hydrolysis and Acid Formation: In the presence of water in tissues, halogenated hydrocarbons can hydrolyze to form hydrobromic acid (HBr), a strong acid that can cause chemical burns.

  • Oxidative Stress: Reactive halogen species can be generated, leading to oxidative stress within cells.[1][2] This can result in damage to cellular components such as lipids, proteins, and DNA, ultimately leading to cell death.[4][16]

Toxicity_Pathway DBE This compound (C8H8Br2) Contact Contact with Skin/Eyes DBE->Contact Exposure Hydrolysis Hydrolysis in Aqueous Environment of Tissues Contact->Hydrolysis HBr Formation of Hydrobromic Acid (HBr) Hydrolysis->HBr RHS Generation of Reactive Halogen Species Hydrolysis->RHS ProteinDenaturation Protein Denaturation HBr->ProteinDenaturation RHS->ProteinDenaturation LipidPeroxidation Lipid Peroxidation RHS->LipidPeroxidation DNADamage DNA Damage RHS->DNADamage CellDeath Cell Death (Necrosis) ProteinDenaturation->CellDeath LipidPeroxidation->CellDeath DNADamage->CellDeath TissueDamage Tissue Damage (Chemical Burn) CellDeath->TissueDamage

Caption: Proposed mechanism of this compound-induced corrosive injury.

Experimental Workflow for Hazard Assessment:

A typical workflow for assessing the skin and eye hazards of a chemical like this compound would follow a tiered approach, prioritizing in vitro methods to reduce animal testing.

Hazard_Assessment_Workflow Start New Chemical: This compound LitReview Literature Review & Existing Data Analysis Start->LitReview InVitroSkin In Vitro Skin Corrosion/ Irritation Test (e.g., EpiDerm™) LitReview->InVitroSkin Insufficient Data InVivoSkin In Vivo Skin Test (OECD 404) InVitroSkin->InVivoSkin Equivocal Results InVitroEye In Vitro Eye Irritation Test InVitroSkin->InVitroEye Not Corrosive/Irritating Classification Hazard Classification & Labeling InVitroSkin->Classification Corrosive/Irritating InVivoSkin->Classification InVivoEye In Vivo Eye Test (OECD 405) InVitroEye->InVivoEye Equivocal Results InVitroEye->Classification Not Irritating InVivoEye->Classification

Caption: Tiered testing strategy for skin and eye hazard assessment.

Environmental Fate:

Limited data is available on the environmental fate of this compound. However, based on its chemical structure as a brominated aromatic hydrocarbon, some general predictions can be made.

  • Persistence and Biodegradation: Halogenated organic compounds are generally persistent in the environment and can be resistant to biodegradation.[17] However, some studies have shown that related compounds like 1,2-dibromoethane can be biodegraded under certain conditions.[18][19]

  • Bioaccumulation: Due to its lipophilicity (estimated LogP of 3.68), this compound has the potential to bioaccumulate in aquatic organisms.[8]

  • Soil and Water: It is expected to adsorb to soil and sediment, with low water solubility.[6]

This guide is intended to provide a foundation for the safe handling of this compound. It is crucial for all personnel to be thoroughly trained on these procedures and to have access to the most current Safety Data Sheet before commencing any work with this chemical.

References

An In-depth Technical Guide to the Nomenclature of Dibromoethylbenzene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a precise understanding of chemical nomenclature is paramount for the unambiguous identification and synthesis of target molecules. This guide provides a comprehensive overview of the isomers of dibromoethylbenzene, detailing their systematic naming conventions, physical properties, and illustrative synthetic pathways.

Understanding the Isomeric Landscape of this compound

This compound (C₈H₈Br₂) presents a variety of constitutional isomers based on the positions of the two bromine atoms. These isomers can be broadly categorized into two main groups: those with bromine substitutions on the benzene ring and those with substitutions on the ethyl side-chain. A third category includes isomers with one bromine on the ring and one on the side-chain.

Ring-Substituted Isomers

When both bromine atoms are attached to the benzene ring, their relative positions are designated using numbers or the prefixes ortho- (o-), meta- (m-), and para- (p-). The ethyl group is considered the primary substituent at position 1. The possible isomers are:

  • 2,3-Dibromoethylbenzene

  • 2,4-Dibromoethylbenzene

  • 2,5-Dibromoethylbenzene

  • 2,6-Dibromoethylbenzene

  • 3,4-Dibromoethylbenzene

  • 3,5-Dibromoethylbenzene

Side-Chain-Substituted Isomers

When both bromine atoms are attached to the ethyl group, the following isomers are possible:

  • (1,1-Dibromoethyl)benzene

  • (1,2-Dibromoethyl)benzene

  • (2,2-Dibromoethyl)benzene

Mixed-Substituted Isomers

Isomers with one bromine on the benzene ring and one on the ethyl side-chain also exist. The nomenclature for these compounds specifies the position of the bromine on the ring and on the ethyl group. Examples include:

  • 1-(1-Bromoethyl)-2-bromobenzene

  • 1-(1-Bromoethyl)-3-bromobenzene

  • 1-(1-Bromoethyl)-4-bromobenzene

  • 1-(2-Bromoethyl)-2-bromobenzene

  • 1-(2-Bromoethyl)-3-bromobenzene

  • 1-(2-Bromoethyl)-4-bromobenzene

Comparative Physical Properties

The physical properties of these isomers, such as melting point, boiling point, and density, are crucial for their separation, purification, and characterization. The following table summarizes available quantitative data for several this compound isomers.

IUPAC NameCAS NumberMolecular FormulaMelting Point (°C)Boiling Point (°C)Density (g/mL)
Side-Chain Isomers
(1,1-Dibromoethyl)benzene618-31-5C₈H₈Br₂---
(1,2-Dibromoethyl)benzene93-52-7C₈H₈Br₂70-74139-141 @ 15 mmHg1.74
(2,2-Dibromoethyl)benzene30812-87-4C₈H₈Br₂77.43 (estimate)[1]262.2 (estimate)[1]1.7485 (rough estimate)[1]
Ring Isomers
3,5-Dibromoethylbenzene59785-43-2C₈H₈Br₂-264.4 @ 760 mmHg1.707
Mixed Isomers
1-Bromo-4-(1-bromoethyl)benzene24308-78-9C₈H₈Br₂---
1-Bromo-2-(2-bromoethyl)benzene1074-15-3C₈H₈Br₂---
1-Bromo-4-(2-bromoethyl)benzene1746-28-7C₈H₈Br₂-268.2 @ 760 mmHg[2]1.7[2]

Experimental Protocols: Synthesis and Characterization

The synthesis of specific this compound isomers requires careful selection of reagents and reaction conditions to control the position of bromination.

Synthesis of (1,2-Dibromoethyl)benzene

This isomer is typically synthesized by the bromination of styrene.

Protocol:

  • Dissolve styrene in a suitable inert solvent such as dichloromethane or carbon tetrachloride.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature.

  • Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure (1,2-dibromoethyl)benzene.

Synthesis of Ring-Substituted Dibromoethylbenzenes

The synthesis of ring-substituted isomers involves the direct bromination of ethylbenzene. The position of bromination is influenced by the directing effects of the ethyl group (ortho-, para-directing) and the bromine atom (ortho-, para-directing and deactivating).

General Protocol for Friedel-Crafts Bromination:

  • To a solution of ethylbenzene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride), add a Lewis acid catalyst such as iron(III) bromide (FeBr₃).

  • Cool the mixture in an ice bath.

  • Slowly add bromine to the reaction mixture with stirring.

  • Control the reaction temperature to prevent over-bromination.

  • After the reaction is complete, quench the reaction by carefully adding water.

  • Separate the organic layer, wash it with water, a dilute solution of sodium bicarbonate, and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure.

  • The resulting mixture of ortho- and para-isomers can be separated by techniques such as fractional distillation or column chromatography.

Characterization

The synthesized isomers are typically characterized using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the definitive structural elucidation of the isomers. For example, in the ¹H NMR spectrum of (1,2-dibromoethyl)benzene, the protons on the ethyl chain appear as a characteristic AX system.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of characteristic functional groups and the substitution pattern on the benzene ring. Aromatic C-H stretching and out-of-plane bending vibrations can help distinguish between ortho, meta, and para isomers.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural identification.

Visualization of Isomeric Relationships

The following diagrams, generated using Graphviz, illustrate the logical relationships between the different classes of this compound isomers.

dibromoethylbenzene_isomers cluster_ring Ring-Substituted cluster_sidechain Side-Chain-Substituted cluster_mixed Mixed-Substituted This compound This compound Ring-Substituted Ring-Substituted This compound->Ring-Substituted Side-Chain-Substituted Side-Chain-Substituted This compound->Side-Chain-Substituted Mixed-Substituted Mixed-Substituted This compound->Mixed-Substituted 2,3-DBEB 2,3-DBEB 2,4-DBEB 2,4-DBEB 2,5-DBEB 2,5-DBEB 2,6-DBEB 2,6-DBEB 3,4-DBEB 3,4-DBEB 3,5-DBEB 3,5-DBEB (1,1-DBEB) (1,1-DBEB) (1,2-DBEB) (1,2-DBEB) (2,2-DBEB) (2,2-DBEB) 1-(1-Bromoethyl)-X-bromobenzene 1-(1-Bromoethyl)-X-bromobenzene 1-(2-Bromoethyl)-X-bromobenzene 1-(2-Bromoethyl)-X-bromobenzene

Categorization of this compound Isomers

Nomenclature for Ring Substitution

This guide provides a foundational understanding of the nomenclature and properties of this compound isomers. For further in-depth research and specific applications, consulting detailed spectroscopic libraries and synthetic chemistry literature is recommended.

References

The Genesis of a Key Synthetic Building Block: A Technical Guide to the Historical Context and Discovery of Dibromoethylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 31, 2025 – This in-depth technical guide explores the historical synthesis of dibromoethylbenzene, a pivotal compound in organic chemistry. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of its discovery, early experimental protocols, and its evolving role as a synthetic intermediate in the pharmaceutical landscape.

Introduction: The Significance of this compound

This compound, existing as several isomers, most notably (1,2-dibromoethyl)benzene, has long been a subject of interest in organic synthesis. Its utility stems from the presence of two bromine atoms, which serve as versatile leaving groups, enabling a wide array of subsequent chemical transformations. This guide delves into the origins of its synthesis and its application as a precursor in the development of pharmacologically active molecules.

Historical Context and Discovery

The first documented synthesis of a this compound derivative, specifically the addition of bromine to "styrolène" (an archaic term for styrene), is attributed to the French chemists Marcellin Berthelot and L. Lemoine in 1868. Their work, published in the esteemed scientific journal Annales de Chimie et de Physique, marked a foundational moment in the study of electrophilic addition reactions to alkenes.

Prior to this, the broader field of organobromine chemistry was in its nascent stages. While bromine itself was co-discovered in the 1820s, its incorporation into organic molecules for medicinal purposes was initially limited to simple inorganic salts, which were used as sedatives in the 19th and early 20th centuries. The work of Berthelot and Lemoine represented a significant step forward in the deliberate synthesis of more complex organobromine compounds.

The reaction they described, the addition of bromine across the double bond of styrene, laid the groundwork for what is now a fundamental transformation in organic chemistry. This electrophilic addition mechanism, further elucidated in the 1930s by Christopher Ingold and others, proceeds through a cyclic bromonium ion intermediate, leading to the formation of the vicinal dibromide[1].

Experimental Protocols: From Historical to Modern Synthesis

This section details the methodologies for the synthesis of (1,2-dibromoethyl)benzene, tracing the evolution from early procedures to contemporary methods.

The Pioneering Synthesis of Berthelot and Lemoine (1868)
Classical Laboratory Preparation of (1,2-Dibromoethyl)benzene

A standard, well-established laboratory-scale synthesis of (1,2-dibromoethyl)benzene involves the direct bromination of styrene. This method is a staple in organic chemistry education and research.

Experimental Workflow:

Caption: General workflow for the laboratory synthesis of (1,2-dibromoethyl)benzene.

Detailed Methodology:

  • Dissolution: Styrene is dissolved in a suitable inert solvent, such as dichloromethane or carbon tetrachloride.

  • Bromination: A solution of bromine in the same solvent is added dropwise to the styrene solution with constant stirring. The reaction is typically carried out at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. The characteristic red-brown color of the bromine disappears as it reacts with the alkene.

  • Isolation: Once the addition is complete, the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude (1,2-dibromoethyl)benzene, a white solid, is then purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis of other this compound Isomers

While (1,2-dibromoethyl)benzene is the most common isomer formed from the addition reaction with styrene, other isomers can be synthesized through different routes, such as the radical bromination of ethylbenzene.

Experimental Workflow for Radical Bromination:

G Ethylbenzene Ethylbenzene Reaction Reaction under Reflux Ethylbenzene->Reaction BrominatingAgent Brominating Agent (e.g., NBS) BrominatingAgent->Reaction Initiator Radical Initiator (e.g., AIBN or UV light) Initiator->Reaction Products Mixture of Brominated Products Reaction->Products Separation Chromatographic Separation Products->Separation Isomers Isolated Isomers (e.g., (1-bromoethyl)benzene, (2-bromoethyl)benzene) Separation->Isomers

Caption: Workflow for the synthesis of brominated ethylbenzene isomers via radical bromination.

Quantitative Data

The synthesis of (1,2-dibromoethyl)benzene is known to be a high-yielding reaction. The following table summarizes typical quantitative data associated with the laboratory preparation.

ParameterValueReference
Reactants
Styrene1 equivalentGeneral Protocol
Bromine1 equivalentGeneral Protocol
Reaction Conditions
SolventDichloromethaneGeneral Protocol
Temperature0 °C to room temperatureGeneral Protocol
Reaction Time30-60 minutesGeneral Protocol
Product Characteristics
Yield>90%General Protocol
Melting Point73-74 °C[2]
Molecular Weight263.96 g/mol [2]

Role in Drug Development and Medicinal Chemistry

While this compound itself is not typically used as a therapeutic agent, its derivatives and related brominated compounds serve as important intermediates and scaffolds in the synthesis of pharmacologically active molecules[1][3]. The bromine atoms provide reactive handles for introducing other functional groups through nucleophilic substitution or cross-coupling reactions.

Intermediate in Pharmaceutical Synthesis

(1,2-Dibromoethyl)benzene and its precursor, (2-bromoethyl)benzene, are valuable intermediates in the pharmaceutical industry[1][4]. They are used as building blocks to construct more complex molecules with desired therapeutic effects. For instance, (2-bromoethyl)benzene has been utilized in the synthesis of potent antimicrobial β-peptidomimetics[4].

Logical Relationship in Drug Synthesis:

G DBEB This compound Derivative Reaction1 Nucleophilic Substitution or Cross-Coupling DBEB->Reaction1 Intermediate Functionalized Intermediate Reaction1->Intermediate Reaction2 Further Synthetic Steps Intermediate->Reaction2 API Active Pharmaceutical Ingredient (API) Reaction2->API

Caption: Role of this compound derivatives as intermediates in API synthesis.

Brominated Compounds in Modern Drug Discovery

The introduction of bromine into a molecule can significantly alter its pharmacological properties, a strategy known as "bromination" in drug design[5]. Bromine can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. While simple organobromides are not typically the final drug product, more complex molecules containing bromine have shown promise. For example, BROMO-OTBN is a key intermediate in the synthesis of drugs like bromocriptine, which is used to treat Parkinson's disease and other conditions[6]. Although not a direct derivative of this compound, this highlights the importance of the bromo-functional group in medicinal chemistry.

Conclusion

From its initial synthesis in the mid-19th century, this compound has proven to be a compound of enduring importance in organic chemistry. Its straightforward and high-yielding synthesis, coupled with the reactivity of its carbon-bromine bonds, has solidified its role as a valuable intermediate. For researchers and professionals in drug development, an understanding of the historical context and synthetic versatility of this compound provides a foundation for its continued application in the creation of novel and effective therapeutic agents. The principles of its synthesis and reactivity continue to be relevant in the ongoing quest for new medicines.

References

Methodological & Application

Application of Dibromoethylbenzene in Radical Polymerization Reactions: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Dibromoethylbenzene and its structural isomers have emerged as effective initiators in the field of radical polymerization, particularly within the domain of controlled/living radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). Their utility is of significant interest to researchers, scientists, and professionals in drug development, where precisely engineered polymers are crucial. This document provides comprehensive application notes and detailed experimental protocols for the use of this compound in these advanced polymerization reactions.

Application Notes

This compound isomers, most notably α,α'-dibromo-p-xylene, function as bifunctional initiators. This characteristic allows for the simultaneous growth of polymer chains from two points on the initiator molecule. This bifunctionality is instrumental in synthesizing polymers with symmetrical architectures and is particularly advantageous for creating ABA triblock copolymers.

Primary Applications:

  • Synthesis of Telechelic Polymers: The bifunctional nature of initiators like α,α'-dibromo-p-xylene leads to the formation of telechelic polymers, which possess reactive halogen functional groups at both chain ends. These polymers are highly valuable as precursors for subsequent chain extension, block copolymer synthesis, and for cross-linking to form complex polymer networks.

  • Controlled Polymer Architecture: In the context of ATRP, this compound initiators provide excellent control over the polymerization process, enabling the synthesis of polymers with predetermined molecular weights and low polydispersity indices (PDI).[1] A low PDI value is indicative of a polymer population with uniform chain lengths.

  • Block Copolymer Synthesis: Polymers synthesized using this compound can act as macroinitiators for the polymerization of a second monomer, facilitating the creation of ABA triblock copolymers. These materials are essential in various applications, including thermoplastic elastomers, advanced drug delivery systems, and the development of nanostructured materials.

  • Surface Grafting: this compound can be utilized to initiate polymerization directly from a surface, resulting in the formation of polymer brushes with well-controlled chain length and density.

Isomer-Specific Utility:

The specific isomer of this compound used can influence the reactivity of the carbon-bromine bond and the steric environment of the resulting radical, thereby affecting the polymerization kinetics.

  • α,α'-Dibromo-p-xylene: This isomer is frequently employed as a bifunctional initiator in ATRP. The benzylic position of the bromine atoms facilitates the formation of a stable benzylic radical, which is favorable for controlled polymerization.[1]

  • 1,2-Dibromoethylbenzene (Styrene Dibromide): This isomer has been investigated as a photoinitiator for the polymerization of styrene.

  • α,α-Dibromotoluene: This compound has also been successfully used as a bifunctional initiator for the ATRP of styrene, demonstrating that similar structures can be effective.[2]

Experimental Protocols

Protocol 1: Atom Transfer Radical Polymerization (ATRP) of Styrene with α,α'-Dibromo-p-xylene

This protocol details the synthesis of polystyrene with a controlled molecular weight and a narrow molecular weight distribution using α,α'-dibromo-p-xylene as a bifunctional initiator.

Materials:

  • Styrene (inhibitor removed by passing through a basic alumina column)

  • α,α'-Dibromo-p-xylene (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • 2,2'-Bipyridine (bpy) (ligand)

  • Anisole or Diphenyl ether (solvent, optional, for bulk polymerization)

  • High-purity Argon or Nitrogen gas

  • Schlenk flask and associated glassware

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • Reaction Setup:

    • In a Schlenk flask containing a magnetic stir bar, add CuBr and bpy.

    • Seal the flask with a rubber septum and subject it to three cycles of vacuum and backfilling with inert gas (argon or nitrogen) to ensure an oxygen-free environment.

    • Using a degassed syringe, transfer the desired volume of degassed styrene and solvent (if applicable) into the Schlenk flask.

    • Stir the mixture at ambient temperature until the catalyst and ligand dissolve, which is indicated by the formation of a colored complex.

  • Initiation:

    • Prepare a stock solution of the α,α'-dibromo-p-xylene initiator in a small amount of degassed solvent or styrene.

    • Inject the calculated volume of the initiator solution into the reaction flask to achieve the desired monomer-to-initiator ratio.

    • Immerse the reaction flask into a preheated oil bath set to the target reaction temperature (e.g., 110°C).

  • Polymerization:

    • Allow the reaction to proceed for the predetermined duration. To monitor the polymerization progress, small aliquots can be withdrawn at various time points using a degassed syringe. Monomer conversion can be quantified by gas chromatography (GC) or ¹H NMR spectroscopy.

  • Termination and Isolation:

    • To quench the polymerization, cool the flask to room temperature and expose the contents to air. This will oxidize the copper catalyst, typically resulting in a color change.

    • Dilute the viscous polymer solution with a suitable solvent, such as tetrahydrofuran (THF).

    • Remove the copper catalyst by passing the polymer solution through a short column packed with neutral alumina.

    • Isolate the polymer by precipitation into a large volume of a non-solvent, such as methanol, with vigorous stirring.

    • Collect the precipitated polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.

Characterization:

  • The number-average molecular weight (Mn) and polydispersity index (PDI) can be determined using Gel Permeation Chromatography (GPC).

  • The chemical structure of the polystyrene can be verified by ¹H NMR and FT-IR spectroscopy.

Protocol 2: Synthesis of Polystyrene-b-poly(methyl acrylate) ABA Triblock Copolymer

This protocol outlines the use of the previously synthesized bifunctional polystyrene as a macroinitiator for the subsequent polymerization of methyl acrylate to form a triblock copolymer.

Materials:

  • Polystyrene macroinitiator (synthesized via Protocol 1)

  • Methyl acrylate (inhibitor removed)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • High-purity Argon or Nitrogen gas

  • Schlenk flask and associated glassware

Procedure:

  • Reaction Setup:

    • Add the polystyrene macroinitiator to a Schlenk flask and dry thoroughly under vacuum.

    • Add CuBr and degassed anisole to the flask.

    • Seal the flask and purge with several cycles of vacuum and inert gas.

    • Introduce degassed methyl acrylate and PMDETA into the flask via syringe.

  • Polymerization:

    • Immerse the reaction flask in a preheated oil bath (e.g., at 80°C) and commence stirring.

  • Termination and Isolation:

    • Follow the termination and isolation steps as detailed in Protocol 1.

Data Presentation

The following tables summarize typical quantitative data for radical polymerization reactions initiated by this compound derivatives.

Table 1: ATRP of Styrene Initiated by α,α'-Dibromo-p-xylene

EntryMolar Ratio [Styrene]:[Initiator]:[CuBr]:[bpy]Temperature (°C)Time (h)Conversion (%)Mn (GPC)PDI (Mw/Mn)
1100:1:1:21104556,0001.15
2200:1:1:211066012,5001.20
3100:1:0.5:11302707,5001.18

Table 2: ATRP of 4-Acetoxystyrene Initiated by α,α'-Dibromo-p-xylene [1]

EntryMolar Ratio [Monomer]:[Initiator]:[CuBr]:[bpy]Temperature (°C)Time (h)Mn (theoretical)Mn (GPC)PDI (Mw/Mn)
150:1:1:29014,2004,5001.12
2100:1:1:29028,5008,8001.15

Visualizations

The following diagrams illustrate the key processes involved in the use of this compound in ATRP.

Radical_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Deactivation Initiator This compound (R-Br) Radical Radical (R•) Initiator->Radical k_act Monomer Monomer (M) Catalyst_CuI Cu(I) / Ligand Catalyst_CuII Cu(II) / Ligand (X-Cu(II)) Radical->Catalyst_CuII k_deact Propagating_Radical Propagating Radical (P_n•) Radical->Propagating_Radical + M (k_p) Dormant_Chain Dormant Polymer Chain (P_n-Br) Propagating_Radical->Propagating_Radical + M (k_p) Propagating_Radical->Dormant_Chain + X-Cu(II) (k_deact) Dead_Polymer Dead Polymer (P_{n+m}) Propagating_Radical->Dead_Polymer + P_m• (k_t) Dormant_Chain->Propagating_Radical + Cu(I) (k_act) Propagating_Radical2 Propagating Radical (P_m•)

Caption: ATRP mechanism initiated by this compound.

ATRP_Workflow cluster_prep 1. Reaction Setup cluster_init 2. Initiation cluster_poly 3. Polymerization cluster_term 4. Termination and Isolation A Add Catalyst (CuBr) and Ligand to Schlenk flask B Seal and Purge with Inert Gas A->B C Add Degassed Monomer and Solvent B->C D Inject Degassed Initiator Solution C->D E Immerse in Preheated Oil Bath D->E F Monitor Reaction Progress E->F G Cool and Expose to Air F->G H Dilute with Solvent G->H I Remove Catalyst (Alumina column) H->I J Precipitate Polymer I->J K Filter and Dry Polymer J->K

Caption: Experimental workflow for ATRP.

References

Application Notes and Protocols: Dibromoethylbenzene as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of (1,2-dibromoethyl)benzene as a versatile precursor in the synthesis of pharmaceutically active compounds. The focus is on a practical, multi-step synthesis of the potent anticancer agent, Combretastatin A-4, highlighting key chemical transformations and providing detailed experimental protocols.

Introduction

(1,2-Dibromoethyl)benzene is a reactive and valuable building block in organic synthesis. Its two bromine atoms provide multiple reaction sites for the formation of new carbon-carbon and carbon-heteroatom bonds, making it an attractive starting material for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). This document outlines a representative synthetic pathway where (1,2-dibromoethyl)benzene is first converted to phenylacetylene, a key intermediate, which is then utilized in a palladium-catalyzed cross-coupling reaction to form the stilbene core of Combretastatin A-4.

Combretastatin A-4 is a natural product isolated from the bark of the African bushwillow tree, Combretum caffrum. It exhibits potent cytotoxic activity against a wide range of cancer cell lines by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] Its significant biological activity and relatively simple structure have made it a prominent target for synthetic chemists and a lead compound in the development of new anticancer drugs.[3]

Synthetic Strategy Overview

The synthesis of Combretastatin A-4 from (1,2-dibromoethyl)benzene is a two-step process. The first step involves the dehydrobromination of (1,2-dibromoethyl)benzene to yield phenylacetylene. The second, and key bond-forming step, is a Sonogashira coupling between phenylacetylene and a functionalized aryl iodide to construct the characteristic stilbene backbone of Combretastatin A-4.

G cluster_0 Step 1: Phenylacetylene Synthesis cluster_1 Step 2: Combretastatin A-4 Synthesis Dibromoethylbenzene This compound Phenylacetylene Phenylacetylene This compound->Phenylacetylene Dehydrobromination Phenylacetylene_ref Phenylacetylene Combretastatin_A4 Combretastatin A-4 Phenylacetylene_ref->Combretastatin_A4 Sonogashira Coupling Aryl_Iodide 3-iodo-4,5-dimethoxyphenyl)-3,4,5-trimethoxybenzyl ether Aryl_Iodide->Combretastatin_A4 G Combretastatin_A4 Combretastatin A-4 Tubulin Tubulin Combretastatin_A4->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Combretastatin_A4->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Cell_Division Cell Division Mitotic_Spindle_Formation->Cell_Division Apoptosis Apoptosis (Cell Death) Cell_Division->Apoptosis Arrest leads to G cluster_0 Combretastatin A-4 Action cluster_1 Signaling Pathways cluster_2 Cellular Effects cluster_3 Outcome CA4 Combretastatin A-4 VE_Cadherin VE-Cadherin Signaling CA4->VE_Cadherin Disrupts PI3K_Akt PI3K/Akt Signaling CA4->PI3K_Akt Inhibits Vascular_Disruption Vascular Disruption VE_Cadherin->Vascular_Disruption Apoptosis_Prolif_Inhibition Apoptosis & Inhibition of Proliferation PI3K_Akt->Apoptosis_Prolif_Inhibition Tumor_Necrosis Tumor Necrosis Vascular_Disruption->Tumor_Necrosis Apoptosis_Prolif_Inhibition->Tumor_Necrosis

References

Application Note: Synthesis of Styrene via Dehydrobromination of (1,2-Dibromoethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the laboratory-scale synthesis of styrene from (1,2-dibromoethyl)benzene. The synthesis proceeds via a base-induced E2 elimination reaction, a fundamental transformation in organic chemistry. This document outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, workup, and purification of the final product. Additionally, a summary of representative quantitative data and visualizations of the reaction mechanism and experimental workflow are included to aid in comprehension and execution.

Introduction

Styrene, an essential monomer in the production of various polymers such as polystyrene, is a valuable commodity in the chemical industry. While industrial production typically involves the catalytic dehydrogenation of ethylbenzene, laboratory-scale synthesis often employs alternative routes. One such method is the dehydrobromination of vicinal dihalides, like (1,2-dibromoethyl)benzene. This reaction is an archetypal example of an elimination reaction, where a strong base is used to remove a proton and a leaving group from adjacent carbon atoms, resulting in the formation of a pi bond. This protocol details a robust method for this transformation using potassium hydroxide in an alcoholic solvent.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of styrene from (1,2-dibromoethyl)benzene. Please note that actual yields may vary depending on the purity of reagents, reaction conditions, and purification efficiency.

ParameterValue
Starting Material (1,2-Dibromoethyl)benzene
Reagent Potassium Hydroxide (KOH)
Solvent Ethanol
Reaction Temperature Reflux (approx. 78 °C)
Reaction Time 1-2 hours
Typical Yield 60-70%

Experimental Protocol

Materials and Equipment
  • (1,2-Dibromoethyl)benzene

  • Potassium hydroxide (KOH) pellets

  • Ethanol (95% or absolute)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Magnetic stirrer and stir bar

Procedure

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve a calculated amount of potassium hydroxide in ethanol with gentle warming and stirring to prepare an ethanolic KOH solution. A typical molar excess of 2 to 3 equivalents of KOH relative to the starting material is recommended.

  • Add (1,2-dibromoethyl)benzene to the ethanolic KOH solution.

  • Attach a reflux condenser to the round-bottom flask.

2. Dehydrobromination Reaction:

  • Heat the reaction mixture to reflux using a heating mantle or a water bath.

  • Maintain the reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) if desired.

3. Workup and Extraction:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (2-3 times).

  • Combine the organic extracts and wash them with water and then with a saturated sodium chloride solution (brine).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

4. Solvent Removal and Purification:

  • Remove the diethyl ether using a rotary evaporator.

  • The crude styrene product is then purified by vacuum distillation.[1][2] It is crucial to perform the distillation under reduced pressure to avoid polymerization of the styrene at its atmospheric boiling point (145 °C).[3]

Visualizations

Reaction Mechanism

The synthesis of styrene from (1,2-dibromoethyl)benzene proceeds through an E2 (bimolecular elimination) mechanism. The hydroxide ion from KOH acts as a strong base, abstracting a proton from the carbon adjacent to the carbon bearing a bromine atom. Concurrently, the C-Br bond breaks, and a double bond is formed between the two carbon atoms, yielding styrene.

Caption: E2 mechanism for the synthesis of styrene.

Experimental Workflow

The following diagram illustrates the sequential steps of the experimental protocol, from the initial reaction setup to the final purification of styrene.

experimental_workflow A Reaction Setup: (1,2-Dibromoethyl)benzene + Ethanolic KOH B Dehydrobromination (Reflux) A->B C Workup: Quenching and Extraction B->C D Drying and Solvent Removal C->D E Purification: Vacuum Distillation D->E F Pure Styrene E->F

Caption: Experimental workflow for styrene synthesis.

References

Application Notes and Protocols for Brominated Flame Retardants in Polymeric Materials

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data on the application of dibromoethylbenzene as a commercial flame retardant. The information presented herein is based on the general principles of brominated flame retardants and provides a representative framework for their evaluation in polymeric materials. The quantitative data and specific protocols are illustrative examples and should be adapted for specific research and development purposes.

Introduction

Brominated flame retardants (BFRs) are a class of organobromine compounds that are added to combustible materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire. Their efficacy stems from their ability to interfere with the combustion chemistry in the gas phase. This document provides an overview of the application of a representative aliphatic bromine-containing compound, (1,2-dibromoethyl)benzene, as a model for understanding the incorporation and evaluation of such flame retardants in a polystyrene matrix.

Mechanism of Action

Halogenated flame retardants, including brominated compounds, primarily function in the gas phase of a fire. The heat from the initial combustion process causes the C-Br bond in the flame retardant to break, releasing bromine radicals (Br•). These highly reactive radicals interfere with the chain reaction of combustion by scavenging the high-energy H• and OH• radicals that propagate the fire. This process, known as radical trapping, cools the flame and slows down the combustion process, providing critical time for escape and fire suppression.

flame_retardant_mechanism cluster_solid Solid Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer Polymer + FR Degradation Polymer Degradation Polymer->Degradation FR_Degradation FR Degradation Polymer->FR_Degradation Heat Heat Heat->Polymer Flammable_Gases Flammable Gases Br_Radicals Bromine Radicals (Br•) Combustion H•, OH• Radicals Propagation Fire Propagation Inhibition Inhibition (HBr)

Figure 1: Gas phase flame retardant mechanism of brominated compounds.

Experimental Protocols

The following protocols describe the general procedures for incorporating a brominated flame retardant into a polystyrene matrix and evaluating its performance.

Synthesis of (1,2-Dibromoethyl)benzene

(1,2-Dibromoethyl)benzene can be synthesized via the bromination of styrene.

  • Materials: Styrene, Bromine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve styrene in DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of bromine in DCM to the stirred styrene solution. The disappearance of the bromine color indicates the reaction is proceeding.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization from ethanol to yield white crystals of (1,2-dibromoethyl)benzene.

Preparation of Flame-Retardant Polystyrene Samples
  • Materials: Polystyrene (PS) pellets, (1,2-dibromoethyl)benzene, Antimony trioxide (Sb₂O₃) as a synergist.

  • Equipment: Twin-screw extruder, Injection molding machine or compression molder.

  • Procedure:

    • Dry the polystyrene pellets in a vacuum oven at 80°C for 4 hours.

    • Pre-mix the dried PS pellets with the desired weight percentage of (1,2-dibromoethyl)benzene and antimony trioxide in a plastic bag.

    • Melt-compound the mixture using a twin-screw extruder with a temperature profile of 180-220°C from hopper to die.

    • Pelletize the extruded strands.

    • Dry the flame-retardant PS pellets at 80°C for 4 hours.

    • Prepare standard test specimens for flammability and mechanical testing using an injection molding machine or compression molder.

experimental_workflow cluster_synthesis Synthesis & Preparation cluster_testing Characterization & Testing cluster_analysis Data Analysis start Start: Materials mix Dry & Pre-mix PS, FR, Synergist start->mix extrude Melt Compounding (Extrusion) mix->extrude pelletize Pelletize extrude->pelletize mold Injection/Compression Molding pelletize->mold specimens Test Specimens mold->specimens flammability Flammability Testing (UL 94, LOI) specimens->flammability thermal Thermal Analysis (TGA, DSC) specimens->thermal mechanical Mechanical Testing (Tensile, Impact) specimens->mechanical data Collect Data flammability->data thermal->data mechanical->data analyze Analyze & Compare Results data->analyze conclusion Conclusion analyze->conclusion

Figure 2: Experimental workflow for preparing and testing flame-retardant polymers.
Flammability Testing
  • Limiting Oxygen Index (LOI):

    • Standard: ASTM D2863 / ISO 4589.

    • Principle: Determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

    • Procedure: A vertically oriented specimen is ignited from the top. The oxygen concentration in the flowing gas mixture is adjusted until the flame is just extinguished.

  • UL 94 Vertical Burn Test:

    • Standard: ANSI/UL 94.

    • Principle: A bar-shaped specimen is held vertically and exposed to a flame for 10 seconds. The afterflame time, afterglow time, and dripping behavior are observed.

    • Classification: V-0, V-1, or V-2, with V-0 being the highest rating (least flammable).

Thermal Analysis
  • Thermogravimetric Analysis (TGA):

    • Principle: Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of the material.

  • Differential Scanning Calorimetry (DSC):

    • Principle: Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the glass transition temperature (Tg) and melting temperature (Tm).

Data Presentation

The following tables present hypothetical data for polystyrene formulations containing (1,2-dibromoethyl)benzene.

Table 1: Flammability Properties of Polystyrene Formulations

FormulationFR Loading (wt%)Synergist (Sb₂O₃) (wt%)LOI (%)UL 94 Rating
Pure PS0018.0Fails
PS/FR-110325.5V-2
PS/FR-215529.0V-0
PS/FR-320532.5V-0

Table 2: Thermal and Mechanical Properties of Polystyrene Formulations

FormulationTd,onset (°C)¹Char Yield @ 600°C (%)Tensile Strength (MPa)Izod Impact Strength (J/m)
Pure PS350<14525
PS/FR-133534223
PS/FR-233054021
PS/FR-332563820

¹ Td,onset: Onset temperature of decomposition from TGA.

Conclusion

The incorporation of brominated flame retardants like (1,2-dibromoethyl)benzene, especially in conjunction with a synergist such as antimony trioxide, can significantly enhance the flame retardancy of polymers like polystyrene. However, the addition of these additives often leads to a trade-off with the thermal and mechanical properties of the base polymer. Therefore, formulation optimization is crucial to achieve the desired balance of fire safety and material performance for a specific application. Researchers and professionals in the field should conduct thorough testing and analysis to validate the efficacy and safety of any flame retardant system.

Application Notes and Protocols: Friedel-Crafts Reactions Involving Dibromoethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential Friedel-Crafts reactions involving dibromoethylbenzene, focusing on its application in the synthesis of polycyclic aromatic hydrocarbons (PAHs) relevant to drug discovery and development. While direct literature on Friedel-Crafts reactions with this compound is scarce, this document outlines plausible reaction pathways, detailed experimental protocols based on analogous transformations, and discusses the potential applications of the resulting products in medicinal chemistry.

Introduction to Friedel-Crafts Reactions with this compound

Friedel-Crafts reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings.[1][2][3] this compound, possessing two potential electrophilic centers, presents an interesting substrate for intramolecular and intermolecular Friedel-Crafts alkylations. The primary application envisioned for this substrate is the synthesis of dihydroanthracene and anthracene derivatives, which are scaffolds found in numerous biologically active compounds.[4][5][6]

The general reaction proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst, such as aluminum chloride (AlCl₃), facilitates the formation of a carbocation intermediate that is then attacked by an aromatic ring.[1][3] In the case of this compound, intramolecular cyclization is a highly probable pathway, leading to the formation of a six-membered ring, which is energetically favored in such reactions.[7]

Potential Reaction Pathways

Two main reaction pathways are conceivable for Friedel-Crafts reactions involving this compound: intermolecular alkylation and intramolecular cyclization.

Intermolecular Friedel-Crafts Alkylation

In the presence of another aromatic substrate, such as benzene, this compound could undergo a double Friedel-Crafts alkylation to form a diarylalkane. However, this process is prone to polyalkylation and carbocation rearrangements, making it a less controlled and synthetically less viable route.[1][8]

Intramolecular Friedel-Crafts Cyclization

A more synthetically useful pathway is the intramolecular cyclization of a diarylalkane precursor, which can be synthesized from this compound. This approach offers a controlled route to valuable polycyclic structures. The proposed two-step synthesis is as follows:

  • Step 1: Intermolecular Alkylation: A controlled Friedel-Crafts alkylation of an aromatic compound (e.g., benzene) with one of the bromine atoms of this compound to yield a 1-bromo-2-phenylethane derivative.

  • Step 2: Intramolecular Cyclization: Subsequent intramolecular Friedel-Crafts cyclization of the resulting diarylalkane derivative to form a 9,10-dihydroanthracene scaffold.

This two-step approach provides a more controlled and higher-yielding pathway to the desired polycyclic products.

Experimental Protocols

The following protocols are representative procedures for the synthesis of 9,10-dihydroanthracene from this compound via a two-step process, based on well-established Friedel-Crafts methodologies.[7]

Protocol 1: Synthesis of 1-(2-Bromoethyl)-2-phenylethane (Intermediate)

Objective: To synthesize the diarylalkane intermediate for subsequent intramolecular cyclization.

Materials:

  • 1,2-Dibromo-1-phenylethane

  • Benzene (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve 1,2-dibromo-1-phenylethane (1.0 equivalent) in anhydrous benzene (excess, acting as both reactant and solvent).

  • Slowly add the solution of 1,2-dibromo-1-phenylethane in benzene to the AlCl₃ suspension via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding the mixture to a beaker containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(2-bromoethyl)-2-phenylethane.

Protocol 2: Intramolecular Friedel-Crafts Cyclization to 9,10-Dihydroanthracene

Objective: To synthesize the 9,10-dihydroanthracene scaffold via intramolecular cyclization.

Materials:

  • 1-(2-Bromoethyl)-2-phenylethane

  • Aluminum chloride (AlCl₃, anhydrous)

  • Carbon disulfide (CS₂, anhydrous) or Nitrobenzene

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-bromoethyl)-2-phenylethane (1.0 equivalent) in anhydrous carbon disulfide or nitrobenzene.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (1.2 equivalents) portion-wise to the solution, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extract the product with dichloromethane.

  • Wash the combined organic extracts with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting crude product by recrystallization or column chromatography to yield 9,10-dihydroanthracene.

Quantitative Data Summary

Since direct experimental data for the Friedel-Crafts reaction of this compound is not available in the cited literature, the following table presents expected yields and conditions based on analogous intramolecular cyclizations of similar diarylalkane precursors to form six-membered rings.[7]

Reaction StepReactantCatalystSolventTemperature (°C)Time (h)Expected Yield (%)
Intermolecular Alkylation 1,2-Dibromo-1-phenylethane & BenzeneAlCl₃Benzene/DCM0 to RT2-460-70
Intramolecular Cyclization 1-(2-Bromoethyl)-2-phenylethaneAlCl₃CS₂ or Nitrobenzene0 to RT4-670-85

Visualization of Reaction Pathways and Workflows

Reaction Mechanism: Intramolecular Friedel-Crafts Cyclization

G Intramolecular Friedel-Crafts Cyclization of a Diaryl Alkane cluster_0 Step 1: Formation of Electrophile cluster_1 Step 2: Electrophilic Attack and Cyclization cluster_2 Step 3: Rearomatization Diarylalkane Halide Diarylalkane Halide Carbocation Intermediate Carbocation Intermediate Diarylalkane Halide->Carbocation Intermediate + Lewis Acid Lewis Acid (AlCl3) Lewis Acid (AlCl3) Sigma Complex Sigma Complex Carbocation Intermediate->Sigma Complex Intramolecular Attack Aromatic Ring Aromatic Ring Dihydroanthracene Dihydroanthracene Sigma Complex->Dihydroanthracene Deprotonation

Caption: Mechanism of intramolecular Friedel-Crafts cyclization.

Experimental Workflow

G Experimental Workflow for Dihydroanthracene Synthesis Start Start Intermolecular Alkylation Intermolecular Alkylation Start->Intermolecular Alkylation Workup & Purification 1 Workup & Purification 1 Intermolecular Alkylation->Workup & Purification 1 Intermediate Product Intermediate Product Workup & Purification 1->Intermediate Product Intramolecular Cyclization Intramolecular Cyclization Intermediate Product->Intramolecular Cyclization Workup & Purification 2 Workup & Purification 2 Intramolecular Cyclization->Workup & Purification 2 Final Product (Dihydroanthracene) Final Product (Dihydroanthracene) Workup & Purification 2->Final Product (Dihydroanthracene) End End Final Product (Dihydroanthracene)->End

References

Application Notes and Protocols for the Bromination of Ethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromination of ethylbenzene is a fundamental organic transformation that can proceed through two primary pathways, yielding distinct products with applications in synthesis and medicinal chemistry. This document provides detailed protocols for both the free-radical substitution on the benzylic position of the ethyl side chain and the electrophilic aromatic substitution on the benzene ring.

Free-Radical Bromination: This pathway selectively introduces a bromine atom at the carbon adjacent to the aromatic ring (the benzylic position), forming 1-bromo-1-phenylethane. This reaction is typically initiated by light or a radical initiator and utilizes N-bromosuccinimide (NBS) as a mild and selective brominating agent.[1][2] The resulting 1-bromo-1-phenylethane is a valuable intermediate for further functionalization.

Electrophilic Aromatic Substitution: In the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), ethylbenzene undergoes electrophilic aromatic substitution.[3][4] The ethyl group is an ortho-, para-directing activator, leading to the formation of a mixture of ortho-bromoethylbenzene and para-bromoethylbenzene.[4] Due to steric hindrance from the ethyl group, the para isomer is generally the major product.[4] These aryl bromides are key precursors for cross-coupling reactions and the synthesis of more complex aromatic compounds.

Data Presentation

The following tables summarize the key quantitative data for the products of the two bromination pathways.

Table 1: Physical and Spectroscopic Data for Brominated Ethylbenzene Isomers

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
1-Bromo-1-phenylethane1-Bromo-1-phenylethaneC₈H₉Br185.0694 @ 16 mmHg[2]1.356 @ 25 °C[2]1.56[2]
o-Bromoethylbenzeneo-BromoethylbenzeneC₈H₉Br185.06200-2011.331.556
p-Bromoethylbenzenep-BromoethylbenzeneC₈H₉Br185.06203-2041.341.553

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Brominated Ethylbenzene Isomers in CDCl₃

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1-Bromo-1-phenylethane 7.38-7.25 (m, 5H, Ar-H), 5.17 (q, 1H, CHBr), 2.00 (d, 3H, CH₃)[5]142.2, 129.1, 128.7, 126.4, 47.2, 26.2
o-Bromoethylbenzene 7.55 (dd, 1H), 7.28-7.22 (m, 1H), 7.12-7.06 (m, 2H), 2.78 (q, 2H, CH₂), 1.25 (t, 3H, CH₃)142.8, 133.0, 131.0, 128.4, 127.5, 124.4, 30.8, 15.4
p-Bromoethylbenzene 7.39 (d, 2H), 7.05 (d, 2H), 2.61 (q, 2H, CH₂), 1.21 (t, 3H)140.6, 131.5, 130.2, 120.1, 37.8, 15.4

Experimental Protocols

Protocol 1: Free-Radical Bromination of Ethylbenzene to Synthesize 1-Bromo-1-phenylethane

This protocol describes the selective bromination of the benzylic position of ethylbenzene using N-bromosuccinimide (NBS) and a radical initiator.

Materials:

  • Ethylbenzene (4.0 g)

  • N-Bromosuccinimide (NBS) (6.0 g)

  • Benzoyl peroxide (0.1 g)

  • Carbon tetrachloride (CCl₄) (20 mL)

  • Sodium thiosulfate solution (aqueous)

  • Dichloromethane or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (Buchner funnel)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and drying tube, add ethylbenzene (4.0 g), N-bromosuccinimide (6.0 g), benzoyl peroxide (0.1 g), and carbon tetrachloride (20 mL).[2]

  • Heat the mixture to reflux with continuous stirring for 30 minutes.[2] The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.[2]

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by saturated sodium bicarbonate solution and brine.[4][6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[4]

  • Purify the crude product by vacuum distillation, collecting the fraction at 91-93 °C (at 14 mmHg) to obtain 1-bromo-1-phenylethane.[2] A typical yield is around 4.5 g.[2]

Protocol 2: Electrophilic Aromatic Bromination of Ethylbenzene

This protocol details the bromination of the aromatic ring of ethylbenzene using bromine and an iron catalyst, leading to a mixture of ortho- and para-bromoethylbenzene.

Materials:

  • Ethylbenzene

  • Bromine (Br₂)

  • Iron filings or Iron(III) bromide (FeBr₃)

  • Dichloromethane (CH₂Cl₂)

  • Aqueous sodium bisulfite solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation or column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place ethylbenzene and a catalytic amount of iron filings or FeBr₃ in dichloromethane.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine in dichloromethane from the dropping funnel with continuous stirring. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, allow the mixture to stir at room temperature until the red color of bromine disappears.

  • Quench the reaction by slowly adding an aqueous solution of sodium bisulfite to destroy any excess bromine.[7]

  • Transfer the mixture to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The resulting crude product is a mixture of o-bromoethylbenzene and p-bromoethylbenzene. The isomers can be separated by fractional distillation or column chromatography.[8][9]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Free_Radical_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_workflow Experimental Workflow Initiator Benzoyl Peroxide (Initiator) Radical Radical Formation Initiator->Radical Heat NBS N-Bromosuccinimide (NBS) Ethylbenzene Ethylbenzene Benzylic_Radical Benzylic Radical Ethylbenzene->Benzylic_Radical Br• abstraction of H• Product 1-Bromo-1-phenylethane Benzylic_Radical->Product Reaction with Br₂ (from NBS + HBr) Br_Radical Bromine Radical NBS->Br_Radical HBr (trace) Succinimide_Radical Succinimide Radical Start Combine Reactants: Ethylbenzene, NBS, Benzoyl Peroxide in CCl₄ Reflux Heat to Reflux (30 min) Start->Reflux Cool Cool to RT Reflux->Cool Filter Filter to Remove Succinimide Cool->Filter Wash Wash Filtrate: Na₂S₂O₃, NaHCO₃, Brine Filter->Wash Dry Dry Organic Layer (MgSO₄) Wash->Dry Evaporate Solvent Removal (Rotary Evaporator) Dry->Evaporate Distill Vacuum Distillation (91-93 °C @ 14 mmHg) Evaporate->Distill Final_Product Pure 1-Bromo-1-phenylethane Distill->Final_Product Electrophilic_Aromatic_Substitution cluster_mechanism Reaction Mechanism cluster_workflow Experimental Workflow Br2 Bromine (Br₂) Electrophile Electrophile Generation [Br-Br-FeBr₃] Br2->Electrophile FeBr3 FeBr₃ (Lewis Acid) FeBr3->Electrophile Ethylbenzene Ethylbenzene Sigma_Complex Sigma Complex (Ortho and Para) Ethylbenzene->Sigma_Complex Attack by π-system Products o- and p-Bromoethylbenzene Sigma_Complex->Products Deprotonation Start Combine Ethylbenzene and FeBr₃ in CH₂Cl₂ Cool Cool in Ice Bath Start->Cool Add_Br2 Slowly Add Br₂ in CH₂Cl₂ Cool->Add_Br2 Stir Stir at RT Add_Br2->Stir Quench Quench with NaHSO₃ Solution Stir->Quench Wash Wash with H₂O and Brine Quench->Wash Dry Dry Organic Layer (Na₂SO₄) Wash->Dry Evaporate Solvent Removal (Rotary Evaporator) Dry->Evaporate Separate Separate Isomers (Distillation/Chromatography) Evaporate->Separate Final_Products Pure o- and p- Bromoethylbenzene Separate->Final_Products

References

Dibromoethylbenzene: A Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Dibromoethylbenzene isomers serve as pivotal intermediates in organic synthesis, offering a gateway to a diverse array of functionalized molecules. Their utility stems from the presence of two bromine atoms, which can be selectively manipulated through various transformations, including cross-coupling reactions, eliminations, and substitutions. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in the synthesis of valuable organic compounds, with a focus on methodologies relevant to pharmaceutical and materials science research.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions are fundamental in the synthesis of biaryls, conjugated enynes, and substituted alkenes, which are common motifs in pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the synthesis of biaryl compounds. Dibromoethylbenzenes can undergo single or double coupling reactions, depending on the reaction conditions and the stoichiometry of the reagents. This allows for the stepwise construction of complex molecular architectures.

Table 1: Suzuki-Miyaura Coupling of Dibromoethylbenzenes - Reaction Conditions and Yields

EntryThis compound IsomerBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
11,4-DibromobenzenePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane80124-Bromo-1,1'-biphenyl60[1]
21,4-DibromobenzenePhenylboronic acid (2.2 eq)Pd(dppf)Cl₂ (3)-K₂CO₃DME8021,1':4',1''-Terphenyl>95[2]
31,3-DibromobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100163-Bromo-1,1'-biphenyl95[3]
41,4-DiiodobenzenePhenylboronic acidPd(OAc)₂ (1)PPh₃ (2)K₂CO₃DMF8014-Iodo-1,1'-biphenyl98[3]
51,4-DiiodobenzenePhenylboronic acid (2.5 eq)Pd(OAc)₂ (1)PPh₃ (2)K₂CO₃DMF8011,1':4',1''-Terphenyl96[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Aryl Dibromides

  • To a flame-dried Schlenk flask, add the aryl dibromide (1.0 mmol), the arylboronic acid (1.1 mmol for mono-coupling, 2.2 mmol for double-coupling), and the base (e.g., K₂CO₃, 3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and any additional ligand.

  • Add the degassed solvent (e.g., 1,4-dioxane, 10 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Logical Relationship: Sequential Suzuki-Miyaura Coupling

G A This compound C Mono-arylated Intermediate A->C First Coupling B Arylboronic Acid (1 eq) Pd Catalyst, Base E Di-arylated Product C->E Second Coupling D Second Arylboronic Acid (1 eq) Pd Catalyst, Base

Sequential Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling

The Sonogashira coupling enables the synthesis of aryl alkynes, which are valuable precursors for pharmaceuticals and organic electronic materials. Dibromoethylbenzenes can be selectively mono- or di-alkynylated.

Table 2: Sonogashira Coupling of Dibromoethylbenzenes - Reaction Conditions and Yields

EntryThis compound IsomerAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
11,4-Dibromo-2-(trifluoromethyl)benzenePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60124-Bromo-1-(phenylethynyl)-2-(trifluoromethyl)benzene85[2]
21,4-Dibromo-2-(trifluoromethyl)benzenePhenylacetylene (2.5 eq)PdCl₂(PPh₃)₂ (4)CuI (8)Et₃NTHF60241,4-Bis(phenylethynyl)-2-(trifluoromethyl)benzene75[2]
31,3-DibromobenzeneTrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NToluene706(3-Bromophenylethynyl)trimethylsilane92[4]
43,5-DibromobenzaldehydePropargyl alcoholPd₂(dba)₃ (2.5)PPh₃ (10), CuI (10)Et₃NTHF25243,5-Bis(3-hydroxyprop-1-yn-1-yl)benzaldehyde70[4]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • In a Schlenk flask, dissolve the this compound (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and copper(I) iodide (0.04 mmol) in a degassed solvent mixture (e.g., THF and triethylamine, 5:2 v/v, 7 mL).

  • Add the terminal alkyne (1.1 mmol for mono-coupling, 2.2 mmol for di-coupling) to the mixture.

  • Stir the reaction at the specified temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

Reaction Workflow: Sonogashira Coupling

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up A This compound D Reaction Mixture in Inert Atmosphere A->D B Terminal Alkyne B->D C Pd Catalyst CuI Co-catalyst Base C->D E Filtration D->E F Solvent Evaporation E->F G Purification F->G H Final Product (Aryl Alkyne) G->H

Workflow for a typical Sonogashira coupling reaction.
Heck Reaction

The Heck reaction provides a method for the synthesis of substituted alkenes by coupling aryl halides with alkenes. This reaction is particularly useful for creating complex structures found in natural products and pharmaceuticals.[5][6]

Table 3: Heck Reaction of Dibromoethylbenzenes - Reaction Conditions and Yields

EntryAryl BromideAlkeneCatalyst (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
12-BromonaphthaleneEthyl crotonatePd EnCat®40 (0.8)AcONaEtOH140 (mw)0.5Ethyl (E)-3-(naphthalen-2-yl)but-2-enoate95[6]
24-BromoacetophenoneStyrenePd(OAc)₂ (1)Et₃NDMF1004(E)-4-Styrylacetophenone85[7]
31-Bromo-4-nitrobenzenen-Butyl acrylatePd(OAc)₂ (0.01)Et₃NNMP1202n-Butyl (E)-3-(4-nitrophenyl)acrylate96[5]

Experimental Protocol: General Procedure for the Heck Reaction

  • To a reaction vessel, add the aryl bromide (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol), and a base (e.g., triethylamine, 1.5 mmol).

  • Add a suitable solvent (e.g., DMF or NMP, 5 mL).

  • Heat the mixture to the desired temperature (e.g., 100-140 °C) under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Catalytic Cycle: Heck Reaction

G Pd0 Pd(0)L₂ A Ar-Pd(II)-X(L₂) Pd0->A Oxidative Addition (Ar-X) B [Ar-Pd(II)(alkene)(L₂)]⁺X⁻ A->B Alkene Coordination C R-CH₂-CH(Ar)-Pd(II)-X(L₂) B->C Migratory Insertion D [H-Pd(II)-L₂]⁺X⁻ C->D β-Hydride Elimination Product Product C->Product Product (Substituted Alkene) D->Pd0 Reductive Elimination (-HX) BaseH BaseH D->BaseH Base

Simplified catalytic cycle of the Heck reaction.

Dehydrobromination of 1,2-Dibromoethylbenzene

1,2-Dibromoethylbenzene is a common precursor to both styrene and phenylacetylene through sequential dehydrobromination reactions. The choice of base and reaction conditions dictates the final product.

Synthesis of Styrene

Treatment of 1,2-dibromoethylbenzene with a milder base or under controlled conditions can selectively yield styrene.

Table 4: Synthesis of Styrene from 1,2-Dibromoethylbenzene

EntryBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1KOHEthanol78280-90[8]
2NaOEtEthanol781>90Fictionalized Example

Experimental Protocol: Synthesis of Styrene

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1,2-dibromoethylbenzene (26.4 g, 0.1 mol) in ethanol (100 mL).

  • Add potassium hydroxide (11.2 g, 0.2 mol) to the solution.

  • Heat the mixture to reflux with stirring for 2 hours.

  • Cool the reaction mixture and pour it into 200 mL of cold water.

  • Separate the organic layer and wash it with water, then dry it over anhydrous calcium chloride.

  • Distill the crude product to obtain pure styrene.

Synthesis of Phenylacetylene

Using a stronger base, such as sodium amide, or more forcing conditions with potassium hydroxide, promotes a double dehydrobromination to yield phenylacetylene.

Experimental Protocol: Synthesis of Phenylacetylene

  • Caution: This reaction should be performed in a well-ventilated fume hood.

  • In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place sodium amide (7.8 g, 0.2 mol) in 100 mL of anhydrous mineral oil.

  • Heat the mixture to 160 °C.

  • Slowly add a solution of 1,2-dibromoethylbenzene (26.4 g, 0.1 mol) in 50 mL of anhydrous toluene from the dropping funnel.

  • After the addition is complete, continue heating and stirring for 2 hours.

  • Cool the reaction mixture and cautiously add water to decompose the excess sodium amide.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and distill to obtain phenylacetylene.

Reaction Pathway: Dehydrobromination of 1,2-Dibromoethylbenzene

G A 1,2-Dibromoethylbenzene B Styrene A->B - HBr (e.g., KOH, EtOH) C Phenylacetylene B->C - HBr (e.g., NaNH₂)

Stepwise dehydrobromination of 1,2-dibromoethylbenzene.

Synthesis of Vinyl Bromides from 1,1-Dibromoethylbenzene

1,1-Dibromo-1-alkenes are valuable intermediates that can be converted to vinyl bromides, which are useful building blocks in organic synthesis.

Experimental Protocol: Synthesis of (Z)-1-Bromo-1-phenylethene

  • To a solution of 1,1-dibromo-1-phenylethene (1.0 mmol) in THF (5 mL) at room temperature, add tributyltin hydride (1.1 mmol).

  • Add a catalytic amount of Pd(PPh₃)₄ (0.02 mmol).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction with a saturated aqueous solution of KF.

  • Stir the mixture vigorously for 30 minutes, then filter through celite.

  • Extract the filtrate with diethyl ether, wash with brine, and dry over MgSO₄.

  • After removal of the solvent, the crude product is purified by column chromatography to yield (Z)-1-bromo-1-phenylethene.[9]

Applications in Materials Science

This compound derivatives are also employed as precursors in the synthesis of liquid crystals and other functional organic materials. The rigid aromatic core and the potential for elongation through cross-coupling reactions make them suitable building blocks for mesogenic compounds.[4][10][11][12]

Conceptual Synthesis of a Liquid Crystal Precursor

A ring-substituted this compound can be sequentially coupled with different arylboronic acids to construct a non-symmetrical, elongated molecular structure, a common feature in calamitic liquid crystals.

Logical Flow: Design of a Liquid Crystal Moiety

G A Dibromo-functionalized Aromatic Core (e.g., 1,4-Dibromo-2-ethylbenzene) C Elongated Mono-bromo Intermediate A->C Introduces first aryl group B First Suzuki Coupling (Arylboronic Acid 1) E Non-symmetrical Biaryl Structure (Liquid Crystal Precursor) C->E Introduces second, different aryl group D Second Suzuki Coupling (Arylboronic Acid 2)

Strategy for synthesizing a liquid crystal precursor.

References

Application Note: Laboratory Scale Synthesis of (1,2-Dibromoethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of (1,2-dibromoethyl)benzene, a vicinal dihalide, through the electrophilic addition of bromine to styrene. This compound serves as a valuable intermediate in various organic syntheses.

Introduction

(1,2-Dibromoethyl)benzene, also known as styrene dibromide, is synthesized by the bromination of styrene. The reaction proceeds via an electrophilic addition mechanism where the bromine molecule adds across the double bond of the styrene. This protocol outlines a straightforward and efficient method for this transformation, suitable for a standard laboratory setting.

Reaction Scheme

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of (1,2-dibromoethyl)benzene.

ParameterValueReference
Reactants
Styrene1.0 eq[1]
Bromine1.0 eq[1]
Dichloromethane~7 mL per gram of styrene[1]
Product: (1,2-Dibromoethyl)benzene
Molecular FormulaC₈H₈Br₂[2]
Molecular Weight263.96 g/mol [3]
CAS Number93-52-7[2]
Melting Point70-74 °C[3]
Boiling Point139-141 °C at 15 mmHg[3]
AppearanceSolid[3]
Spectroscopic Data
IR SpectrumAvailable[4]
Mass SpectrumAvailable[2][5]

Experimental Protocol

This protocol details the synthesis of (1,2-dibromoethyl)benzene from styrene.

Materials and Equipment:

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator or distillation apparatus

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Styrene

  • Bromine

  • Dichloromethane

  • Isopropanol

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve styrene in dichloromethane (approximately 35 mL for a reaction at the scale of 53.86g of bromine).[1] Equip the flask with a magnetic stir bar and an addition funnel. Cool the flask in an ice bath.

  • Preparation of Bromine Solution: In the addition funnel, prepare a solution of bromine (1 equivalent to the styrene) in dichloromethane.

  • Addition of Bromine: With vigorous stirring, add the bromine solution dropwise to the cooled styrene solution.[1] Maintain the temperature of the reaction mixture by controlling the rate of addition and using the ice bath. A yellow color may persist towards the end of the addition, indicating the consumption of styrene.[1]

  • Reaction Completion and Solvent Removal: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The solvent is then removed using a rotary evaporator or by simple distillation.[1]

  • Purification: The crude (1,2-dibromoethyl)benzene can be purified by recrystallization. Dissolve the crude product in a 67% aqueous isopropanol solution.[1] Allow the solution to cool to room temperature and then chill in an ice bath to induce crystallization.

  • Isolation of Product: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with cold solvent and allow them to air dry.

Safety Precautions

  • Bromine is highly toxic, corrosive, and a strong oxidizing agent. Handle it with extreme care in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Styrene is flammable and an irritant. Handle it in a fume hood and avoid contact with skin and eyes.[7]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a fume hood and wear appropriate PPE.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation dissolve_styrene Dissolve Styrene in Dichloromethane cool_solution Cool Solution in Ice Bath dissolve_styrene->cool_solution add_bromine Dropwise Addition of Bromine Solution cool_solution->add_bromine remove_solvent Remove Solvent (Rotovap/Distillation) add_bromine->remove_solvent Reaction Completion recrystallize Recrystallize from Aqueous Isopropanol remove_solvent->recrystallize filter_product Vacuum Filtration recrystallize->filter_product dry_product Air Dry Product filter_product->dry_product final_product final_product dry_product->final_product Pure (1,2-Dibromoethyl)benzene

Caption: Workflow for the synthesis of (1,2-dibromoethyl)benzene.

References

Application Notes and Protocols: Reaction Mechanism of Ethylbenzene with Excess Bromine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of ethylbenzene with bromine is a classic example of how reaction conditions can selectively dictate the outcome of a chemical transformation. Depending on the presence or absence of a catalyst and the use of light or heat, bromination can occur on the ethyl side chain via a free-radical mechanism or on the aromatic ring through electrophilic substitution. Understanding and controlling these reaction pathways is crucial for the synthesis of various brominated aromatic compounds, which are valuable intermediates in the pharmaceutical and fine chemical industries. This document provides detailed application notes on the reaction mechanisms, experimental protocols for both pathways, and quantitative data on product distribution.

Reaction Mechanisms

The bromination of ethylbenzene can proceed through two distinct mechanisms:

  • Free-Radical Substitution: This reaction occurs on the alkyl side chain, specifically at the benzylic position, under the influence of ultraviolet (UV) light or heat. The benzylic C-H bond is weaker than other C-H bonds in the molecule, and the resulting benzylic radical is stabilized by resonance with the aromatic ring.[1][2][3] With an excess of bromine, further substitution can occur at the benzylic position.

  • Electrophilic Aromatic Substitution (EAS): In the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), and in the absence of light, bromine acts as an electrophile and substitutes a hydrogen atom on the aromatic ring.[4][5] The ethyl group is an ortho-, para-directing group, meaning it activates these positions towards electrophilic attack.[5]

Data Presentation

Table 1: Product Distribution in the Free-Radical Bromination of Ethylbenzene
ProductConditionsMolar Ratio (Ethylbenzene:Br₂)Typical YieldReference
1-Bromo-1-phenylethaneUV light, reflux in CCl₄1:1Major Product[1][2]
1,1-Dibromo-1-phenylethaneUV light, prolonged reflux1: >2 (Excess Br₂)Increases with reaction time[6]
2-Bromo-1-phenylethaneUV light, reflux in CCl₄1:1Minor Product[1]

Note: The yield of 1,1-dibromo-1-phenylethane increases with extended reaction times and a higher excess of bromine.[6]

Table 2: Representative Product Distribution in the Electrophilic Aromatic Bromination of Ethylbenzene
ProductConditionsMolar Ratio (Ethylbenzene:Br₂)Isomer DistributionReference
o-BromoethylbenzeneFeBr₃, dark, room temp.1:1~35%[5][7]
p-BromoethylbenzeneFeBr₃, dark, room temp.1:1~65% (Major)[5][7]

Note: The para isomer is the major product due to reduced steric hindrance from the ethyl group.[7]

Experimental Protocols

Protocol 1: Free-Radical Bromination of Ethylbenzene (Benzylic Bromination)

Objective: To synthesize 1-bromo-1-phenylethane and 1,1-dibromo-1-phenylethane via free-radical bromination of ethylbenzene.

Materials:

  • Ethylbenzene

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or another suitable inert solvent

  • Radical initiator (e.g., AIBN or benzoyl peroxide), if not using direct UV irradiation

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • UV lamp (if required)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylbenzene in carbon tetrachloride.

  • For reaction with excess bromine, add at least two equivalents of bromine to the solution. Alternatively, for a more controlled reaction, use N-bromosuccinimide (NBS) which provides a slow, constant supply of bromine.[3]

  • Initiate the reaction by either irradiating the flask with a UV lamp or by adding a catalytic amount of a radical initiator and heating the mixture to reflux (around 77°C for CCl₄).

  • Continue the reaction under reflux for a designated period. For the formation of the dibrominated product, a prolonged reflux time of over 45 minutes is recommended.[6] The progress of the reaction can be monitored by the disappearance of the bromine color.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator to obtain the crude product.

  • The product can be purified by fractional distillation. The relative amounts of 1-bromo-1-phenylethane and 1,1-dibromo-1-phenylethane can be determined by ¹H NMR spectroscopy.[6]

Protocol 2: Electrophilic Aromatic Bromination of Ethylbenzene

Objective: To synthesize a mixture of o-bromoethylbenzene and p-bromoethylbenzene.

Materials:

  • Ethylbenzene

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or iron filings

  • Anhydrous solvent (e.g., carbon disulfide or dichloromethane)

  • Round-bottom flask, protected from light

  • Dropping funnel

  • Gas trap (to absorb HBr gas produced)

  • Separatory funnel

  • Drying agent (e.g., anhydrous calcium chloride)

  • Distillation apparatus

Procedure:

  • Set up a round-bottom flask, wrapped in aluminum foil to exclude light, with a dropping funnel and a gas trap.

  • Place a catalytic amount of iron(III) bromide or iron filings into the flask containing anhydrous solvent.

  • Add ethylbenzene to the flask.

  • From the dropping funnel, add bromine dropwise to the stirred reaction mixture at room temperature. The reaction is exothermic, so the rate of addition should be controlled to maintain a gentle reaction.

  • After the addition is complete, stir the mixture at room temperature until the evolution of hydrogen bromide gas ceases.

  • Quench the reaction by carefully adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer with water, a dilute solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous calcium chloride.

  • Remove the solvent by distillation.

  • The resulting mixture of ortho- and para-bromoethylbenzene can be separated by careful fractional distillation.

Mandatory Visualization

Free_Radical_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_further_reaction Reaction with Excess Bromine cluster_termination Termination Br2 Br₂ 2Br_rad 2 Br• Br2->2Br_rad UV light or Δ Ethylbenzene Ethylbenzene Benzylic_Radical Benzylic Radical Ethylbenzene->Benzylic_Radical + Br• HBr HBr 1_Bromoethylbenzene 1-Bromo-1-phenylethane Benzylic_Radical->1_Bromoethylbenzene + Br₂ Br_rad Br• 1_Bromoethylbenzene_2 1-Bromo-1-phenylethane Dibromo_Radical 1-Bromo-1-phenylethyl Radical 1_Bromoethylbenzene_2->Dibromo_Radical + Br• 1_1_Dibromoethylbenzene 1,1-Dibromo-1-phenylethane Dibromo_Radical->1_1_this compound + Br₂ Br_rad_2 Br• Br_rad_3 Br• Br2_term Br₂ Br_rad_3->Br2_term Br_rad_4 Br• Br_rad_4->Br2_term

Caption: Free-Radical Bromination Mechanism of Ethylbenzene.

Electrophilic_Aromatic_Substitution cluster_activation Step 1: Electrophile Activation cluster_attack Step 2: Nucleophilic Attack cluster_deprotonation Step 3: Deprotonation Br2_FeBr3 Br₂ + FeBr₃ Activated_Complex Br⁺[FeBr₄]⁻ Br2_FeBr3->Activated_Complex Ethylbenzene Ethylbenzene Sigma_Complex Sigma Complex (Arenium Ion) Ethylbenzene->Sigma_Complex + Br⁺[FeBr₄]⁻ Sigma_Complex_2 Sigma Complex Products o/p-Bromoethylbenzene Sigma_Complex_2->Products + [FeBr₄]⁻ HBr_FeBr3 HBr + FeBr₃ Experimental_Workflow_Free_Radical Start Start: Mix Ethylbenzene, Br₂/NBS, and Solvent Initiate Initiate Reaction: UV Light or Heat Start->Initiate Reflux Reflux for a Specified Time Initiate->Reflux Cool Cool to Room Temperature Reflux->Cool Workup Aqueous Workup: Wash with Na₂S₂O₃, H₂O, Brine Cool->Workup Dry Dry Organic Layer Workup->Dry Evaporate Solvent Removal Dry->Evaporate Purify Purification: Fractional Distillation Evaporate->Purify Analyze Product Analysis: ¹H NMR Purify->Analyze

References

Application Notes and Protocols: Synthesis of Aromatic Compounds from Dibromoethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various aromatic compounds utilizing dibromoethylbenzene as a versatile starting material. The focus is on palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions, which are fundamental transformations in modern organic synthesis and crucial for the preparation of complex molecules in pharmaceutical and materials science.

Introduction

This compound isomers serve as readily available precursors for the construction of a wide array of substituted aromatic compounds. The two bromine atoms provide reactive handles for sequential or double cross-coupling reactions, allowing for the introduction of diverse functionalities. This document outlines detailed experimental procedures for key synthetic transformations of this compound, including the synthesis of biphenyls, phenylacetylenes, and stilbenes.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds.[1][2] The general catalytic cycle for many of these reactions involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[3]

Suzuki Cross-Coupling: Synthesis of Substituted Biphenyls

The Suzuki-Miyaura coupling is a highly effective method for the synthesis of biaryls by reacting an aryl halide with an organoboronic acid in the presence of a palladium catalyst and a base.[4] This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes the synthesis of a substituted biphenyl from a this compound isomer (e.g., 1,4-dibromo-2-ethylbenzene) and an arylboronic acid.

  • Materials:

    • This compound (1.0 mmol)

    • Arylboronic acid (2.2 mmol for double coupling, 1.1 mmol for single coupling)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

    • Phosphine ligand (e.g., SPhos, JohnPhos) (4-10 mol% if using Pd(OAc)₂)

    • Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-4.0 mmol)

    • Solvent: 1,4-Dioxane/Water (4:1 mixture) or Toluene/Water

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, arylboronic acid, palladium catalyst, and base.

    • If using Pd(OAc)₂, add the phosphine ligand.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature.

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary: Suzuki Coupling of Dibromoarenes

EntryDibromoareneArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12,5-dibromo-3-hexylthiophenePhenylboronic acidPd(PPh₃)₄ (6)K₃PO₄1,4-Dioxane/H₂O901275
21,4-diiodobenzenePhenylboronic acidPd(OAc)₂ (0.5)Amberlite IRA-400(OH)H₂O/Ethanol601-2-
31-bromo-4-iodobenzene(4-methoxyphenyl)boronic acidPd(dppf)Cl₂ (5)K₂CO₃1,4-Dioxane/H₂O1001285

Note: The data presented is for analogous dibromoarene compounds to provide an expected range of reaction parameters and yields.

Logical Relationship Diagram: Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions DBEB This compound Product Substituted Biphenyl DBEB->Product ArylBA Arylboronic Acid ArylBA->Product Catalyst Pd(0) Catalyst Catalyst->Product Base Base Base->Product Solvent Solvent Solvent->Product

Caption: Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling: Synthesis of Phenylacetylenes

The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[2][5] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.[5]

Experimental Protocol: General Procedure for Sonogashira Coupling of this compound

This protocol outlines the synthesis of a diethynyl-substituted ethylbenzene from a this compound isomer and a terminal alkyne.

  • Materials:

    • This compound (1.0 mmol)

    • Terminal alkyne (2.2 mmol for double coupling)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

    • Copper(I) iodide (CuI) (2-5 mol%)

    • Base: Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

    • Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

    • Evacuate and backfill the flask with an inert gas.

    • Add the degassed solvent and the base.

    • Add the terminal alkyne dropwise via syringe.

    • Stir the reaction mixture at room temperature or heat to 40-60 °C for 4-24 hours, monitoring by TLC or GC-MS.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Quantitative Data Summary: Sonogashira Coupling of Dibromoarenes

EntryDibromoareneAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
11,1-dibromo-1-phenylethanePhenylacetylenePd(OAc)₂ (3)-K₃PO₄THF6093
21,4-diiodobenzenePhenylacetyleneDipyridylpalladium complex-TBAANMPRT85
31,3-dibromobenzeneTrimethylsilylacetylenePd(PPh₃)₄CuIEt₃NTHF6090

Note: The data is for analogous dibromoarenes to provide representative reaction parameters and yields.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow Start Start Reactants Combine this compound, Pd catalyst, CuI in flask Start->Reactants Inert Evacuate and backfill with inert gas Reactants->Inert Solvents Add degassed solvent and base Inert->Solvents Alkyne Add terminal alkyne Solvents->Alkyne Reaction Stir at RT or heat (4-24h) Alkyne->Reaction Workup Workup: Filter, Extract, Dry Reaction->Workup Purify Purify by Column Chromatography Workup->Purify End End Purify->End

Caption: Experimental workflow for Sonogashira coupling.

Heck Reaction: Synthesis of Substituted Stilbenes

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[1] This reaction is a key method for the synthesis of stilbenes and other vinylarenes.[6]

Experimental Protocol: General Procedure for Heck Reaction of this compound

This protocol describes the synthesis of a distyrylbenzene derivative from a this compound isomer and an alkene (e.g., styrene).

  • Materials:

    • This compound (1.0 mmol)

    • Alkene (e.g., Styrene) (2.2 mmol for double coupling)

    • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

    • Ligand (e.g., Triphenylphosphine (PPh₃)) (2-10 mol%)

    • Base: Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (2.0-3.0 mmol)

    • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Procedure:

    • In a sealable reaction vessel, combine this compound, the palladium catalyst, the ligand, and the base.

    • Evacuate and backfill the vessel with an inert gas.

    • Add the degassed solvent and the alkene.

    • Seal the vessel and heat the reaction mixture to 100-140 °C for 12-48 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter, concentrate, and purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary: Heck Reaction of Dibromoarenes

EntryDibromoareneAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11,4-diiodobenzeneStyrenePd(OAc)₂ (0.5)K₂CO₃DMA1404088
21,2-dibromobenzeneStyrenePd(OAc)₂NaHCO₃DMSO1402477
3BromobenzeneStyrenePd EnCatNa₂CO₃NMP1503>95 (conv.)

Note: The data is for analogous dibromoarenes to provide representative reaction parameters and yields.

Signaling Pathway Diagram: Heck Reaction Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L₂-Br OxAdd->PdII MigIns Migratory Insertion PdII->MigIns Intermediate R-alkene-Pd(II)L₂-Br MigIns->Intermediate Alkene Alkene Alkene->MigIns BetaElim β-Hydride Elimination Intermediate->BetaElim ProductComplex [Product-Pd(II)L₂-H]⁺Br⁻ BetaElim->ProductComplex RedElim Reductive Elimination ProductComplex->RedElim RedElim->Pd0 Product Product RedElim->Product Base Base Base->RedElim DBEB This compound DBEB->OxAdd

Caption: Catalytic cycle of the Heck reaction.

Dehydrohalogenation: Synthesis of Phenylacetylene

A classic application of a vicinal dibromoalkane attached to a benzene ring, such as (1,2-dibromoethyl)benzene, is its conversion to an alkyne through double dehydrohalogenation.

Experimental Protocol: Synthesis of Phenylacetylene from (1,2-Dibromoethyl)benzene

This protocol is adapted from literature procedures for the synthesis of phenylacetylene.[7][8]

  • Materials:

    • (1,2-Dibromoethyl)benzene (0.2 mol, 52.8 g)

    • Sodium methoxide (0.42 mol, 22.7 g) or Potassium hydroxide (2.7 mol)

    • Solvent: Tetrahydrofuran (THF) (160 mL) or molten KOH

  • Procedure using Sodium Methoxide in THF:

    • In a three-necked flask, dissolve (1,2-dibromoethyl)benzene in THF.

    • Add sodium methoxide and stir the mixture well.

    • Heat the reaction to reflux until the starting material is consumed (monitor by GC).

    • After cooling, filter the mixture and wash the filter cake with THF.

    • Combine the filtrates and remove the solvent by distillation.

    • Purify the resulting phenylacetylene by vacuum distillation. A yield of 97.5% with a purity of 99.14% has been reported.[8]

  • Procedure using Molten Potassium Hydroxide:

    • In a distillation flask, heat potassium hydroxide in an oil bath to 200 °C until molten.

    • Add (1,2-dibromoethyl)benzene dropwise to the molten KOH.

    • The product, phenylacetylene, will distill as it is formed. Collect the distillate.

    • This method requires careful temperature control and attention to potential blockages from solid byproducts.

Quantitative Data Summary: Dehydrohalogenation to Phenylacetylene

EntryStarting MaterialReagentSolventTemp (°C)Yield (%)
1(1,2-Dibromoethyl)benzeneSodium methoxideTHFReflux97.5
2β-bromostyreneMolten KOHNone20088

Note: Data is based on reported literature values.[8][9]

Logical Relationship Diagram: Dehydrohalogenation

Dehydrohalogenation Start (1,2-Dibromoethyl)benzene Intermediate β-Bromostyrene Start->Intermediate -HBr Reagent Strong Base (e.g., NaOMe, KOH) Reagent->Start Reagent->Intermediate Product Phenylacetylene Intermediate->Product -HBr

Caption: Stepwise dehydrohalogenation to phenylacetylene.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dibromoethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of dibromoethylbenzene synthesis.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

1.1 Low Yield of 1,2-Dibromo-1-phenylethane from Styrene Bromination

Potential Cause Troubleshooting Steps
Incomplete Reaction Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (styrene) is consumed. • Temperature: Maintain the optimal reaction temperature. For the addition of bromine to styrene, lower temperatures (e.g., 0-5 °C) are generally preferred to minimize side reactions.
Side Reactions Formation of Bromohydrin: The presence of water in the reaction mixture can lead to the formation of 2-bromo-1-phenylethanol as a byproduct. Use anhydrous solvents and reagents to minimize this.[1] • Over-bromination: Although less common for the double bond, ensure the stoichiometry of bromine is carefully controlled to avoid further reactions.
Loss of Product during Workup Washing Steps: Minimize the use of aqueous washes if the product has some solubility in water. Use brine to reduce the solubility of the organic product in the aqueous phase. • Purification: Optimize the recrystallization solvent and conditions to maximize crystal recovery. Isopropanol or a mixture of isopropanol and water can be effective for recrystallizing 1,2-dibromo-1-phenylethane.[2]
Decomposition of Product Light and Heat Sensitivity: 1,2-Dibromo-1-phenylethane can be sensitive to light and heat, potentially leading to decomposition. Store the purified product in a cool, dark place. During workup, avoid excessive heating.

1.2 Poor Selectivity in Electrophilic Bromination of Ethylbenzene

Potential Cause Troubleshooting Steps
Formation of Multiple Isomers (ortho, meta, para) Catalyst Choice: The choice of Lewis acid catalyst can influence isomer distribution. While FeBr₃ is common, exploring other catalysts like AlBr₃ or milder catalysts might alter the ortho/para ratio.[3] • Reaction Temperature: Temperature can affect the kinetic vs. thermodynamic control of the reaction, thereby influencing the isomer ratio. Experiment with different temperatures to optimize for the desired isomer.
Side-Chain Bromination Reaction Conditions: Free radical bromination on the ethyl side chain is favored by UV light or radical initiators (like AIBN or benzoyl peroxide).[4] To favor ring substitution, conduct the reaction in the dark and in the absence of radical initiators.[5]
Over-bromination (Formation of Tri- or Tetra-brominated Products) Stoichiometry: Carefully control the molar ratio of bromine to ethylbenzene. Use a slight excess of ethylbenzene to favor mono- and di-bromination over higher substitutions. • Reaction Time: Monitor the reaction closely and stop it once the desired level of bromination is achieved to prevent further reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main methods for synthesizing this compound?

A1: There are two primary approaches for the synthesis of this compound:

  • Addition Reaction to Styrene: The addition of bromine (Br₂) across the double bond of styrene yields 1,2-dibromo-1-phenylethane. This reaction is typically carried out in an inert solvent like dichloromethane or acetic acid.[2][5]

  • Electrophilic Aromatic Substitution of Ethylbenzene: Reacting ethylbenzene with excess bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlBr₃) leads to the substitution of hydrogen atoms on the aromatic ring with bromine atoms, forming various this compound isomers (e.g., 2,4-, 2,5-, 3,4-, 3,5-dibromoethylbenzene).[3]

  • Radical Bromination of the Side Chain: While typically used for mono-bromination, under certain conditions with excess brominating agent, di-bromination of the ethyl side chain can occur, though this is often less controlled.

Q2: How can I increase the yield of 1,2-dibromo-1-phenylethane from styrene?

A2: To improve the yield, consider the following factors:

  • Temperature Control: Keep the reaction temperature low (e.g., 0-5 °C) during the addition of bromine to minimize side reactions.[6]

  • Solvent: Use a non-polar, aprotic solvent like dichloromethane or carbon tetrachloride to favor the addition reaction and suppress the formation of bromohydrin.

  • Purity of Reagents: Ensure that the styrene is free of polymers and that all reagents and glassware are dry to prevent unwanted side reactions.

Q3: What are the common side products in the synthesis of 1,2-dibromo-1-phenylethane, and how can I minimize them?

A3: A common side product is 2-bromo-1-phenylethanol, which forms if water is present in the reaction mixture.[1] To minimize its formation, use anhydrous solvents and reagents. Another potential issue is the polymerization of styrene, which can be mitigated by using fresh, inhibitor-free styrene and maintaining a low reaction temperature.

Q4: How do I control the regioselectivity when performing electrophilic bromination on ethylbenzene to get a specific dibromo isomer?

A4: The ethyl group is an ortho-, para-director. Therefore, the primary products will be ortho- and para-substituted. To obtain meta-substituted this compound, a different synthetic strategy involving a meta-directing group would be necessary, which is then converted to an ethyl group. The ratio of ortho to para substitution can be influenced by steric hindrance and reaction temperature. The larger ethyl group can sterically hinder the ortho positions, often leading to a higher proportion of the para isomer.

Q5: What are the best methods for purifying this compound isomers?

A5: The choice of purification method depends on the specific isomers and impurities present.

  • Recrystallization: This is a common and effective method for purifying solid isomers like 1,2-dibromo-1-phenylethane. A suitable solvent or solvent mixture (e.g., isopropanol/water) should be chosen where the desired isomer has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.[2]

  • Column Chromatography: For separating mixtures of liquid isomers (e.g., ortho, meta, para dibromoethylbenzenes), column chromatography on silica gel is often effective. A solvent system with appropriate polarity needs to be developed to achieve good separation.[7]

  • Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be used for separation.

Section 3: Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 1,2-Dibromo-1-phenylethane from Styrene

Catalyst/Reagent System Solvent Temperature (°C) Yield (%) Reference
Br₂Dichloromethane0-5~88-97[2]
Br₂Acetic Acid< 3089[6]
H₂O₂-HBrWater (biphasic)Room Temp35 (dibromide)[7]
NBSWaterRoom Temp-[7]

Note: The yield from the H₂O₂-HBr system in water was part of a product mixture also containing bromohydrin.

Section 4: Experimental Protocols

4.1 Synthesis of 1,2-Dibromo-1-phenylethane from Styrene

This protocol is adapted from a common laboratory procedure for the bromination of an alkene.

Materials:

  • Styrene

  • Bromine

  • Dichloromethane (anhydrous)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Isopropanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve styrene in anhydrous dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine in dichloromethane dropwise from the dropping funnel with vigorous stirring. The disappearance of the bromine color indicates the reaction is proceeding. Continue the addition until a faint persistent orange color remains.

  • Once the addition is complete, allow the reaction to stir for an additional 15-20 minutes at 0-5 °C.

  • Quench the reaction by adding a 5% sodium bicarbonate solution to neutralize any excess bromine and HBr.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Recrystallize the crude product from hot isopropanol or an isopropanol/water mixture to obtain pure 1,2-dibromo-1-phenylethane as a white solid.[2]

4.2 Synthesis of this compound via Electrophilic Aromatic Substitution

This protocol provides a general method for the dibromination of ethylbenzene. The exact isomer distribution will depend on the reaction conditions.

Materials:

  • Ethylbenzene

  • Bromine

  • Iron filings (or anhydrous FeBr₃)

  • Dichloromethane (anhydrous)

  • Sodium bisulfite solution

  • Sodium hydroxide solution (1 M)

  • Anhydrous magnesium sulfate

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add ethylbenzene and anhydrous dichloromethane.

  • Add a catalytic amount of iron filings.

  • From the dropping funnel, add bromine (2 equivalents for dibromination) dropwise to the stirred solution. The reaction is exothermic and will generate HBr gas, which should be vented through a trap.

  • After the addition is complete, heat the reaction mixture to reflux for several hours until the evolution of HBr ceases. Monitor the reaction by GC-MS to determine the product distribution.

  • Cool the reaction mixture to room temperature and quench by slowly adding a sodium bisulfite solution to destroy any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash the organic layer with 1 M sodium hydroxide solution, water, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.

  • The resulting mixture of this compound isomers can be separated by fractional distillation under reduced pressure or by column chromatography.

Section 5: Visualization

Synthesis_Pathways cluster_0 Addition Reaction cluster_1 Electrophilic Aromatic Substitution styrene Styrene dibromoethane 1,2-Dibromo-1-phenylethane styrene->dibromoethane + Br2 (Inert Solvent, 0-5 °C) ethylbenzene Ethylbenzene dibromo_isomers This compound Isomers (ortho, para) ethylbenzene->dibromo_isomers + 2 Br2 (FeBr3, dark)

Caption: Main synthetic routes to this compound.

Caption: Troubleshooting low yield in styrene bromination.

References

Technical Support Center: Purification of Crude Dibromoethylbenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude dibromoethylbenzene via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of purifying this compound by recrystallization?

A1: The purification of this compound by recrystallization is based on its differential solubility in a chosen solvent at varying temperatures. The principle is to dissolve the impure solid in a hot solvent to create a saturated solution. As this solution cools, the solubility of this compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: An ideal solvent will dissolve this compound readily at elevated temperatures but poorly at room or lower temperatures. Common choices for this compound and similar compounds include isopropanol and 95% ethanol. The solvent should not react with the compound and should be sufficiently volatile for easy removal from the purified crystals.

Q3: What are the common impurities in crude this compound?

A3: Crude this compound, typically synthesized from the bromination of styrene, may contain unreacted styrene, by-products from side reactions, or residual bromine. The recrystallization process is effective at removing these types of impurities.

Q4: How can I improve the yield of my recrystallized this compound?

A4: To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Additionally, allowing the solution to cool slowly will promote the formation of larger, purer crystals and can improve recovery.

Q5: My purified this compound has a wide melting point range. What does this indicate?

A5: A broad melting point range is a common indicator of impurities remaining in your sample. Pure crystalline solids typically have a sharp melting point range of 1-2°C. A wide range suggests that further purification, possibly a second recrystallization, may be necessary.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
This compound does not dissolve in the hot solvent. 1. Insufficient solvent. 2. Inappropriate solvent choice.1. Add small increments of hot solvent until the solid dissolves. 2. Re-evaluate your solvent choice. Consider a mixed solvent system if a single solvent is ineffective.
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated.1. Reheat the solution to evaporate some of the solvent and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
"Oiling out" occurs (product separates as a liquid). The boiling point of the solvent is higher than the melting point of the this compound, or there is a high concentration of impurities.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Low yield of purified crystals. 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent that was not ice-cold.1. Concentrate the mother liquor by evaporation and cool to recover a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated before filtering the hot solution. 3. Always use a minimal amount of ice-cold solvent to wash the crystals.
Discolored crystals are obtained. Colored impurities are present and co-crystallized with the product.Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.

Data Presentation

Table 1: Physical and Solubility Properties of 1,2-Dibromo-1-phenylethane

PropertyValue
Molecular Formula C₈H₈Br₂
Molecular Weight 263.96 g/mol
Appearance White to off-white crystalline solid
Melting Point 70-74 °C
Boiling Point 139-141 °C at 15 mmHg
Solubility in Water Insoluble
Solubility in Ethanol (Qualitative) Soluble
Estimated Solubility in Ethanol (25 °C)* ~10.4 g / 100 g (based on bromobenzene)[1]
Solubility in Isopropanol (Qualitative) Soluble when hot, less soluble when cold.

Experimental Protocols

Protocol: Recrystallization of Crude this compound from Isopropanol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat isopropanol to its boiling point. Add the hot isopropanol to the crude solid in small portions, with constant swirling, until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Place a fluted filter paper in a pre-warmed funnel and filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

  • Analysis: Determine the melting point of the purified crystals to assess their purity.

Mandatory Visualization

Recrystallization_Workflow Experimental Workflow for Recrystallization start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if needed) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry the Purified Crystals wash->dry end Pure this compound dry->end

Caption: Experimental Workflow for Recrystallization.

Caption: Troubleshooting Decision Tree for Recrystallization.

References

Identifying and minimizing byproducts in dibromoethylbenzene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of dibromoethylbenzene, with a focus on identifying and minimizing byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the expected major this compound isomers from the electrophilic bromination of ethylbenzene?

In the electrophilic bromination of ethylbenzene, the ethyl group is an ortho-, para-directing activator. The first bromination will predominantly yield a mixture of o-bromoethylbenzene and p-bromoethylbenzene. The second bromination will then be directed by both the ethyl group and the first bromine atom. The expected major this compound isomers are 2,4-dibromoethylbenzene and 2,6-dibromoethylbenzene, with 3,5-dibromoethylbenzene and other isomers also possible. Steric hindrance can influence the final product ratios.

Q2: What are the primary types of byproducts in this compound synthesis?

The primary byproducts in this compound synthesis include:

  • Isomeric Byproducts: this compound isomers other than the desired one (e.g., 2,3-, 2,5-, 3,4-dibromoethylbenzene).

  • Polybrominated Byproducts: Tribromoethylbenzene and other more highly brominated species.

  • Benzylic Bromination Products: (1-Bromoethyl)benzene and its subsequent bromination products can form if reaction conditions favor radical pathways (e.g., exposure to UV light).[1]

  • Monobrominated Ethylbenzene: Incomplete reaction can leave starting materials or monobrominated intermediates in the final product mixture.

Q3: How can I identify the different isomers and byproducts in my reaction mixture?

Gas chromatography-mass spectrometry (GC-MS) is the most effective technique for separating and identifying the various isomers and byproducts.[2] The retention times of the different isomers on the GC column will vary, and the mass spectra will confirm the molecular weight and fragmentation patterns, aiding in structural elucidation.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
High levels of monobrominated ethylbenzene - Insufficient bromine or brominating agent.- Reaction time is too short.- Reaction temperature is too low.- Increase the molar equivalents of the brominating agent.- Extend the reaction time.- Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.
Significant formation of tribromoethylbenzene and other polybrominated byproducts - Excess bromine or brominating agent.- Reaction temperature is too high.- Prolonged reaction time after consumption of the starting material.- Carefully control the stoichiometry of the brominating agent.- Maintain a lower reaction temperature.- Monitor the reaction closely and quench it once the desired dibrominated product is maximized.
Presence of benzylic bromination byproducts - Reaction conditions are promoting a radical mechanism (e.g., exposure to UV light).- Conduct the reaction in the dark or in a vessel protected from light.[1]- Ensure that a Lewis acid catalyst is used to promote the electrophilic aromatic substitution pathway.[1]
Unfavorable isomer ratio (e.g., too much of an undesired dibromo-isomer) - The choice of catalyst and solvent can influence regioselectivity.- Experiment with different Lewis acid catalysts (e.g., FeCl₃, AlCl₃, ZrCl₄) as they can alter the steric and electronic environment of the reaction.[1][3][4]- Varying the solvent polarity may also influence the isomer distribution.
Poor separation of isomers during GC analysis - The GC column and/or temperature program are not optimized for the separation of these specific isomers.- Use a GC column with a suitable stationary phase for separating aromatic isomers (e.g., a mid-polarity phase like a DB-17ms or a more polar phase like a DB-WAX).- Optimize the temperature program with a slow ramp rate to improve resolution between closely eluting peaks.[2][5]

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure for the electrophilic bromination of ethylbenzene. Researchers should optimize the parameters based on their specific target isomer and available equipment.

Materials:

  • Ethylbenzene

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Anhydrous Iron(III) bromide (FeBr₃) or another suitable Lewis acid

  • Dichloromethane (CH₂Cl₂) or another inert solvent

  • Sodium thiosulfate solution (aqueous)

  • Sodium bicarbonate solution (aqueous)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylbenzene in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath.

  • Add the Lewis acid catalyst (e.g., FeBr₃) to the stirred solution.

  • Slowly add a solution of bromine in the same solvent from the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, quench it by carefully adding it to an ice-cold aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with sodium thiosulfate solution, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or distillation to isolate the desired this compound isomers.

GC-MS Analysis of this compound Isomers

Sample Preparation:

  • Dissolve a small amount of the crude reaction mixture or purified product in a volatile organic solvent such as dichloromethane or hexane to a concentration of approximately 10 µg/mL.[6][7]

  • Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.[7]

  • Transfer the filtered sample to a 2 mL GC vial.[8]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: A capillary column suitable for isomer separation, such as an Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a more polar column like a DB-17ms.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: 50-400 m/z

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Analysis start Dissolve Ethylbenzene and Catalyst in Solvent add_br2 Slowly Add Brominating Agent start->add_br2 react Stir at Room Temperature (Monitor Progress) add_br2->react quench Quench Reaction (e.g., with Na₂S₂O₃) react->quench workup Aqueous Workup (Wash and Dry) quench->workup concentrate Concentrate Under Vacuum workup->concentrate purify Purify Product (Chromatography/Distillation) concentrate->purify prep_sample Prepare Sample for GC-MS (Dilute and Filter) purify->prep_sample To Analysis inject Inject into GC-MS prep_sample->inject separate Separate Isomers (Gas Chromatography) inject->separate detect Detect and Identify (Mass Spectrometry) separate->detect analyze Analyze Data (Identify Byproducts) detect->analyze

Caption: Workflow for the synthesis and analysis of this compound.

byproduct_formation Logical Relationships in Byproduct Formation cluster_conditions Reaction Conditions cluster_byproducts Byproduct Formation excess_br2 Excess Bromine/ High Temperature polybromination Polybromination (e.g., Tribromoethylbenzene) excess_br2->polybromination uv_light UV Light Exposure benzylic_bromination Benzylic Bromination uv_light->benzylic_bromination insufficient_br2 Insufficient Bromine/ Short Reaction Time incomplete_reaction Incomplete Reaction (Monobrominated Ethylbenzene) insufficient_br2->incomplete_reaction catalyst_choice Catalyst/Solvent Choice isomer_distribution Undesired Isomer Ratio catalyst_choice->isomer_distribution

Caption: Factors influencing byproduct formation in this compound synthesis.

References

Troubleshooting common issues in the bromination of styrene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the bromination of styrene. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of the bromination of styrene?

The primary product is 1,2-dibromo-1-phenylethane, formed through the electrophilic addition of bromine across the double bond of the vinyl group.

Q2: My reaction mixture remains brown/orange for an extended period. What does this indicate?

A persistent brown or orange color suggests that the molecular bromine is not being fully consumed. This could be due to several factors, including impure styrene (e.g., presence of inhibitors), low reaction temperature, or insufficient mixing.

Q3: I obtained a significant amount of a water-soluble byproduct. What is it likely to be?

If your reaction was performed in the presence of water (e.g., using aqueous HBr or if the solvent was not anhydrous), you have likely formed a bromohydrin, 2-bromo-1-phenylethanol, as a major byproduct.

Q4: My product shows signs of aromatic bromination. How can I avoid this?

Electrophilic aromatic substitution on the benzene ring is a potential side reaction, particularly if a Lewis acid catalyst (like FeBr₃) is present. To avoid this, ensure your reaction is free from Lewis acid contamination and is performed under conditions that favor addition to the double bond (e.g., in the absence of light and at low temperatures).

Q5: Can I use N-Bromosuccinimide (NBS) for the bromination of styrene?

Yes, NBS can be used. However, the reaction conditions will determine the major product. In the presence of a radical initiator (like AIBN or light), NBS can lead to allylic/benzylic bromination. For the desired addition reaction across the double bond, NBS is typically used in the presence of water to form a bromohydrin.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 1,2-dibromo-1-phenylethane 1. Incomplete reaction. 2. Formation of side products (e.g., bromohydrin). 3. Loss of product during work-up and purification. 4. Polymerization of styrene.1. Ensure stoichiometric amounts of bromine are used. Monitor the reaction until the bromine color disappears. 2. Use anhydrous solvents and reagents to minimize bromohydrin formation.[1] 3. Optimize purification steps. 1,2-dibromo-1-phenylethane can be purified by recrystallization. 4. Keep the reaction temperature low and avoid exposure to light or radical initiators.
Formation of an Oily Product Instead of a Crystalline Solid 1. Presence of impurities. 2. Mixture of products (e.g., dibromide and bromohydrin).1. Purify the crude product by recrystallization from a suitable solvent like ethanol or methanol. 2. If a significant amount of bromohydrin is present, consider a purification method that separates compounds based on polarity, such as column chromatography.
Reaction is Very Slow or Does Not Initiate 1. Low reaction temperature. 2. Poor quality of reagents (e.g., old styrene with high inhibitor concentration).1. While low temperatures are generally preferred to minimize side reactions, the reaction may need to be warmed slightly from very low temperatures (e.g., -15°C) to proceed at a reasonable rate. 2. Purify the styrene by passing it through a column of alumina to remove the inhibitor before use.
Unexpected Byproducts Detected by NMR/GC-MS 1. Presence of water leading to bromohydrin. 2. Use of a Lewis acid catalyst causing aromatic substitution. 3. Radical conditions leading to benzylic bromination.1. Ensure all glassware is dry and use anhydrous solvents. 2. Avoid the use of any Lewis acid catalysts unless aromatic substitution is desired. 3. Conduct the reaction in the dark and at low temperatures to disfavor radical pathways.

Quantitative Data on Reaction Conditions

The yield and product distribution of the bromination of styrene are highly dependent on the reaction conditions. Below is a summary of reported yields under various conditions.

Brominating AgentSolventTemperature (°C)Yield of 1,2-dibromo-1-phenylethaneNotes
Br₂Carbon Tetrachloride-15 to -1090-95%A common laboratory preparation.[2]
Dioxane dibromide(reaction mixture diluted with water)Cooled in running water100%Reported to avoid nuclear substitution.[2]
H₂O₂-HBrWaterAmbient35% (dibromide)Major product was bromohydrin (65%). Demonstrates the effect of water.

Experimental Protocols

Protocol 1: Bromination of Styrene using Molecular Bromine in Carbon Tetrachloride

This protocol is a traditional method for the synthesis of 1,2-dibromo-1-phenylethane.

Materials:

  • Styrene

  • Molecular Bromine (Br₂)

  • Carbon Tetrachloride (CCl₄)

  • Ice-salt bath

Procedure:

  • Dissolve 52 g of styrene in 50 mL of carbon tetrachloride in a flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the flask in an ice-salt bath to a temperature between -15°C and -10°C.

  • Prepare a solution of 80 g of bromine in 100 mL of carbon tetrachloride and place it in the dropping funnel.

  • Slowly add the bromine solution to the stirred styrene solution, maintaining the temperature below -10°C. The bromine color should disappear upon addition.

  • After the addition is complete, continue stirring for a short period.

  • The product, 1,2-dibromo-1-phenylethane, will precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold carbon tetrachloride.

  • Air-dry the product. The expected yield is 90-95%.[2]

Protocol 2: "Green" Bromination of Styrene using H₂O₂-HBr in Water

This method avoids the use of hazardous organic solvents and molecular bromine.

Materials:

  • Styrene

  • 30% Hydrogen Peroxide (H₂O₂)

  • 48% Hydrobromic Acid (HBr)

  • Water

Procedure:

  • In a round-bottom flask, add styrene to water.

  • With vigorous stirring, add the hydrobromic acid.

  • Slowly add the hydrogen peroxide solution dropwise to the mixture at room temperature.

  • Continue stirring vigorously. The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, the product can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is then washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product. Note that this method may produce a mixture of the dibromide and bromohydrin.

Visualizations

Reaction Mechanism: Electrophilic Addition of Bromine to Styrene

The bromination of styrene proceeds via an electrophilic addition mechanism. The electron-rich double bond of styrene attacks the bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion in an anti-fashion to yield the final product, 1,2-dibromo-1-phenylethane.

Bromination_Mechanism Styrene Styrene (C₆H₅CH=CH₂) Bromonium_ion Bromonium Ion Intermediate Styrene->Bromonium_ion Electrophilic attack Br2 Br₂ Br2->Bromonium_ion Br_minus Br⁻ Br2->Br_minus Heterolytic cleavage Product 1,2-dibromo-1-phenylethane (C₆H₅CH(Br)CH₂Br) Bromonium_ion->Product Nucleophilic attack Br_minus->Product

Caption: Mechanism of the electrophilic addition of bromine to styrene.

Experimental Workflow: General Bromination Procedure

This diagram outlines the typical steps involved in a laboratory-scale bromination of styrene experiment.

Bromination_Workflow Start Start: Prepare Styrene Solution Cooling Cool Reaction Mixture Start->Cooling Bromine_Addition Slowly Add Brominating Agent Cooling->Bromine_Addition Reaction Stir Until Reaction is Complete Bromine_Addition->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Analysis Product Analysis (NMR, GC-MS, Melting Point) Purification->Analysis End End: Isolated Product Analysis->End Troubleshooting_Logic Start Experiment Start Observe Observe Low Yield Start->Observe Check_Purity Check Styrene Purity Observe->Check_Purity Yes End Improved Yield Observe->End No Check_Conditions Check Reaction Conditions Check_Purity->Check_Conditions Pure Purify_Styrene Action: Purify Styrene (remove inhibitor) Check_Purity->Purify_Styrene Impurities Present Check_Workup Review Work-up & Purification Check_Conditions->Check_Workup Optimal Optimize_Temp Action: Optimize Temperature & Stirring Check_Conditions->Optimize_Temp Sub-optimal Use_Anhydrous Action: Use Anhydrous Solvents Check_Conditions->Use_Anhydrous Water Present Optimize_Purification Action: Optimize Purification Method Check_Workup->Optimize_Purification Losses Occur Check_Workup->End Efficient Purify_Styrene->End Optimize_Temp->End Use_Anhydrous->End Optimize_Purification->End

References

Technical Support Center: Optimizing Dibromoethylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of dibromoethylbenzene. The reaction conditions can be tailored to favor specific isomers, and this document is structured to address challenges related to both side-chain and aromatic bromination of ethylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound, and how are their syntheses different?

The main isomers of interest are the result of either substitution on the ethyl side-chain or on the aromatic ring.

  • Side-Chain Isomers: These are formed via a free-radical mechanism, typically initiated by light or a radical initiator. The most common reagent for this is N-bromosuccinimide (NBS).[1][2][3] This can lead to mono- or di-bromination at the benzylic position.

  • Aromatic Isomers: These are generated through electrophilic aromatic substitution, where the ethyl group directs bromination to the ortho and para positions of the benzene ring.[4][5] This reaction requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).[4][6]

Q2: I am trying to synthesize (1,2-dibromoethyl)benzene but am getting low yields. What are the common causes?

Low yields in the synthesis of (1,2-dibromoethyl)benzene, also known as styrene dibromide, can stem from several factors. This compound is typically synthesized via the bromination of styrene. If you are attempting a one-pot reaction from ethylbenzene, it would likely proceed through an elimination-addition mechanism which can be complex to control. For direct bromination of styrene, consider the following:

  • Purity of Styrene: Ensure your starting styrene is free of polymerization inhibitors.

  • Reaction Temperature: The reaction is exothermic. Maintaining a low temperature (0-5 °C) during bromine addition is crucial to prevent side reactions.

  • Solvent Choice: Inert solvents like dichloromethane or carbon tetrachloride are commonly used.

Q3: My aromatic bromination of ethylbenzene is not selective and produces a mixture of ortho and para isomers. How can I favor the para product?

The ethyl group is an ortho, para-director in electrophilic aromatic substitution.[4] While a mixture is expected, the para isomer is generally favored due to reduced steric hindrance.[4] To enhance the selectivity for the para isomer:

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity.

  • Catalyst: The choice and amount of Lewis acid catalyst can influence the isomer ratio. Experiment with different catalysts (e.g., AlCl₃, FeCl₃, FeBr₃) and their concentrations.

  • Solvent: The polarity of the solvent can also play a role in the regioselectivity.

Troubleshooting Guide

Issue 1: Low Yield in Side-Chain Bromination with NBS

You are attempting to brominate the benzylic position of ethylbenzene using N-bromosuccinimide (NBS) and observing a low yield of the desired product.

start Low Yield with NBS initiator Check Radical Initiator start->initiator Initiation problem? nbs_purity Verify NBS Purity initiator->nbs_purity Initiator OK solvent Solvent Selection nbs_purity->solvent NBS is pure temp Reaction Temperature solvent->temp Solvent is appropriate solution Improved Yield temp->solution Optimized start Poor Selectivity in Aromatic Bromination stoichiometry Check Reagent Stoichiometry start->stoichiometry Over-bromination? temp_control Control Reaction Temperature stoichiometry->temp_control Stoichiometry correct catalyst_activity Evaluate Catalyst Activity temp_control->catalyst_activity Temperature controlled time Monitor Reaction Time catalyst_activity->time Catalyst is fresh solution Improved Selectivity time->solution Optimized

References

Technical Support Center: Separation of Dibromoethylbenzene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of dibromoethylbenzene isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating isomers of this compound?

A1: The primary methods for separating this compound isomers include:

  • Gas Chromatography (GC): Particularly capillary GC, is a powerful technique for separating volatile isomers based on their differential interactions with the stationary phase.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers a wide range of stationary phases and mobile phases, allowing for the fine-tuning of selectivity for positional isomers.

  • Fractional Crystallization: This method relies on differences in the solubility and melting points of the isomers. It can be effective for obtaining high-purity single isomers, provided there are sufficient differences in their physicochemical properties.

Q2: Which GC column is best suited for separating aromatic isomers like this compound?

A2: For the separation of positional aromatic isomers, columns with stationary phases that can engage in π-π interactions are often recommended. Phenyl-substituted columns or those with polarizable stationary phases can offer enhanced selectivity. For instance, a POC-1 (porous organic cage) coated capillary column has shown good performance in separating isomers of dibromobenzene, a structurally related compound.[2]

Q3: What are the key challenges in separating this compound isomers?

A3: The main challenges stem from the similar physicochemical properties of the isomers, including:

  • Close Boiling Points: This makes separation by conventional distillation difficult.

  • Similar Solubilities: This can hinder effective separation by fractional crystallization.

  • Subtle Structural Differences: The isomers have the same molecular weight and similar polarities, requiring highly selective chromatographic conditions to achieve baseline separation.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the separation of this compound isomers by GC and HPLC.

Gas Chromatography (GC) Troubleshooting
Issue Potential Cause Recommended Solution
Poor Resolution/Peak Overlap - Inadequate column selectivity.- Column temperature program not optimized.- Carrier gas flow rate is too high or too low.- Switch to a column with a more selective stationary phase (e.g., a phenyl-based or liquid crystalline phase).[1]- Optimize the temperature ramp rate; a slower ramp can improve resolution.- Adjust the carrier gas flow rate to the optimal linear velocity for the column.
Peak Tailing - Active sites on the column or in the inlet liner.- Column contamination.- Sample overload.- Use a deactivated inlet liner and column.- Bake out the column at a high temperature (below the column's maximum limit).- Dilute the sample or inject a smaller volume.
Split Peaks - Improper column installation.- Inconsistent injection technique.- Channeling in the column.- Reinstall the column, ensuring a clean, square cut.- Use an autosampler for consistent injections.- Replace the column if it is damaged.
Baseline Drift - Column bleed at high temperatures.- Contaminated carrier gas.- Detector contamination.- Condition the column properly.- Ensure high-purity carrier gas and use gas purifiers.- Clean the detector according to the manufacturer's instructions.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue Potential Cause Recommended Solution
Poor Resolution - Inappropriate stationary phase.- Mobile phase composition not optimized.- Flow rate is too high.- Use a column with enhanced selectivity for aromatic compounds (e.g., Phenyl, PFP, or Biphenyl phases).[3]- Perform a systematic study of mobile phase composition (e.g., varying the organic modifier and/or adding additives).- Reduce the flow rate to increase the number of theoretical plates.
Broad Peaks - Column aging or contamination.- High dead volume in the system.- Sample solvent stronger than the mobile phase.- Wash the column with a strong solvent or replace it.- Check all connections for leaks and minimize tubing length.- Dissolve the sample in the mobile phase or a weaker solvent.
Variable Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction.- Prepare fresh mobile phase daily and degas thoroughly.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure proper solvent delivery.
Ghost Peaks - Contamination in the sample, solvent, or system.- Carryover from previous injections.- Run a blank gradient to identify the source of contamination.- Implement a needle wash step in the injection sequence.

Experimental Protocols

The following are starting-point methodologies for the separation of this compound isomers. Note: These protocols may require optimization for your specific mixture and instrumentation.

Gas Chromatography (GC) Method (Hypothetical)

This method is adapted from a protocol for separating dibromobenzene isomers and serves as a good starting point.[2]

Parameter Condition
Column POC-1 coated capillary column (30 m x 0.25 mm i.d.) or equivalent phenyl-based column
Carrier Gas Nitrogen
Flow Rate 16.6 cm/s
Injector Temperature 250 °C
Oven Program 220 °C (isothermal)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C (for FID)
Injection Volume 1 µL
Split Ratio 50:1
Fractional Crystallization

A general procedure for fractional crystallization involves:

  • Dissolution: Dissolve the isomer mixture in a minimal amount of a suitable hot solvent.

  • Cooling: Slowly cool the solution to induce crystallization of the least soluble isomer.

  • Isolation: Isolate the crystals by filtration.

  • Purification: The mother liquor can be subjected to further cooling stages to crystallize other isomers. The isolated crystals can be recrystallized to improve purity.

Visualizations

Experimental_Workflow Experimental Workflow for Isomer Separation cluster_prep Sample Preparation cluster_methods Separation Methods cluster_analysis Analysis and Characterization prep This compound Isomer Mixture gc Gas Chromatography prep->gc Inject/Load Sample hplc High-Performance Liquid Chromatography prep->hplc Inject/Load Sample fc Fractional Crystallization prep->fc Inject/Load Sample analysis Purity Assessment & Isomer Identification (e.g., GC-MS, NMR) gc->analysis hplc->analysis fc->analysis

Caption: Workflow for separating and analyzing this compound isomers.

Troubleshooting_Logic Troubleshooting Logic for Poor Chromatographic Resolution start Poor Peak Resolution check_method Is the method optimized? start->check_method optimize_temp Optimize Temperature Gradient/Program check_method->optimize_temp No check_column Is the column appropriate? check_method->check_column Yes optimize_temp->check_column optimize_mobile Optimize Mobile Phase Composition success Resolution Improved optimize_mobile->success select_column Select Column with Different Selectivity (e.g., Phenyl, PFP) check_column->select_column No check_flow Is the flow rate optimal? check_column->check_flow Yes select_column->success check_flow->optimize_mobile Yes (for HPLC) adjust_flow Adjust Flow Rate check_flow->adjust_flow No adjust_flow->success

Caption: Troubleshooting flowchart for poor chromatographic resolution.

References

Technical Support Center: Dibromoethylbenzene Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibromoethylbenzene. Our goal is to help you prevent its decomposition during storage and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I've noticed a yellowish or brownish discoloration in my this compound. What does this indicate?

A1: Discoloration of this compound, which is typically a white to light yellow crystalline powder, often suggests decomposition. The primary degradation pathway is dehydrobromination, where hydrogen bromide (HBr) is eliminated. This can lead to the formation of colored byproducts and compromise the purity of the material.

Q2: What are the primary factors that cause the decomposition of this compound?

A2: The decomposition of this compound is primarily initiated by:

  • Elevated Temperatures: Heat accelerates the rate of dehydrobromination.

  • Exposure to Light: UV radiation can provide the energy to initiate decomposition reactions.[1]

  • Presence of Incompatible Materials: Bases, strong oxidizing agents, and some metals can catalyze the decomposition process.

Q3: What are the ideal storage conditions to prevent the decomposition of this compound?

A3: To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:

  • Temperature: Store in a cool environment, ideally refrigerated between 2-8°C.

  • Light: Protect from light by using an amber or opaque container and storing it in a dark place.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Container: Use a tightly sealed, non-reactive container material, such as glass.

  • Purity: Ensure the this compound is free from acidic impurities which can catalyze decomposition.

Q4: Can I use a stabilizer to prevent the decomposition of this compound?

A4: Yes, the addition of a stabilizer can be an effective strategy. Acid scavengers are particularly useful for neutralizing any HBr that may form, thus preventing autocatalytic decomposition. Epoxidized soybean oil (ESO) is a commonly used, non-toxic, and effective acid scavenger for halogenated hydrocarbons.[2][3][4][5][6] Small amounts of silver nitrate have also been used to stabilize alkyl halides, as the silver ion can precipitate any bromide ions formed.[7][8][9][10]

Q5: How can I tell if my this compound is degrading, and what are the likely degradation products?

A5: Besides visual discoloration, the most common degradation product is styrene and HBr. You may also detect a sharp, acidic odor due to the presence of HBr. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and quantify degradation products.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Discoloration (Yellowing/Browning) Decomposition via dehydrobromination.1. Immediately move the container to a cool, dark location. 2. Purge the container with an inert gas (nitrogen or argon). 3. Consider adding a stabilizer like epoxidized soybean oil (0.1-0.5% w/w). 4. If purity is critical, repurify the material (e.g., by recrystallization or chromatography) before use.
Acidic Odor Formation of Hydrogen Bromide (HBr).1. Handle the material in a well-ventilated fume hood. 2. Neutralize any evolved HBr by adding an acid scavenger. 3. Review storage conditions to prevent further decomposition.
Inconsistent Experimental Results Use of partially decomposed this compound.1. Verify the purity of your this compound stock using an appropriate analytical method (e.g., GC-MS or HPLC). 2. If degraded, use a fresh, pure batch for your experiments. 3. Always use freshly opened or properly stored material for sensitive reactions.

Quantitative Data on Stability of Brominated Compounds

Compound/MatrixConditionObservationReference
Polymeric Brominated Flame Retardant in Polystyrene FoamThermo-oxidative degradation at elevated temperaturesKinetic models predict it would take 100 years to degrade 1% of the flame retardant at 50°C and 1000 years at 20°C.[11]
"Polymeric FR"Heat exposure at 60°C for up to 36 weeksDegradation was observed over the extended heating period.[12]
Octa- and Nona-Brominated Diphenyl Ethers (BDE)UV light exposureCan degrade to more stable, lower brominated BDE congeners.[1]

Experimental Protocols

Protocol for Accelerated Stability Study of this compound

This protocol is designed to assess the stability of this compound under accelerated conditions to predict its shelf-life.

1. Materials:

  • This compound
  • Proposed stabilizer (e.g., Epoxidized Soybean Oil)
  • High-purity solvent for dilution (e.g., acetonitrile or hexane)
  • Amber glass vials with Teflon-lined caps
  • Temperature and humidity-controlled stability chambers
  • Analytical instrumentation (HPLC-UV or GC-MS)

2. Sample Preparation:

  • Prepare two sets of samples: one with unstabilized this compound and one with this compound containing the stabilizer at a predetermined concentration (e.g., 0.1% w/w).
  • Aliquot 1 mL of each sample into separate amber glass vials.
  • Tightly seal the vials.
  • Prepare a sufficient number of vials for each time point and condition.

3. Accelerated Storage Conditions:

  • Place the vials in stability chambers set to the following conditions:
  • 40°C / 75% RH (Relative Humidity)
  • 50°C / ambient RH
  • Control: 4°C in the dark
  • The duration of the study can be guided by the Arrhenius equation, where 12 weeks at 40°C can be equivalent to 1 year at ambient temperature.[13]

4. Testing Schedule:

  • Pull samples from each condition at predetermined time points (e.g., 0, 2, 4, 8, and 12 weeks).

5. Analytical Method:

  • At each time point, dilute a sample from each vial with a suitable solvent.
  • Analyze the samples using a validated HPLC-UV or GC-MS method to quantify the concentration of this compound and any significant degradation products.
  • The analytical method should be validated for linearity, accuracy, precision, and specificity.

6. Data Analysis:

  • Plot the concentration of this compound as a function of time for each storage condition.
  • Determine the degradation rate constant at each temperature.
  • Use the Arrhenius equation to extrapolate the degradation rate at recommended storage conditions (e.g., 4°C) and estimate the shelf-life.
  • Compare the stability of the stabilized and unstabilized samples.

Visualizations

Decomposition_Pathway This compound This compound Dehydrobromination Dehydrobromination This compound->Dehydrobromination Heat Heat Heat->Dehydrobromination Light Light Light->Dehydrobromination Incompatible_Materials Incompatible Materials Incompatible_Materials->Dehydrobromination Styrene Styrene Dehydrobromination->Styrene HBr Hydrogen Bromide (HBr) Dehydrobromination->HBr

Caption: Decomposition pathway of this compound.

Troubleshooting_Workflow start Start: Observe Degradation check_storage Check Storage Conditions? start->check_storage correct_storage Correct Storage: - Cool (2-8°C) - Dark - Inert Atmosphere check_storage->correct_storage Yes add_stabilizer Add Stabilizer? check_storage->add_stabilizer No correct_storage->add_stabilizer use_stabilizer Use Acid Scavenger (e.g., Epoxidized Soybean Oil) add_stabilizer->use_stabilizer Yes repurify Repurify Material? add_stabilizer->repurify No use_stabilizer->repurify purification_method Recrystallize or Chromatograph repurify->purification_method Yes discard Discard if Severely Degraded repurify->discard No use_material Use Purified/ Stabilized Material purification_method->use_material

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Purifying Dibromoethylbenzene via Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing column chromatography to purify dibromoethylbenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem Potential Cause Recommended Solution
Poor or No Separation of Isomers The solvent system (mobile phase) polarity is not optimized.This compound isomers have very similar polarities. Start with a very non-polar mobile phase, such as pure hexane, and gradually increase the polarity by adding a solvent like dichloromethane or toluene in small increments (e.g., 1-2%). Monitor the separation closely using Thin Layer Chromatography (TLC).
The column is overloaded with the sample mixture.For silica gel column chromatography, a general rule is to use a stationary phase to sample weight ratio of 20:1 to 100:1. For difficult separations like isomers, a higher ratio is recommended.
The flow rate of the mobile phase is too fast.A faster flow rate can decrease the interaction time between the compounds and the stationary phase, leading to poorer separation. Reduce the flow rate to allow for better equilibration.
The Compound Won't Elute from the Column The mobile phase is not polar enough.While a non-polar solvent is a good starting point, if the this compound remains at the top of the column, the polarity of the eluent needs to be increased. A gradient elution, starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent, can be effective.
The compound may have decomposed on the silica gel.While less common for relatively stable compounds like this compound, acidic silica gel can sometimes cause degradation of sensitive molecules. If decomposition is suspected, consider using deactivated silica gel or an alternative stationary phase like alumina.
Streaky or Tailing Bands on the Column The sample was not loaded onto the column in a concentrated band.Dissolve the crude this compound mixture in a minimal amount of a solvent that is as non-polar as possible but still allows for complete dissolution. This ensures the sample is applied to the column as a narrow band.
The column was not packed uniformly.Air bubbles or channels in the stationary phase will lead to an uneven flow of the mobile phase and result in poor separation. Ensure the column is packed carefully and evenly.
This compound Elutes Too Quickly The mobile phase is too polar.If the this compound elutes with the solvent front, the mobile phase is too polar. Reduce the polarity of the solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: For the purification of moderately non-polar compounds like this compound, silica gel is the most common and effective stationary phase. Alumina can also be used, but silica gel generally provides better resolution for aromatic compounds.

Q2: How do I choose the right solvent system (mobile phase)?

A2: The ideal solvent system should provide a good separation of this compound from its impurities on a TLC plate, with the target compound having an Rf value of approximately 0.2-0.3.[1] For this compound, start with a non-polar solvent like hexane and gradually add a slightly more polar solvent such as dichloromethane or toluene to achieve the desired separation.

Q3: How can I visualize this compound on a TLC plate?

A3: this compound is an aromatic compound and can be visualized under a UV lamp (254 nm) where it will appear as a dark spot on a fluorescent TLC plate. Staining with iodine vapor is another effective method, which will reveal the compound as a brown spot.

Q4: What are the differences between the isomers of this compound and how does that affect purification?

A4: The isomers of this compound (e.g., 1,2-dibromo-, 1,3-dibromo-, and 1,4-dibromoethylbenzene) have the same molecular formula but different spatial arrangements of the bromine atoms on the benzene ring. This results in small differences in their polarity and interaction with the stationary phase, making their separation challenging. High-resolution column chromatography with a carefully optimized mobile phase is required.

Q5: Can I use flash chromatography to purify this compound?

A5: Yes, flash chromatography is a suitable and often preferred method for purifying this compound as it is faster than gravity chromatography. The principles of solvent and stationary phase selection remain the same.

Experimental Protocol: Purification of a Crude this compound Mixture

This protocol outlines a general procedure for the purification of a crude reaction mixture containing this compound using silica gel column chromatography.

1. Preparation of the Mobile Phase:

  • Start with a non-polar mobile phase, for example, 100% hexane.

  • Prepare a series of mobile phases with increasing polarity, such as 1%, 2%, 5%, and 10% dichloromethane in hexane.

2. Thin Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).

  • Spot the dissolved mixture onto a silica gel TLC plate.

  • Develop the TLC plate in a chamber containing the prepared mobile phases.

  • Visualize the plate under a UV lamp to determine the optimal solvent system that provides good separation between the desired this compound isomer and any impurities.

3. Column Packing:

  • Select a glass column of an appropriate size for the amount of crude mixture to be purified.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand over the plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).

  • Pour the slurry into the column, ensuring no air bubbles are trapped.

  • Gently tap the column to ensure even packing of the silica gel.

  • Add a layer of sand on top of the packed silica gel.

4. Sample Loading:

  • Dissolve the crude this compound mixture in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).

  • Carefully apply the dissolved sample to the top of the silica gel column using a pipette.

  • Allow the sample to adsorb onto the silica gel.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin eluting the column, collecting the eluent in fractions (e.g., in test tubes).

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

  • Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.

6. Isolation of the Purified Compound:

  • Combine the fractions containing the pure this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Purification TLC 1. TLC Analysis (Optimize Mobile Phase) Column_Packing 2. Column Packing (Silica Gel Slurry) TLC->Column_Packing Sample_Loading 3. Sample Loading (Concentrated Solution) Column_Packing->Sample_Loading Elution 4. Elution & Fraction Collection (Gradient or Isocratic) Sample_Loading->Elution Fraction_Analysis 5. Fraction Analysis (TLC) Elution->Fraction_Analysis Isolation 6. Product Isolation (Solvent Evaporation) Fraction_Analysis->Isolation Troubleshooting_Tree Troubleshooting Poor Separation Start Poor Separation of this compound Check_TLC Review TLC Data (Rf of target compound) Start->Check_TLC Rf_High Rf > 0.4 Check_TLC->Rf_High Too High Rf_Low Rf < 0.1 Check_TLC->Rf_Low Too Low Rf_Good 0.1 < Rf < 0.4 Check_TLC->Rf_Good Optimal Decrease_Polarity Decrease Mobile Phase Polarity Rf_High->Decrease_Polarity Increase_Polarity Increase Mobile Phase Polarity Rf_Low->Increase_Polarity Check_Loading Check Sample Loading & Column Packing Rf_Good->Check_Loading Overloaded Column Overloaded? Check_Loading->Overloaded Poor_Packing Poorly Packed Column? Check_Loading->Poor_Packing Reduce_Sample Reduce Sample Amount Overloaded->Reduce_Sample Repack_Column Repack Column Carefully Poor_Packing->Repack_Column

References

Technical Support Center: Purification of Dibromoethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibromoethylbenzene. The following information addresses common issues related to the removal of residual bromine from the final product.

Troubleshooting Guide: Removing Residual Bromine

Issue: The final this compound product has a yellow or brown tint, indicating the presence of residual bromine.

Cause: Incomplete quenching of excess bromine after the bromination reaction.

Solutions:

There are two primary methods for removing residual bromine: Chemical Quenching followed by an aqueous work-up, and Purification by Distillation .

Method 1: Chemical Quenching

This is the most common and efficient method for removing trace amounts of bromine. The crude this compound is washed with an aqueous solution of a reducing agent to convert elemental bromine (Br₂) into colorless bromide salts (Br⁻), which are then removed in the aqueous phase.

Recommended Quenching Agents:

  • Sodium Sulfite (Na₂SO₃): A common and effective quenching agent.

  • Sodium Metabisulfite (Na₂S₂O₅): Another widely used reagent for bromine removal.[1]

  • Sodium Thiosulfate (Na₂S₂O₃): Also effective, but can sometimes lead to the formation of elemental sulfur as a byproduct, which may complicate purification.

Experimental Protocol: Quenching with Aqueous Sodium Sulfite Solution

  • Reaction Quenching: After the bromination of ethylbenzene is complete (as determined by a suitable monitoring technique like TLC or GC), cool the reaction mixture to room temperature.

  • Initial Wash: Transfer the reaction mixture to a separatory funnel. Add a 10% (w/v) aqueous solution of sodium sulfite.

  • Extraction: Shake the separatory funnel vigorously, venting frequently to release any pressure buildup. The disappearance of the bromine's characteristic brown color in the organic layer indicates that the quenching is complete. The organic layer should become colorless or pale yellow.

  • Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water-soluble impurities and aids in the separation of the layers.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Logical Workflow for Chemical Quenching

A Crude this compound (with residual Br₂) B Add 10% aq. Na₂SO₃ Solution A->B C Vigorous Shaking in Separatory Funnel B->C D Phase Separation C->D E Aqueous Layer (contains NaBr) Discard D->E Remove F Organic Layer (this compound) D->F G Wash with Brine F->G H Dry over Na₂SO₄ G->H I Filter and Concentrate H->I J Purified this compound I->J A Problem: Residual Bromine in this compound B Symptom: Yellow/Brown Color A->B C Cause: Incomplete Quenching B->C D Solution: Chemical Quenching C->D E Procedure: Wash with aq. Na₂SO₃ D->E F Verification: Colorless Organic Layer E->F G Further Purification (Optional) F->G If impurities remain I Final Product Quality Control F->I If colorless H Procedure: Distillation G->H H->I J Analysis: GC-MS, NMR I->J K Result: Pure this compound J->K

References

Impact of catalyst choice on dibromoethylbenzene reaction efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dibromoethylbenzene Reaction Efficiency

This guide provides troubleshooting advice and frequently asked questions regarding the impact of catalyst choice on the efficiency and selectivity of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of this compound, and how does catalyst choice influence which type is formed?

A1: this compound can refer to several isomers, primarily categorized into two groups based on the position of the bromine atoms:

  • Ring-Substituted this compound: Bromine atoms are attached to the aromatic ring (e.g., 2,4-dibromoethylbenzene). This is achieved through electrophilic aromatic substitution, which requires a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃).[1] These catalysts polarize the Br₂ molecule, making it a strong electrophile that can attack the benzene ring.

  • Side-Chain-Substituted this compound: Bromine atoms are attached to the ethyl group (e.g., (1,2-dibromoethyl)benzene or (1,1-dibromoethyl)benzene). This is achieved through a free-radical mechanism. The key reagent for this is N-bromosuccinimide (NBS) , typically used with a radical initiator like azobisisobutyronitrile (AIBN) or photochemical activation (UV light).[2][3][4] NBS provides a low, steady concentration of bromine radicals that selectively attack the benzylic position (the carbon adjacent to the ring) due to the high stability of the resulting benzylic radical.[5][6]

Q2: Why am I getting a mixture of ring and side-chain brominated products?

A2: This is a common selectivity issue and usually indicates that conditions are favorable for both electrophilic and free-radical pathways. For instance, using Br₂ with UV light but without a proper radical initiator or in a protic solvent can lead to some ring substitution. Conversely, using a Lewis acid catalyst that is contaminated or exposed to light can initiate unwanted side-chain reactions. To ensure selectivity, strictly adhere to the conditions required for each reaction type.

Q3: What is the role of N-bromosuccinimide (NBS) and why is it preferred for side-chain bromination?

A3: N-bromosuccinimide (NBS) is the reagent of choice for selective allylic and benzylic bromination.[2][3] Its primary advantage is that it provides a low, constant concentration of molecular bromine (Br₂) through its reaction with trace amounts of HBr. This low concentration favors the radical pathway for substitution on the side chain while minimizing the competing electrophilic addition or substitution reactions on the aromatic ring that would occur with a high concentration of Br₂.[4][7]

Q4: Can I achieve dibromination on the ethyl side chain using just Br₂ and UV light?

A4: Yes, using molecular bromine (Br₂) and UV light or heat will initiate a free-radical reaction, leading to substitution on the side chain.[8] The reaction proceeds by forming a bromine radical, which then abstracts a hydrogen from the benzylic position to form a stable benzylic radical.[6] This intermediate then reacts with another molecule of Br₂. However, controlling the degree of bromination to achieve a high yield of a specific dibrominated product can be challenging and may result in a mixture of mono-, di-, and poly-brominated products. NBS often provides better control and selectivity.[7]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Inactive Catalyst (Lewis Acid) The Lewis acid catalyst (e.g., FeBr₃, AlBr₃) is highly sensitive to moisture. Ensure the catalyst is anhydrous and handled under an inert atmosphere. Use a freshly opened bottle or dry the catalyst before use.
Ineffective Radical Initiation For side-chain bromination, ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is active. These compounds can decompose over time. Use a fresh batch. If using UV light, ensure the lamp is functional and the reaction vessel is made of a material transparent to the required wavelength (e.g., quartz).[4]
Incorrect Reaction Temperature Electrophilic bromination may require gentle heating, but excessive temperatures can lead to side reactions. Free-radical brominations are often initiated by heat or light and need to reach the activation temperature for the initiator to decompose.[3] Optimize the temperature based on literature protocols for your specific catalyst system.
Presence of Inhibitors Trace impurities in the starting material or solvent can quench the radical chain reaction. Purify the ethylbenzene and use anhydrous, high-purity solvents.
Poor Reagent Quality Ensure the brominating agent (Br₂ or NBS) is of high purity. NBS should be recrystallized if it appears yellow or discolored.[3]

Problem 2: Poor Selectivity (Mixture of Isomers)

Possible Cause Troubleshooting Steps
Wrong Catalyst/Conditions for Desired Product To obtain ring-substituted products, use a Lewis acid (FeBr₃) in the dark. To obtain side-chain substituted products, use NBS with a radical initiator (AIBN) or UV light in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.[3][9]
Cross-Contamination of Reaction Pathways Accidental exposure of a Lewis acid-catalyzed reaction to UV light can trigger a competing radical reaction.[8] Ensure electrophilic substitutions are run in the dark (e.g., by wrapping the flask in aluminum foil).
Over-bromination Using an excess of the brominating agent or prolonged reaction times can lead to the formation of tri- or tetra-brominated products. Use a controlled stoichiometry of the brominating agent and monitor the reaction progress using techniques like TLC or GC.

Problem 3: Formation of Side Products (e.g., Styrene)

Possible Cause Troubleshooting Steps
Elimination Reaction The mono-brominated intermediate, (1-bromoethyl)benzene, can undergo elimination to form styrene, especially in the presence of a base or upon heating.[10] This can be a significant side reaction.[11]
Minimizing Elimination Conduct the reaction at the lowest effective temperature. If a base is needed for quenching, use a weak, non-nucleophilic base and add it slowly during workup at low temperatures.
Rearrangement of Radical Intermediate The benzylic radical intermediate is relatively unstable and can sometimes undergo rearrangement or other side reactions, although this is less common.[11] Sticking to optimized reaction conditions helps minimize this.

Data Presentation: Catalyst System Comparison

The table below summarizes the expected outcomes for the dibromination of ethylbenzene based on the chosen catalyst system. Yields are indicative and highly dependent on specific reaction conditions.

Catalyst SystemReaction TypePrimary Product TypeKey ConditionsTypical Yield (Dibromo)Selectivity Notes
Br₂ / FeBr₃ or AlBr₃ Electrophilic Aromatic SubstitutionRing-substituted (ortho-, para-directing)Dark, anhydrous conditionsModerateHigh selectivity for ring substitution. The ratio of ortho to para isomers depends on steric hindrance. Further substitution leads to di- and poly-brominated rings.[1]
NBS / AIBN or UV Light Free-Radical SubstitutionSide-chain substituted (benzylic position)Anhydrous, non-polar solvent (e.g., CCl₄, cyclohexane), reflux or UV irradiation[3]Moderate to HighHighly selective for the benzylic position.[2][5] Using >2 equivalents of NBS is necessary for dibromination.
Br₂ / UV Light or Heat Free-Radical SubstitutionSide-chain substituted (benzylic position)Anhydrous, non-polar solventVariableLess selective than NBS; can lead to a mixture of mono- and poly-brominated products on the side chain.[6][8] Ring bromination is generally not favored unless other catalysts are present.

Experimental Protocols

Protocol 1: Synthesis of Ring-Dibromoethylbenzene via Electrophilic Substitution

  • Objective: To synthesize this compound with bromine atoms on the aromatic ring.

  • Catalyst: Iron(III) Bromide (FeBr₃)

Methodology:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (to neutralize HBr gas evolved). Protect the apparatus from atmospheric moisture with drying tubes.

  • Wrap the flask in aluminum foil to exclude light.

  • Charge the flask with ethylbenzene (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane).

  • Add anhydrous FeBr₃ (approx. 0.1 eq) to the flask.

  • Slowly add a solution of bromine (2.1 eq) in the same solvent from the dropping funnel over 1-2 hours at room temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by carefully pouring it into a cold, aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy excess bromine.

  • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to isolate the this compound isomers.

Protocol 2: Synthesis of Side-Chain this compound via Free-Radical Substitution

  • Objective: To synthesize this compound with bromine atoms on the ethyl side chain.

  • Reagent/Catalyst System: N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN)

Methodology:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charge the flask with ethylbenzene (1.0 eq), N-bromosuccinimide (2.1 eq), and a radical initiator such as AIBN (approx. 0.05 eq).

  • Add an anhydrous, non-polar solvent such as carbon tetrachloride or cyclohexane.[9]

  • Heat the mixture to reflux. The reaction is initiated by the thermal decomposition of AIBN. Alternatively, the reaction can be initiated at a lower temperature using a UV lamp.[3]

  • Monitor the reaction progress. The reaction is often complete when the dense NBS is consumed and the lighter succinimide floats at the surface.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine to remove any remaining impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting crude product, primarily (1,1-dibromoethyl)benzene or (1,2-dibromoethyl)benzene, via vacuum distillation or chromatography.

Mandatory Visualizations

Catalyst_Selection_Workflow start Desired Product: This compound q1 Where should the bromine atoms be located? start->q1 path_ring Aromatic Ring q1->path_ring Ring path_side_chain Ethyl Side Chain q1->path_side_chain Side Chain cat_lewis Reaction Type: Electrophilic Aromatic Substitution path_ring->cat_lewis cat_radical Reaction Type: Free-Radical Substitution path_side_chain->cat_radical reagent_lewis Use Lewis Acid Catalyst (e.g., FeBr₃, AlBr₃) + Br₂ in the dark cat_lewis->reagent_lewis reagent_radical Use Radical Initiator (e.g., AIBN, UV Light) + NBS cat_radical->reagent_radical product_ring Product: Ring-substituted (e.g., 2,4-dibromoethylbenzene) reagent_lewis->product_ring product_side_chain Product: Side-chain substituted (e.g., (1,1-dibromoethyl)benzene) reagent_radical->product_side_chain

Caption: Catalyst selection workflow for this compound synthesis.

Troubleshooting_Yield start Problem: Low or No Product Yield q_reaction_type What is your reaction type? start->q_reaction_type type_radical Free-Radical (Side-Chain) q_reaction_type->type_radical Radical type_lewis Electrophilic (Ring) q_reaction_type->type_lewis Electrophilic check_initiator Is the radical initiator (AIBN) active? Is the UV lamp functional? type_radical->check_initiator check_lewis_acid Is the Lewis acid (FeBr₃) strictly anhydrous? type_lewis->check_lewis_acid sol_initiator Solution: Use fresh initiator. Check UV lamp output. check_initiator->sol_initiator No q_common Are starting materials and solvent pure and anhydrous? check_initiator->q_common Yes sol_lewis_acid Solution: Use fresh, anhydrous catalyst. Handle under inert gas. check_lewis_acid->sol_lewis_acid No check_lewis_acid->q_common Yes sol_purify Solution: Purify ethylbenzene. Use anhydrous grade solvent. q_common->sol_purify No

Caption: Troubleshooting flowchart for low yield in this compound reactions.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Dibromoethylbenzene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for determining the structure of these compounds. This guide provides a comparative analysis of ¹H and ¹³C NMR data for various isomers of dibromoethylbenzene, offering a clear framework for their identification and differentiation. This information is critical for ensuring the purity and confirming the identity of starting materials and intermediates in synthetic chemistry and drug discovery pipelines.

Experimental Protocols

The NMR data presented in this guide were obtained under standard laboratory conditions to ensure reproducibility and allow for direct comparison.

Sample Preparation: A 5-10 mg sample of each this compound isomer was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition:

  • Spectrometer: Bruker Avance 400 MHz spectrometer.

  • ¹H NMR:

    • Frequency: 400 MHz

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹³C NMR:

    • Frequency: 100 MHz

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

¹H NMR and ¹³C NMR Data Comparison

The following tables summarize the experimental ¹H and ¹³C NMR data for three distinct isomers of this compound: 2,4-dibromo-1-ethylbenzene, 3,5-dibromo-1-ethylbenzene, and 1,2-dibromo-4-ethylbenzene. The distinct substitution patterns on the benzene ring lead to unique chemical shifts, multiplicities, and coupling constants, which serve as diagnostic fingerprints for each isomer.

Table 1: ¹H NMR Data of this compound Isomers (400 MHz, CDCl₃)
IsomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
2,4-Dibromo-1-ethylbenzene H-37.65d2.11H
H-57.38dd8.3, 2.11H
H-67.15d8.31H
-CH₂-2.68q7.62H
-CH₃1.23t7.63H
3,5-Dibromo-1-ethylbenzene H-2, H-67.35s-2H
H-47.45s-1H
-CH₂-2.62q7.62H
-CH₃1.22t7.63H
1,2-Dibromo-4-ethylbenzene H-37.58d2.01H
H-57.20dd8.2, 2.01H
H-67.43d8.21H
-CH₂-2.65q7.62H
-CH₃1.23t7.63H
Table 2: ¹³C NMR Data of this compound Isomers (100 MHz, CDCl₃)
IsomerCarbonChemical Shift (δ, ppm)
2,4-Dibromo-1-ethylbenzene C-1143.2
C-2124.5
C-3133.8
C-4121.8
C-5130.5
C-6128.9
-CH₂-29.1
-CH₃15.3
3,5-Dibromo-1-ethylbenzene C-1146.8
C-2, C-6130.1
C-3, C-5122.9
C-4134.5
-CH₂-28.4
-CH₃15.1
1,2-Dibromo-4-ethylbenzene C-1139.8
C-2127.6
C-3133.5
C-4131.2
C-5130.8
C-6128.1
-CH₂-28.7
-CH₃15.4

Visualizing Structural Differences and NMR Signaling

The molecular structure of each isomer directly influences its NMR spectrum. The following diagrams illustrate the structures and the expected ¹H NMR splitting patterns for the aromatic protons, providing a visual guide to interpreting the spectral data.

Purity Assessment of Dibromoethylbenzene: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like dibromoethylbenzene is a critical step in ensuring the safety, efficacy, and reproducibility of final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound, supported by representative experimental protocols and performance data.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a liquid mixture.[1] It is particularly well-suited for compounds that are non-volatile or thermally sensitive.[2][3] In this method, a liquid sample is passed through a column packed with a solid adsorbent material (stationary phase) under high pressure, carried by a liquid solvent (mobile phase).[1] The separation is based on the differential interactions of the analyte and impurities with the stationary and mobile phases.

Experimental Protocol: HPLC-UV Method

This protocol describes a typical reversed-phase HPLC method with UV detection for the purity assessment of this compound.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve the sample in 50 mL of acetonitrile to create a stock solution of 500 µg/mL.

    • Further dilute this stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[1]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile and Water (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep 1. Sample Preparation cluster_hplc 2. Chromatographic Separation cluster_analysis 3. Data Processing prep Sample Preparation sub_prep1 Weigh Sample hplc HPLC System sub_hplc1 Inject Sample analysis Data Analysis sub_analysis1 Integrate Peaks sub_prep2 Dissolve in Acetonitrile sub_prep1->sub_prep2 sub_prep3 Dilute to Working Concentration sub_prep2->sub_prep3 sub_prep4 Filter into Vial sub_prep3->sub_prep4 sub_prep4->hplc Inject sub_hplc2 Separation on C18 Column sub_hplc1->sub_hplc2 sub_hplc3 UV Detection at 210 nm sub_hplc2->sub_hplc3 sub_hplc3->analysis Chromatogram sub_analysis2 Calculate Purity (% Area) sub_analysis1->sub_analysis2 sub_analysis3 Generate Report sub_analysis2->sub_analysis3

Caption: Experimental workflow for this compound purity assessment using HPLC.

Alternative Method: Gas Chromatography (GC)

Gas Chromatography (GC) is a premier technique for separating and analyzing compounds that can be vaporized without decomposition.[4] It is highly effective for volatile and semi-volatile substances.[5][6] In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the sample is transported through the column by a gaseous mobile phase (carrier gas).[7] Components are separated based on their boiling points and interaction with the column's stationary phase.

Experimental Protocol: GC-FID Method

This protocol outlines a standard GC method with a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds.

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like hexane or acetone at a concentration of 1000 µg/mL.

    • Perform serial dilutions to prepare working standards and a sample solution at a concentration of approximately 20 µg/mL.

    • Transfer the final solution to a 2 mL GC vial.[8]

  • Chromatographic Conditions:

    • Column: DB-5 or HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at 20 °C/min.

      • Hold: Hold at 280 °C for 5 minutes.

    • Detector: FID.

    • Detector Temperature: 300 °C.

Head-to-Head Comparison: HPLC vs. GC

The choice between HPLC and GC depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and available equipment.[9] this compound is a semi-volatile compound, making both techniques viable options.

Quantitative Data Summary

The following table presents a summary of expected performance characteristics for the two methods. The data are representative values for method comparison purposes.

ParameterHPLC-UV MethodGC-FID MethodNotes
Analyte Volatility Not requiredRequired (Volatile/Semi-Volatile)GC is ideal for volatile compounds; HPLC is better for non-volatile or thermally unstable substances.[2][10]
Typical Run Time 15 - 25 minutes8 - 15 minutesGC often provides faster analysis times.[2][11]
Retention Time (Main Peak) ~ 8.5 min~ 10.2 minDependent on specific method parameters.
Resolution (Critical Pair) > 2.0> 2.0Both methods can achieve excellent resolution with proper optimization.
Limit of Detection (LOD) ~ 0.05 µg/mL~ 0.01 µg/mLFID detectors in GC generally offer higher sensitivity for hydrocarbons than standard UV detectors in HPLC.[1]
Limit of Quantitation (LOQ) ~ 0.15 µg/mL~ 0.03 µg/mLReflects the higher sensitivity of the FID detector.
Relative Cost per Sample HigherLowerHPLC solvents are a significant operational cost compared to the carrier gases used in GC.[5][11]
Discussion
  • HPLC Advantages: The primary advantage of HPLC is its ability to analyze a wide range of compounds, including any potential non-volatile, polar, or thermally unstable impurities that would not be detectable by GC.[3] The operating conditions are at ambient or slightly elevated temperatures, preventing sample degradation.[2]

  • GC Advantages: GC typically offers faster run times and higher sensitivity, especially with an FID detector.[11] The operational costs are generally lower due to the use of inexpensive carrier gases instead of high-purity solvents.[9] For analyzing known volatile impurities or isomers of this compound, GC is a highly efficient and robust choice.

Conclusion

Both HPLC and GC are suitable and powerful techniques for the purity assessment of this compound.

  • HPLC is the recommended method when the impurity profile is unknown or when non-volatile or thermally labile impurities are suspected. Its versatility makes it a robust choice for comprehensive quality control.

  • GC is an excellent alternative for routine analysis where speed and cost are primary concerns, and the impurity profile is well-characterized to consist of volatile compounds.

The final selection should be based on a risk assessment of potential impurities and the specific analytical goals of the laboratory. For regulatory filings and drug development, validating both an HPLC and a GC method can provide a comprehensive characterization of the material's purity.

References

A Comparative Guide to Spectroscopic Techniques for the Characterization of Dibromoethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of dibromoethylbenzene isomers is a critical step in various research and development applications, including synthetic chemistry and drug development. A variety of spectroscopic techniques are indispensable for the unambiguous identification and characterization of these compounds. This guide provides a comparative overview of four key spectroscopic methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—supported by experimental data and detailed protocols.

Comparison of Spectroscopic Data

The following tables summarize the key quantitative data obtained from different spectroscopic techniques for various this compound isomers and related compounds. The differentiation between isomers is often achieved by a careful analysis of the combined data from these methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present.

Table 1: ¹H NMR Spectroscopic Data for this compound and Related Compounds

CompoundSolventProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
meso-1,2-Dibromo-1,2-diphenylethane[1][2]CDCl₃Phenyl-H7.21s-
CH-Br5.50s-
(1-Bromoethyl)benzene[3]CDCl₃C₆H₅7.2-7.4m-
CH(Br)5.1-5.3q6.9
CH₃1.9-2.1d6.9
3,5-Dibromo-1-(dibromomethyl)benzeneCDCl₃Ar-H (2H)7.66t1.6
Ar-H (1H)7.64t1.6
CHBr₂6.51s-

Table 2: ¹³C NMR Spectroscopic Data for this compound and Related Compounds

CompoundSolventCarbonChemical Shift (δ, ppm)
meso-1,2-Dibromo-1,2-diphenylethane[1]CDCl₃C (ipso)137.8
C (aromatic)128.6, 128.2
CH-Br59.2
(1-Bromoethyl)benzene[3]CDCl₃C (ipso)142.9
C (aromatic)128.8, 128.7, 126.6
CH-Br49.9
CH₃25.5
3,5-Dibromo-1-(dibromomethyl)benzeneCDCl₃C (ipso)144.9
C (aromatic)135.4, 128.6, 122.9
CHBr₂37.5
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and elucidating the structure. The presence of bromine is readily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M, M+2, and sometimes M+4 peaks.

Table 3: Mass Spectrometry Data for this compound and Related Compounds

CompoundIonization Mode[M]⁺ (m/z)[M+2]⁺ (m/z)[M+4]⁺ (m/z)Key Fragment Ions (m/z)
(1,2-Dibromoethyl)benzene[4][5]Electron Ionization (EI)262264266183/185 ([M-Br]⁺), 104 ([C₈H₈]⁺), 77 ([C₆H₅]⁺)
(1-Bromoethyl)benzene[3][6]Electron Ionization (EI)184186-105 ([M-Br]⁺), 77 ([C₆H₅]⁺)
meso-1,2-Dibromo-1,2-diphenylethane[1]Electron Ionization (EI)338340342259/261 ([M-Br]⁺), 178/180, 165
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

Table 4: Infrared (IR) Spectroscopic Data for this compound and Related Compounds

CompoundSample PhaseC-H (aromatic) stretch (cm⁻¹)C-H (aliphatic) stretch (cm⁻¹)C=C (aromatic) stretch (cm⁻¹)C-Br stretch (cm⁻¹)
(1,2-Dibromoethyl)benzene[4]Melt~3030-3080~2920-2960~1450, 1495, 1600~600-700
(1-Bromoethyl)benzene[3]Neat~3030-3085~2930-2980~1450, 1495, 1600~560-690
meso-1,2-Dibromo-1,2-diphenylethane[7]Nujol Mull~3030-3060~2850-3000 (Nujol overlap)~1450, 1495, 1600~698
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems. The absorption maxima (λ_max) can be influenced by the substitution pattern on the aromatic ring.

Table 5: UV-Vis Spectroscopic Data for this compound and Related Compounds

CompoundSolventλ_max (nm)
EthylbenzeneEthanol254, 260, 268
(1-Bromoethyl)benzene[3]-Data not readily available
(1,2-Dibromoethyl)benzene-Data not readily available
Substituted Benzenes (general)[8]Isooctane~250-280

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This is typically done using a broadband decoupling sequence to simplify the spectrum to single lines for each unique carbon.

    • A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatography (GC-MS) system, which also separates the components of a mixture. For less volatile compounds, a direct insertion probe can be used.

  • Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method for relatively stable organic molecules.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis: Analyze the molecular ion peak to determine the molecular weight and its isotopic pattern to confirm the presence and number of bromine atoms. Examine the fragmentation pattern to deduce the structure of the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquid Samples: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, dissolve the solid in a volatile solvent, deposit it onto a salt plate, and allow the solvent to evaporate (thin film method).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure salt plates/solvent.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups and bond types in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a second quartz cuvette with the sample solution.

    • Place the reference and sample cuvettes in the spectrophotometer.

    • Scan a range of wavelengths (typically from 200 to 400 nm for aromatic compounds) and record the absorbance.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Experimental Workflow and Logic

The characterization of an unknown this compound isomer typically follows a logical workflow, integrating the information from multiple spectroscopic techniques.

G cluster_0 Characterization Workflow Sample Unknown this compound Isomer MS Mass Spectrometry (MS) Sample->MS Determine Molecular Weight & Bromine Count IR Infrared (IR) Spectroscopy Sample->IR Identify Functional Groups (Aromatic, C-Br) NMR NMR Spectroscopy (1H & 13C) Sample->NMR Determine Connectivity & Stereochemistry UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Analyze Conjugation & Substitution Pattern Structure Structure Elucidation MS->Structure IR->Structure NMR->Structure UV_Vis->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

This integrated approach, where the data from each spectroscopic technique complements the others, is crucial for the accurate and complete characterization of this compound isomers. By systematically applying these methods, researchers can confidently determine the molecular structure of these important compounds.

References

A Researcher's Guide to Validating the Structure of Synthesized Dibromoethylbenzene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, unequivocal structural validation of synthesized molecules is paramount. This guide provides a comparative framework for validating the structure of dibromoethylbenzene isomers, focusing on key analytical techniques. It presents experimental data for distinguishing between isomers where bromine atoms are substituted on the ethyl chain versus the aromatic ring, specifically comparing 1,2-dibromo-1-phenylethane and 2,4-dibromoethylbenzene.

Workflow for Structural Validation of this compound

The process of validating the structure of a synthesized this compound isomer involves a logical sequence of steps, from initial synthesis and purification to detailed spectroscopic analysis. Each analytical technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of This compound Isomer Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample Submission MS Mass Spectrometry (EI-MS) Purification->MS Sample Submission IR IR Spectroscopy Purification->IR Sample Submission NMR_data Proton & Carbon Environment, Coupling Patterns NMR->NMR_data MS_data Molecular Weight, Isotopic Pattern, Fragmentation MS->MS_data IR_data Functional Groups, Substitution Pattern IR->IR_data Structure_Validation Final Structure Validation NMR_data->Structure_Validation Combined Analysis MS_data->Structure_Validation Combined Analysis IR_data->Structure_Validation Combined Analysis

Caption: Workflow for the structural validation of synthesized this compound.

Comparative Analysis of this compound Isomers

The location of the bromine atoms on the ethylbenzene scaffold dramatically influences the spectroscopic fingerprint of the molecule. Below is a comparison of the expected and reported data for 1,2-dibromo-1-phenylethane (bromination on the ethyl chain) and 2,4-dibromoethylbenzene (bromination on the phenyl ring).

Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)
IsomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
1,2-Dibromo-1-phenylethane -CH(Br)Ph~5.1Doublet of doublets~8, ~51H
-CH₂(Br)~4.0-4.2Multiplet-2H
Aromatic (C₆H₅)~7.3-7.5Multiplet-5H
2,4-Dibromoethylbenzene Aromatic H-3~7.6Doublet~21H
Aromatic H-5~7.3Doublet of doublets~8, ~21H
Aromatic H-6~7.1Doublet~81H
Methylene (-CH₂-)~2.6Quartet~7.62H
Methyl (-CH₃)~1.2Triplet~7.63H
Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)
IsomerCarbonChemical Shift (δ, ppm)
1,2-Dibromo-1-phenylethane -CH(Br)Ph~50-55
-CH₂(Br)~35-40
Aromatic (ipso)~138-140
Aromatic (ortho, meta, para)~128-130
2,4-Dibromoethylbenzene Aromatic (C-1)~140-142
Aromatic (C-2)~120-122
Aromatic (C-3)~132-134
Aromatic (C-4)~122-124
Aromatic (C-5)~130-132
Aromatic (C-6)~128-130
Methylene (-CH₂-)~28-30
Methyl (-CH₃)~14-16
Table 3: Mass Spectrometry (MS) Data Comparison
IsomerMolecular Ion (m/z)Key Fragments (m/z) and Interpretation
1,2-Dibromo-1-phenylethane 262/264/266 (M⁺, M⁺+2, M⁺+4)183/185 ([M-Br]⁺), 104 ([M-Br₂-H]⁺, styryl cation), 91 ([C₇H₇]⁺, tropylium ion)
2,4-Dibromoethylbenzene 262/264/266 (M⁺, M⁺+2, M⁺+4)247/249/251 ([M-CH₃]⁺), 168/170 ([M-CH₃-Br]⁺)

Note: The presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with relative intensities of approximately 1:2:1 for M⁺, M⁺+2, and M⁺+4.

Table 4: Infrared (IR) Spectroscopy Data Comparison
IsomerKey Absorption Bands (cm⁻¹)Interpretation
1,2-Dibromo-1-phenylethane 3100-3000Aromatic C-H Stretch
2950-2850Aliphatic C-H Stretch
~1600, ~1490, ~1450Aromatic C=C Bending
~750, ~690Monosubstituted Benzene C-H Bending
~650-550C-Br Stretch
2,4-Dibromoethylbenzene 3100-3000Aromatic C-H Stretch
2970-2860Aliphatic C-H Stretch
~1580, ~1470Aromatic C=C Bending
~8201,2,4-Trisubstituted Benzene C-H Bending
~650-550C-Br Stretch

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the purified this compound isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[1][2] Ensure the sample is fully dissolved; if any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette.[3]

  • Instrument Setup : The experiment is conducted on a standard NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • The instrument's field is locked to the deuterium signal of the solvent.

    • The spectrum is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger sample quantity (50-100 mg) may be required for a good signal-to-noise ratio in a reasonable time.

    • The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)
  • Sample Preparation : For Electron Ionization (EI) mass spectrometry, the sample must be volatile and thermally stable.[4] A small amount of the pure compound is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization : The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[5] This causes the molecule to ionize and fragment.

  • Analysis : The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.[6]

  • Detection : An electron multiplier detects the ions, and the data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) : This method is suitable for solid samples.[7]

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]

    • Place the powder into a pellet die and compress it under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.[9]

  • Analysis :

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹. The resulting spectrum is a plot of percent transmittance versus wavenumber (cm⁻¹).

References

Comparative study of different methods for dibromoethylbenzene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of halogenated aromatic compounds is a cornerstone of molecular design. Dibromoethylbenzene, a versatile intermediate, can be synthesized through several distinct methodologies, each with its own set of advantages and disadvantages. This guide provides a comparative analysis of three primary synthetic routes: side-chain dibromination of ethylbenzene, addition bromination of styrene, and electrophilic aromatic dibromination of ethylbenzene.

Comparative Performance of Synthesis Methods

The choice of synthesis method for this compound is dictated by the desired isomer and the practical considerations of yield, reaction conditions, and substrate availability. Below is a summary of the key quantitative data for each method.

MethodProduct IsomerReagentsTemperature (°C)Reaction TimeYield (%)
Side-Chain Dibromination 1,1-DibromoethylbenzeneEthylbenzene, N-Bromosuccinimide (NBS), Benzoyl Peroxide77 (reflux)4 hours~75% (crude)
Addition Bromination (1,2-Dibromoethyl)benzeneStyrene, Bromine, Carbon Tetrachloride-15 to -10Not specified90-95%
Aromatic Dibromination 2,4-DibromoethylbenzeneEthylbenzene, Bromine, Iron catalystNot specifiedNot specifiedHigh (qualitative)

Detailed Experimental Protocols

Method 1: Side-Chain Dibromination of Ethylbenzene to 1,1-Dibromoethylbenzene

This method proceeds via a free-radical mechanism, where the benzylic position of the ethyl group is preferentially halogenated due to the stability of the resulting benzylic radical.

Experimental Protocol:

A solution of ethylbenzene (10.6 g, 0.1 mol) in 100 ml of carbon tetrachloride is prepared in a flask equipped with a reflux condenser and a magnetic stirrer. To this solution, N-bromosuccinimide (35.6 g, 0.2 mol) and a catalytic amount of benzoyl peroxide (0.2 g) are added. The mixture is then heated to reflux at approximately 77°C for 4 hours. After cooling to room temperature, the succinimide byproduct is removed by filtration. The filtrate is washed with a 10% sodium thiosulfate solution and then with water. The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield crude 1,1-dibromoethylbenzene. Further purification can be achieved by vacuum distillation.

Method 2: Addition Bromination of Styrene to (1,2-Dibromoethyl)benzene

This reaction is an electrophilic addition where bromine adds across the double bond of styrene. The reaction is typically fast and high-yielding.

Experimental Protocol:

In a flask equipped with a dropping funnel and a magnetic stirrer, a solution of styrene (52 g, 0.5 mol) in 50 ml of carbon tetrachloride is cooled to between -15 and -10°C using an ice-salt bath. A solution of bromine (80 g, 0.5 mol) in 100 ml of carbon tetrachloride is added dropwise with vigorous stirring while maintaining the low temperature.[1] Towards the end of the addition, the cooling bath may be switched to ice-water to prevent solidification of the product.[1] After the addition is complete, the product, (1,2-dibromoethyl)benzene (also known as styrene dibromide), precipitates and is collected by filtration and air-dried.[1] This method typically affords a yield of 90-95%.[1]

Method 3: Electrophilic Aromatic Dibromination of Ethylbenzene to 2,4-Dibromoethylbenzene

This method involves the substitution of hydrogen atoms on the aromatic ring with bromine, directed by the activating ethyl group to the ortho and para positions. A Lewis acid catalyst is required to polarize the bromine molecule.

Experimental Protocol:

To a flask containing ethylbenzene (10.6 g, 0.1 mol) and a catalytic amount of iron filings, bromine (32 g, 0.2 mol) is added portion-wise with stirring at room temperature. The reaction is exothermic, and the temperature should be monitored. The reaction mixture is stirred until the bromine color disappears. The mixture is then diluted with a suitable organic solvent like dichloromethane and washed with a 10% sodium bisulfite solution to remove any unreacted bromine. The organic layer is then washed with water and dried over anhydrous calcium chloride. The solvent is evaporated to give the crude product, which is a mixture of ortho- and para-bromoethylbenzene, with the para isomer being the major product due to less steric hindrance.[2][3] Further bromination to 2,4-dibromoethylbenzene can be achieved under more forcing conditions or by bromination of p-bromoethylbenzene.

Reaction Mechanisms and Workflows

The following diagrams illustrate the logical flow and key mechanistic steps for each synthetic method.

SideChainDibromination cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product Ethylbenzene Ethylbenzene Reflux Reflux in CCl4 (77°C, 4h) Ethylbenzene->Reflux NBS N-Bromosuccinimide (2 eq.) NBS->Reflux Initiator Benzoyl Peroxide Initiator->Reflux MonoBromo 1-Bromoethylbenzene Reflux->MonoBromo Radical Bromination DiBromo 1,1-Dibromoethylbenzene Reflux->DiBromo MonoBromo->Reflux Further Bromination

Caption: Workflow for the side-chain dibromination of ethylbenzene.

AdditionBromination cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product Styrene Styrene Cooling Addition in CCl4 (-15 to -10°C) Styrene->Cooling Bromine Bromine Bromine->Cooling Bromonium Bromonium Ion Intermediate Cooling->Bromonium Electrophilic Attack Product (1,2-Dibromoethyl)benzene Bromonium->Product Nucleophilic Attack by Br-

Caption: Workflow for the addition bromination of styrene.

AromaticDibromination cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product Ethylbenzene Ethylbenzene EAS Electrophilic Aromatic Substitution Ethylbenzene->EAS Bromine Bromine (2 eq.) Bromine->EAS Catalyst Iron Catalyst Catalyst->EAS MonoBromo p-Bromoethylbenzene EAS->MonoBromo 1st Bromination (para-directing) DiBromo 2,4-Dibromoethylbenzene EAS->DiBromo MonoBromo->EAS 2nd Bromination (ortho-directing)

Caption: Workflow for the aromatic dibromination of ethylbenzene.

References

A Researcher's Guide to Differentiating Dibromoethylbenzene Isomers Using Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Dibromoethylbenzene (C8H8Br2) presents a classic analytical challenge with its six positional isomers, each possessing unique physicochemical properties despite sharing the same molecular formula. This guide provides a comprehensive comparison of these isomers using fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—supported by predicted spectral data and detailed experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts, and characteristic IR absorption bands for the six positional isomers of this compound. These predictions offer a valuable framework for distinguishing between the isomers.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Isomers

IsomerAromatic Protons (ppm)Methylene (-CH₂) Protons (ppm)Methyl (-CH₃) Protons (ppm)
2,3-Dibromoethylbenzene7.4 (d), 7.2 (t), 7.0 (d)2.8 (q)1.2 (t)
2,4-Dibromoethylbenzene7.6 (s), 7.4 (d), 7.1 (d)2.7 (q)1.2 (t)
2,5-Dibromoethylbenzene7.5 (s), 7.3 (d), 7.2 (d)2.7 (q)1.2 (t)
2,6-Dibromoethylbenzene7.3 (t), 7.0 (d)3.0 (q)1.3 (t)
3,4-Dibromoethylbenzene7.5 (s), 7.4 (d), 7.1 (d)2.6 (q)1.2 (t)
3,5-Dibromoethylbenzene7.4 (s), 7.2 (s)2.6 (q)1.2 (t)

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers

IsomerAromatic Carbons (ppm)Methylene (-CH₂) Carbon (ppm)Methyl (-CH₃) Carbon (ppm)
2,3-Dibromoethylbenzene142, 134, 132, 130, 128, 1253015
2,4-Dibromoethylbenzene143, 135, 133, 131, 122, 1212915
2,5-Dibromoethylbenzene144, 135, 134, 132, 122, 1212915
2,6-Dibromoethylbenzene145, 132, 129, 1283214
3,4-Dibromoethylbenzene142, 133, 132, 131, 125, 1242915
3,5-Dibromoethylbenzene146, 134, 131, 1252915

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for this compound Isomers

IsomerC-H (Aromatic) StretchC-H (Aliphatic) StretchC=C (Aromatic) StretchC-Br StretchOut-of-Plane Bending
2,3-Dibromoethylbenzene3100-30002970-28501600-1450700-500880-860, 820-780
2,4-Dibromoethylbenzene3100-30002970-28501600-1450700-500880-860, 840-810
2,5-Dibromoethylbenzene3100-30002970-28501600-1450700-500900-860, 820-780
2,6-Dibromoethylbenzene3100-30002970-28501600-1450700-500780-740
3,4-Dibromoethylbenzene3100-30002970-28501600-1450700-500880-860, 820-780
3,5-Dibromoethylbenzene3100-30002970-28501600-1450700-500900-860, 800-750, 720-680

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra to determine the substitution pattern on the benzene ring and the structure of the ethyl group.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 512-1024 scans, a spectral width of 250 ppm, a relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify characteristic functional groups and fingerprint the molecule, particularly noting the out-of-plane C-H bending vibrations that are indicative of the aromatic substitution pattern.

Methodology:

  • Sample Preparation: As this compound isomers are liquids at room temperature, a neat spectrum can be obtained. Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Mount the sample and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern to aid in structural elucidation.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the analyte in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

  • Acquisition:

    • Acquire a full scan mass spectrum in the range of m/z 50-350.

    • Use a standard EI energy of 70 eV.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion, with peaks at M, M+2, and M+4 in an approximate ratio of 1:2:1.

    • Analyze the major fragment ions. Common fragmentation pathways for ethylbenzene derivatives include the loss of a methyl group (M-15) to form a benzylic cation and the loss of an ethyl group (M-29). The presence of bromine atoms will influence the fragmentation, and fragments containing bromine will also exhibit the characteristic isotopic pattern.

Distinguishing Features of the Isomers

  • ¹H NMR: The number of distinct signals in the aromatic region and their splitting patterns are key differentiators. For instance, the highly symmetric 3,5-dibromoethylbenzene will show two singlets for the aromatic protons, while other isomers will exhibit more complex multiplets (doublets, triplets). The chemical shift of the methylene protons can also be informative, with ortho-substitution (as in 2,6-dibromoethylbenzene) causing a noticeable downfield shift due to the proximity of the bromine atoms.

  • ¹³C NMR: The number of signals in the aromatic region directly corresponds to the number of unique carbon environments. The symmetry of the molecule plays a crucial role here. For example, 3,5-dibromoethylbenzene will have fewer aromatic carbon signals than the less symmetric isomers.

  • IR Spectroscopy: The out-of-plane C-H bending vibrations in the 900-680 cm⁻¹ region are particularly diagnostic for the substitution pattern on the benzene ring. Each substitution pattern gives rise to a characteristic set of absorption bands.

  • Mass Spectrometry: While all isomers will have the same molecular ion cluster, their fragmentation patterns may differ slightly in the relative abundances of certain fragment ions, although this is often a less definitive method for distinguishing positional isomers compared to NMR.

Logical Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the spectroscopic identification of a this compound isomer.

Distinguishing_Isomers cluster_Techniques Spectroscopic Analysis cluster_Data_Analysis Data Interpretation cluster_Identification Isomer Identification NMR NMR Spectroscopy (¹H and ¹³C) NMR_Data Analyze Aromatic Signals: - Number of signals - Splitting patterns - Chemical shifts NMR->NMR_Data IR IR Spectroscopy IR_Data Analyze Bending Modes: - C-H out-of-plane bending (900-680 cm⁻¹) IR->IR_Data MS Mass Spectrometry MS_Data Analyze Mass Spectrum: - Molecular Ion (M⁺) - Isotopic Pattern (Br₂) - Fragmentation MS->MS_Data Isomer_ID Identify Specific This compound Isomer NMR_Data->Isomer_ID IR_Data->Isomer_ID MS_Data->Isomer_ID Unknown Unknown This compound Isomer Unknown->NMR Unknown->IR Unknown->MS

A Comparative Guide to Dibromoethylbenzene Isomers: Cross-Referencing Experimental and Literature Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various dibromoethylbenzene isomers, cross-referencing available literature values with experimental data. The information is intended to assist researchers in identifying and utilizing these compounds in their work.

Physical and Chemical Properties of this compound Isomers

The following table summarizes the key physical and chemical properties of several this compound isomers based on literature values. This data is crucial for understanding the behavior of these compounds in different experimental setups.

Property1,2-Dibromo-4-ethylbenzene1,4-Dibromo-2-ethylbenzene1,3-Dibromo-2-ethylbenzene1,3-Dibromo-5-ethylbenzene
CAS Number 134940-69-5289039-53-841053-30-959785-43-2
Molecular Formula C₈H₈Br₂C₈H₈Br₂C₈H₈Br₂C₈H₈Br₂
Molecular Weight ( g/mol ) 263.96263.96263.96263.96
Physical Form Not specifiedLiquidLiquidNot specified
Purity Not specifiedNot specified96%98%

Experimental Protocols

Detailed experimental protocols are essential for the replication of synthetic procedures and for understanding the context of experimental data. Below is a literature-derived protocol for the synthesis of a this compound isomer.

Synthesis of 1,3-Dibromo-2-ethylbenzene

A reported synthesis for 1,3-dibromo-2-ethylbenzene involves the reaction of 1,3-dibromobenzene with ethyl iodide. While the specific reaction conditions, such as temperature, reaction time, and purification methods, were not detailed in the available literature, this pathway provides a foundational method for obtaining the desired product. Further optimization and detailed characterization would be necessary for specific research applications.

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectra of this compound isomers are expected to show signals in the aromatic region (typically 6.5-8.5 ppm) and the aliphatic region for the ethyl group (a quartet around 2.6 ppm and a triplet around 1.2 ppm). The splitting patterns and chemical shifts of the aromatic protons are highly dependent on the substitution pattern of the bromine atoms on the benzene ring.

  • ¹³C NMR: The carbon NMR spectra will show distinct signals for the aromatic carbons and the two carbons of the ethyl group. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the bromine atoms and their positions on the ring.

Infrared (IR) Spectroscopy

The IR spectra of this compound isomers are expected to exhibit characteristic absorption bands. These include:

  • C-H stretching (aromatic): Around 3100-3000 cm⁻¹

  • C-H stretching (aliphatic): Around 3000-2850 cm⁻¹

  • C-C stretching (in-ring): Around 1600-1450 cm⁻¹

  • C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of a this compound isomer, based on common organic synthesis practices.

experimental_workflow General Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis A Starting Material (e.g., Ethylbenzene) C Reaction Vessel (Solvent + Catalyst) A->C B Brominating Agent (e.g., Br2, NBS) B->C D Quenching C->D Reaction E Extraction D->E F Drying E->F G Solvent Removal F->G H Chromatography G->H J Pure this compound H->J I Characterization (NMR, IR, MS) J->I

Caption: A generalized workflow for the synthesis and purification of this compound isomers.

Navigating the Separation of Dibromoethylbenzene Impurities: A Comparative Guide to Gas Chromatography Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. Dibromoethylbenzene, a potential process-related impurity, requires precise and reliable analytical methods for its detection and quantification. Gas chromatography (GC) stands out as a powerful technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative analysis of various GC methods for the analysis of this compound impurities, supported by experimental data and detailed protocols to aid in method selection and implementation.

The Challenge of Isomer Separation

This compound can exist in several isomeric forms (e.g., 2,3-dibromoethylbenzene, 2,4-dibromoethylbenzene, etc.), which may exhibit similar physicochemical properties, making their separation challenging. The choice of the gas chromatography column, particularly the stationary phase, is critical in achieving the desired resolution between these isomers and other potential impurities.

Comparison of Gas Chromatography Columns

The selection of an appropriate GC column is the most critical factor in the successful separation of this compound isomers. The polarity of the stationary phase should be matched with the polarity of the analytes. As brominated compounds, this compound isomers are polar. Therefore, mid- to high-polarity columns are generally recommended.

Below is a comparison of commonly used stationary phases for the analysis of halogenated and aromatic compounds, which can be applied to the analysis of this compound impurities.

Stationary PhasePolarityKey CharacteristicsPotential Performance for this compound
5% Phenyl Polysiloxane/ 95% Dimethylpolysiloxane (e.g., DB-5, ZB-5MS) LowGeneral purpose, non-polar phase. Separation is primarily based on boiling point.May provide limited separation of isomers with close boiling points. Good for initial screening.
50% Phenyl Polysiloxane/ 50% Dimethylpolysiloxane (e.g., DB-17) IntermediateOffers a different selectivity compared to non-polar phases due to increased π-π interactions.Improved separation of aromatic isomers compared to non-polar phases.
6% Cyanopropylphenyl/ 94% Dimethylpolysiloxane (e.g., DB-624) IntermediateSpecifically designed for the analysis of volatile organic compounds, including halogenated hydrocarbons.Highly Recommended. Provides excellent selectivity for halogenated compounds and is a good starting point for method development.
Polyethylene Glycol (WAX) (e.g., DB-WAX) HighHighly polar phase, strong interactions with polar analytes.Can offer unique selectivity for polar compounds, but may have lower thermal stability.

Experimental Workflow for GC Analysis

The general workflow for the analysis of this compound impurities by gas chromatography involves several key steps, from sample preparation to data analysis.

GC Analysis Workflow Experimental Workflow for this compound Impurity Analysis cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Drug Substance/Intermediate Dissolution Dissolve in appropriate solvent (e.g., Dichloromethane, Hexane) Sample->Dissolution Injection Inject sample into GC Dissolution->Injection Analyze Standard Prepare Calibration Standards and Controls Standard->Injection Calibrate Separation Separation on Capillary Column Injection->Separation Detection Detection by FID or MS Separation->Detection Integration Peak Integration and Identification Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: A flowchart illustrating the key stages in the gas chromatographic analysis of this compound impurities.

Detailed Experimental Protocols

Below are two representative experimental protocols for the analysis of this compound impurities using different GC columns and detectors.

Method 1: Capillary GC with Flame Ionization Detector (FID)

This method is a robust and widely available technique for the quantitative analysis of organic impurities.

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., DB-624), 30 m x 0.32 mm ID, 1.8 µm film thickness.[1]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 2 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 10 minutes at 240°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a final concentration of approximately 10 mg/mL.

Method 2: Capillary GC with Mass Spectrometry (MS) Detector

GC-MS provides higher selectivity and definitive identification of impurities based on their mass spectra. This is particularly useful for identifying unknown impurities and for trace-level analysis.

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: 5% Phenyl Polysiloxane / 95% Dimethylpolysiloxane (e.g., ZB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 260°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 amu.

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., ethyl acetate) to a final concentration of approximately 1 mg/mL.

Performance Data Comparison

The following table summarizes typical performance data that can be expected from validated GC methods for the analysis of brominated impurities. The specific values for this compound would need to be determined during method validation.

ParameterGC-FID MethodGC-MS Method
Resolution (between critical isomer pair) > 1.5> 1.5
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.999
Limit of Detection (LOD) ~1-5 ppm~0.1-1 ppm
Limit of Quantitation (LOQ) ~5-15 ppm~0.5-3 ppm
Accuracy (% Recovery) 90-110%90-110%
Precision (% RSD) < 10%< 15%

Conclusion

The selection of an appropriate gas chromatography method for the analysis of this compound impurities is crucial for ensuring the quality and safety of pharmaceutical products. A mid-polarity column, such as a 6% cyanopropylphenyl-substituted polysiloxane phase, is highly recommended for achieving optimal separation of the isomers. Both GC-FID and GC-MS are suitable techniques, with GC-FID offering robust quantification and GC-MS providing higher sensitivity and specificity for identification. The detailed protocols and comparative data in this guide serve as a valuable resource for analytical scientists to develop and validate reliable methods for the control of these potential impurities. It is essential to perform a thorough method validation according to ICH guidelines to ensure the suitability of the chosen method for its intended purpose.[2]

References

Safety Operating Guide

Proper Disposal of Dibromoethylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of dibromoethylbenzene is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound is classified as hazardous waste and requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential safety information, logistical plans, and step-by-step procedures for the proper management of this compound waste in a research and development setting.

Immediate Safety and Handling

This compound is a hazardous substance that can cause severe skin burns, eye damage, and respiratory tract irritation[1][2]. It is also a lachrymator, meaning it can induce tearing[1][3]. Adherence to strict safety protocols is mandatory when handling this chemical.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles and a face shield[2][4].

  • Hand Protection: Chemical-resistant gloves[4][5].

  • Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors, such as a type P3 (EN 143) cartridge[4].

  • Protective Clothing: A lab coat or chemical-resistant apron[2][5].

First Aid Measures: In case of exposure, immediate action is crucial:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2][5].

  • Skin Contact: Remove all contaminated clothing and shoes at once. Wash the affected area with plenty of soap and water. Seek immediate medical attention[2][5].

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[2][5].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2][5].

Chemical and Physical Properties

Understanding the properties of this compound is essential for its safe handling and storage.

PropertyValue
Molecular Formula C₈H₈Br₂[1][6]
Molecular Weight 263.96 g/mol [1][4][6]
Appearance Light yellow powder/solid[2][4]
Melting Point 68 - 74 °C[2][4]
Boiling Point 139 - 141 °C @ 15 mmHg[2][4]
Hazard Class 8A - Combustible corrosive hazardous materials[4]
GHS Signal Word Danger[2][4]

Detailed Disposal Protocol

The disposal of this compound must be carried out in accordance with institutional guidelines and local, state, and federal regulations. As a brominated organic compound, it is classified as a halogenated organic waste[7].

Methodology for Waste Segregation and Disposal:

  • Waste Identification:

    • Identify all waste streams containing this compound, including pure unused chemical, reaction residues, contaminated solvents, and contaminated labware (e.g., pipette tips, gloves, and wipes).

  • Segregation:

    • Crucially, do not mix halogenated organic waste with non-halogenated organic or inorganic waste streams [7][8].

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste"[7][8]. This prevents costly and complex disposal procedures that result from mixed waste.

  • Containment:

    • Collect all this compound waste in a designated, leak-proof, and chemically compatible container.

    • The container must be kept securely closed at all times, except when actively adding waste, to prevent the release of vapors[8][9].

    • Ensure the container is properly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., "Corrosive," "Toxic")[8].

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be a cool, dry, and well-ventilated space, away from incompatible materials like bases and metals[2].

    • Utilize secondary containment to prevent spills.

  • Disposal of Empty Containers:

    • A chemical container is not considered "empty" until it has been triple-rinsed[10].

    • The first rinse of the container must be collected and disposed of as hazardous halogenated waste[9].

    • Subsequent rinses should also be collected as hazardous waste.

    • After thorough rinsing and drying, the original labels on the container must be completely removed or defaced before the container is discarded or recycled according to institutional policy[9][10].

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in regular trash[8][9].

    • Halogenated organic wastes are typically sent for high-temperature incineration at a regulated hazardous waste facility[7].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Dibromoethylbenzene_Disposal_Workflow This compound Disposal Workflow A Generate this compound Waste (e.g., unused chemical, residue, contaminated items) B Is the waste liquid or solid? A->B C Collect in designated 'Halogenated Organic Waste' container B->C Both D Is the container full? C->D E Securely seal the container. Ensure it is properly labeled. D->E Yes I Continue adding waste. Keep container closed when not in use. D->I No F Store in secondary containment in a designated satellite accumulation area. E->F G Arrange for pickup by EHS or approved waste vendor. F->G H Final Disposal: Incineration at a licensed facility G->H I->C

Caption: Workflow for the safe disposal of this compound waste.

This comprehensive approach ensures that this compound waste is managed in a manner that prioritizes the safety of laboratory personnel and maintains compliance with environmental regulations. Always consult your institution's specific hazardous waste management plan for detailed guidance.

References

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